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  • Product: 2-Butyl-4-methylphenol
  • CAS: 6891-45-8

Core Science & Biosynthesis

Foundational

synthesis pathways for 2-butyl-4-methylphenol

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-4-methylphenol Abstract This technical guide provides a comprehensive overview of the synthesis pathways for 2-tert-butyl-4-methylphenol, an organic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-4-methylphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for 2-tert-butyl-4-methylphenol, an organic intermediate of significant industrial value, primarily as a precursor to antioxidants and UV stabilizers. While the topic specifies "2-butyl-butyl-4-methylphenol," the predominant body of scientific literature and industrial practice focuses on the synthesis of its isomer, 2-tert-butyl-4-methylphenol, due to the stability of the tert-butyl carbocation intermediate. This guide, therefore, centers on the synthesis of this crucial isomer. The core of this document details the prevalent synthesis method: the Friedel-Crafts alkylation of p-cresol. We will explore this reaction's mechanistic underpinnings, compare various alkylating agents, and provide an in-depth analysis of both traditional and advanced catalytic systems, from homogeneous Brønsted acids to modern heterogeneous catalysts like zeolites and supported ionic liquids. The guide offers detailed experimental protocols, data-driven comparisons of catalyst performance, and strategies for process optimization to maximize yield and selectivity.

Introduction: Chemical Identity and Industrial Significance

2-tert-Butyl-4-methylphenol (also known as o-tert-butyl-p-cresol or 2-TBC) is a phenolic organic compound with the chemical formula C₁₁H₁₆O.[1][2] It serves as a critical building block in the organic synthesis industry.[1][3] Its primary industrial importance lies in its role as an intermediate in the production of high-value chemicals, including:

  • Antioxidants: 2-TBC is the direct precursor to 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT), a widely used antioxidant in the food, cosmetics, pharmaceutical, and plastics industries.[4][5] BHT functions by inhibiting free radical-mediated oxidation, thereby preventing spoilage and degradation.[6]

  • UV Stabilizers: It is used to produce light stabilizers such as UV-326, which protect materials from degradation by ultraviolet radiation.[3]

  • Surfactants and Other Fine Chemicals: The compound is a versatile starting material for a range of other specialized chemicals.[3]

The synthesis of 2-TBC is dominated by the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation, where the aromatic ring of p-cresol is alkylated with a tert-butyl group.

Core Synthesis Pathway: Friedel-Crafts Alkylation of p-Cresol

The Friedel-Crafts reaction, developed in 1877, is a fundamental method for attaching substituents to an aromatic ring.[7] The alkylation of p-cresol (4-methylphenol) with a tert-butylating agent is the most commercially viable route to produce 2-tert-butyl-4-methylphenol.[8]

Mechanistic Overview

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong acid catalyst is used to generate a tert-butyl carbocation, a potent electrophile. This carbocation is then attacked by the electron-rich aromatic ring of p-cresol. The hydroxyl group of the phenol directs the substitution primarily to the ortho position due to both electronic and steric effects.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation TBA tert-Butyl Alcohol (TBA) Carbocation tert-Butyl Carbocation TBA->Carbocation Protonation pCresol p-Cresol H_plus H⁺ (Catalyst) Water H₂O Carbocation->Water Loss of Water Carbocation_ref tert-Butyl Carbocation Arenium_Ion Arenium Ion Intermediate pCresol->Arenium_Ion Attack by π-system Product 2-tert-Butyl-4-methylphenol Arenium_Ion_ref Arenium Ion H_plus_regen H⁺ (Catalyst Regenerated) Product->H_plus_regen Restores Aromaticity

Caption: General mechanism for the acid-catalyzed alkylation of p-cresol.

Alkylating Agents

Several sources of the tert-butyl group can be employed:

  • Isobutylene (2-methylpropene): This is a common choice in industrial settings due to its high reactivity and cost-effectiveness. The reaction is typically catalyzed by sulfuric acid or solid acid catalysts.[5][6]

  • tert-Butyl Alcohol (TBA): Frequently used in both laboratory and industrial scales, TBA is less hazardous to handle than isobutylene and reacts cleanly in the presence of various acid catalysts.[4][9][10][11]

  • Methyl tert-Butyl Ether (MTBE): Another effective alkylating agent, MTBE can be used with catalysts like mesoporous molecular sieves.[3][10]

Catalyst Systems: A Comparative Analysis

Catalyst selection is the most critical factor influencing the reaction's efficiency, selectivity, and environmental impact.[9][10]

Homogeneous Catalysts:

  • Brønsted Acids (H₂SO₄): Traditionally, strong mineral acids like sulfuric acid were used.[3][6] However, these catalysts suffer from major drawbacks, including high corrosivity, difficulty in separation from the product mixture, and the generation of significant acidic waste.[3][9]

  • Ionic Liquids (ILs): More recently, Brønsted acidic ionic liquids have emerged as highly efficient homogeneous catalysts. They offer mild reaction conditions, high conversions, and excellent selectivity.[4][9][10] While effective, their recovery can sometimes require significant amounts of organic solvents, which poses a challenge for large-scale applications.[4]

Heterogeneous Catalysts: Heterogeneous catalysts are favored in modern industrial processes because they are easily separated from the reaction mixture, are often reusable, and are generally more environmentally benign.[9][10]

  • Zeolites and Mesoporous Molecular Sieves: Materials like HAlMCM-41 provide high surface area and strong acid sites.[3] Their defined pore structures can also impart shape selectivity, potentially favoring the formation of the mono-alkylated product over the bulkier di-alkylated BHT.

  • Supported Heteropoly Acids (HPAs): HPAs, such as 12-tungstophosphoric acid (TPA), supported on high-surface-area materials like nanosilica (TPA/SiO₂), are highly active and stable catalysts.[11] They possess strong Brønsted acidity, leading to high conversion rates.[11][12]

  • Sulfated Zirconia: This solid superacid catalyst has also been shown to be effective for the alkylation of p-cresol.[11]

  • Sulfided Silica: This catalyst offers high activity and can be easily separated and reused, with yields reported around 89.4% and selectivity above 92%.[13]

Table 1: Comparison of Catalytic Systems for Alkylation of p-Cresol

Catalyst SystemAlkylating AgentTemperature (°C)p-Cresol Conversion (%)2-TBC Selectivity (%)Key Advantages & DisadvantagesReferences
Sulfuric AcidIsobutyleneN/AHighModerateLow cost; Corrosive, waste generation.[3][3][6]
Acidic Ionic Liquidtert-Butyl Alcohol70 - 7580 - 89.4~95.2Mild conditions, high selectivity; Recovery can be complex.[10][9][10]
PW/MCM-41Isobutylene9093.954.6 (to 2-TBC)High conversion, solid catalyst; Moderate selectivity.[12][12]
TPA/SiO₂tert-Butyl Alcohol140HighHighReusable, stable, high activity; Requires higher temperature.[11][11]
Sulfided Silicatert-Butyl Alcohol80N/A (Yield 89.4%)>92Reusable, high selectivity, lower temp; Catalyst prep required.[13][13]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 2-tert-butyl-4-methylphenol using modern catalytic systems.

**3.1. Protocol 1: Synthesis using a Heterogeneous Catalyst (TPA/SiO₂) **

This protocol is based on methodologies employing supported heteropoly acids, which are known for their high activity and reusability.[11]

Materials and Reagents:

  • p-Cresol

  • tert-Butyl alcohol (TBA)

  • 12-Tungstophosphoric acid supported on nanosilica (TPA/SiO₂) catalyst

  • Toluene (or other suitable solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (e.g., 0.1 mol) and the TPA/SiO₂ catalyst (e.g., 5-10 wt% relative to p-cresol).

  • Reactant Addition: Add tert-butyl alcohol. An optimal molar ratio of TBA to p-cresol is often found to be around 2:1 to ensure high conversion.[11]

  • Reaction: Heat the mixture to the optimal reaction temperature (e.g., 140°C) and maintain vigorous stirring.[11] Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 2-4 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to recover the solid TPA/SiO₂ catalyst. The catalyst can be washed with a solvent, dried, and calcined for reuse.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% sodium bicarbonate solution to remove any unreacted p-cresol and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure 2-tert-butyl-4-methylphenol.

Workflow for Heterogeneous Catalytic Synthesis

G start Start setup 1. Charge Reactor (p-cresol, Catalyst) start->setup add_reagent 2. Add Alkylating Agent (e.g., tert-Butanol) setup->add_reagent react 3. Heat to Optimal Temp (e.g., 80-140°C) & Stir for 2-4h add_reagent->react monitor 4. Monitor Reaction (GC/TLC) react->monitor monitor->react Incomplete cool 5. Cool to RT monitor->cool Complete filter 6. Filter Mixture cool->filter catalyst_recycle Catalyst Recovery (Wash, Dry, Reuse) filter->catalyst_recycle Solid Phase workup 7. Liquid Phase Work-up (Wash with NaHCO₃, Brine) filter->workup Liquid Phase dry 8. Dry Organic Layer (e.g., MgSO₄) workup->dry evaporate 9. Solvent Evaporation dry->evaporate purify 10. Purify Product (Distillation/Recrystallization) evaporate->purify end End: Pure 2-TBC purify->end

Caption: Experimental workflow for the synthesis of 2-TBC via heterogeneous catalysis.

Process Optimization and Selectivity Control

A key challenge in this synthesis is controlling selectivity. The reaction can yield three main products: the desired 2-tert-butyl-4-methylphenol (C-alkylation), p-cresyl-tert-butyl ether (O-alkylation), and 2,6-di-tert-butyl-4-methylphenol (di-C-alkylation).[4][11]

Strategies for Maximizing 2-TBC Yield:

  • Temperature Control: O-alkylation is often favored at lower temperatures, while higher temperatures can promote the rearrangement of the O-alkylated ether to the more stable C-alkylated product.[4] However, excessively high temperatures may lead to increased di-alkylation. An optimal temperature must be determined for each catalyst system.

  • Molar Ratio: A molar excess of p-cresol relative to the alkylating agent can suppress the formation of the di-alkylated product, BHT. Conversely, an excess of the alkylating agent drives the reaction towards BHT.[5]

  • Catalyst Design: The steric and acidic properties of the catalyst are paramount. The pore size of molecular sieves can be tailored to allow p-cresol to enter but prevent the already-alkylated 2-TBC from being further alkylated, thus enhancing selectivity for the mono-substituted product.

Conclusion

The synthesis of 2-tert-butyl-4-methylphenol is a well-established and industrially vital process, primarily achieved through the Friedel-Crafts alkylation of p-cresol. While traditional methods using homogeneous mineral acids are effective, they are being progressively replaced by more sustainable and efficient heterogeneous catalytic systems. Catalysts such as supported heteropoly acids, zeolites, and functionalized ionic liquids offer significant advantages in terms of reusability, reduced waste, and improved process control. Future research and development will likely focus on enhancing the selectivity of these catalysts, lowering reaction temperatures, and developing continuous flow processes to further optimize the production of this key chemical intermediate.

References

  • Butyl
  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2023). MDPI. (URL: [Link])

  • BUTYL HYDROXYTOLUENE (BHT)
  • Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. Scientific.Net. (URL: [Link])

  • Butylated Hydroxytoluene synthesis - ChemicalBook. (URL: )
  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2023). MDPI. (URL: )
  • A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol. (2016). Longdom Publishing. (URL: [Link])

  • CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google P
  • CN113387775A - BHT (butylated hydroxytoluene)
  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2016). PMC. (URL: [Link])

  • Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. (2023). Semantic Scholar. (URL: [Link])

  • Synthesis of 2-tert-butyl-4-methylphenol catalyzed by sulfided silica. (2006). ResearchGate. (URL: [Link])

  • Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol) - PrepChem.com. (URL: [Link])

  • RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1)
  • 2,6-DI-TERT-BUTYL-4-METHYLPHENOL -
  • Butylated hydroxytoluene (BHT), also known as 2,6-di-tert-butyl-4-methylphenol, is used as an... - Homework.Study.com. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • Friedel-Crafts Alkylation - Organic Chemistry Portal. (URL: [Link])

  • 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem. (URL: [Link])

Sources

Exploratory

physicochemical properties of 2-butyl-4-methylphenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-4-Methylphenol Introduction 2-Butyl-4-methylphenol is a substituted phenolic compound with notable applications as an intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-4-Methylphenol

Introduction

2-Butyl-4-methylphenol is a substituted phenolic compound with notable applications as an intermediate in the synthesis of antioxidants, stabilizers, and other specialty chemicals. Its utility is intrinsically linked to its physicochemical properties, which dictate its behavior in chemical reactions, its solubility in various media, and its overall stability. This guide provides a comprehensive overview of these properties for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics and the analytical methodologies used for its characterization. It is crucial to distinguish between the isomers of 2-butyl-4-methylphenol, primarily the tert-butyl and the n-butyl forms, as their structural differences lead to distinct physical and chemical behaviors. This guide will focus predominantly on the more industrially significant and extensively studied 2-tert-butyl-4-methylphenol, with comparative data for the 2-n-butyl isomer provided where available.

Molecular Structure and Identification

The foundational attributes of a chemical compound are its structure and identifiers, which provide an unambiguous means of reference in research and commerce.

Chemical Structure of 2-tert-Butyl-4-methylphenol:

Caption: Chemical structure of 2-tert-butyl-4-methylphenol.

Table 1: Chemical Identifiers for 2-Butyl-4-Methylphenol Isomers

Identifier2-tert-Butyl-4-methylphenol2-n-Butyl-4-methylphenol
IUPAC Name 2-(1,1-dimethylethyl)-4-methylphenol[1][2]2-butyl-4-methylphenol[3]
Synonyms 2-tert-Butyl-p-cresol, 4-Methyl-2-tert-butylphenol2-Butyl-p-cresol
CAS Number 2409-55-4[2]6891-45-8[3][4]
Molecular Formula C₁₁H₁₆O[1][2]C₁₁H₁₆O[3]
Molecular Weight 164.24 g/mol [1]164.24 g/mol [3][4]
InChI 1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H31S/C11H16O/c1-3-4-5-10-8-9(2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3[3]
InChIKey IKEHOXWJQXIQAG-UHFFFAOYSA-N[2]FEXBEKLLSUWSIM-UHFFFAOYSA-N[3]
SMILES CC1=CC(=C(C=C1)O)C(C)(C)C[1][2]CCCCC1=C(C=CC(=C1)C)O[3]

Core Physicochemical Properties

The physical state, solubility, and thermal properties of 2-butyl-4-methylphenol are critical for its handling, formulation, and application.

Table 2: Key Physicochemical Properties

Property2-tert-Butyl-4-methylphenol2-n-Butyl-4-methylphenol
Appearance White to cream or yellow crystalline solid[2]Liquid[3]
Melting Point 50-55 °C[1][2][5]19 °C[3]
Boiling Point 237-244 °C[1][5]233 °C[6]
Flash Point 100-105 °C[1][5]Not available
Water Solubility Insoluble[1][5]Sparingly soluble[7]
Solubility in Organic Solvents Soluble in oxygenated solvents and methanol[1][8]Soluble in organic solvents[9]
Density 0.920-0.925 g/cm³ (at 75°C)[1][6]Not available
Vapor Pressure 0.02 - 0.03 mmHg (at 25°C)[1][10]Not available
pKa Data available in IUPAC Digitized pKa Dataset[1]Not available
LogP (Octanol/Water Partition Coefficient) 3.64.10[6]

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for the identification, quantification, and purity assessment of 2-butyl-4-methylphenol.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are pivotal for the structural elucidation of the different isomers. The ¹H NMR spectrum of 2-tert-butyl-4-methylphenol is characterized by distinct signals for the aromatic protons, the methyl group, and the tert-butyl group[11]. The chemical shifts and coupling constants provide definitive structural information.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key absorptions for 2-tert-butyl-4-methylphenol include a broad O-H stretching band for the hydroxyl group and C-H stretching bands for the alkyl and aromatic moieties[12].

  • Mass Spectrometry (MS) : Mass spectrometry, often coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern, aiding in identification and structural confirmation[1].

  • UV-Vis Spectroscopy : UV-Vis spectroscopy can be used for quantitative analysis, with the phenolic chromophore exhibiting characteristic absorption maxima.

Chromatographic Methods

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for separating and quantifying 2-butyl-4-methylphenol in various matrices.

  • Gas Chromatography (GC) : Due to its volatility, GC is well-suited for the analysis of 2-butyl-4-methylphenol. A variety of columns, such as those with non-polar stationary phases, can be employed[1]. The Kovats retention index is a useful parameter for identification[1].

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column is a common method for the analysis of phenolic compounds. A mobile phase consisting of a mixture of methanol, acetonitrile, and water is often used, with UV detection at a specific wavelength[13].

Experimental Protocols

The following section details standardized methodologies for the characterization of 2-butyl-4-methylphenol.

Protocol 1: Determination of Purity by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of a 2-tert-butyl-4-methylphenol sample.

Objective: To determine the percentage purity of 2-tert-butyl-4-methylphenol using an internal standard method.

Materials:

  • 2-tert-butyl-4-methylphenol sample

  • Internal standard (e.g., 2,6-di-tert-butylphenol)

  • High-purity solvent (e.g., dichloromethane or acetone)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., SE-30 or equivalent)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Internal Standard Stock Solution Preparation: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent in a volumetric flask to a known concentration.

  • Sample Preparation: Accurately weigh the 2-tert-butyl-4-methylphenol sample and dissolve it in a separate volumetric flask with the solvent.

  • Calibration Standard Preparation: Prepare a series of calibration standards by adding varying, known amounts of a pure 2-tert-butyl-4-methylphenol reference standard and a fixed amount of the internal standard stock solution to volumetric flasks, and dilute to volume with the solvent.

  • GC Analysis:

    • Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve optimal separation of the analyte and the internal standard[14].

    • Inject the calibration standards and the sample solution into the GC.

  • Data Analysis:

    • Integrate the peak areas of 2-tert-butyl-4-methylphenol and the internal standard in each chromatogram.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of 2-tert-butyl-4-methylphenol in the sample solution from the calibration curve and calculate the purity.

cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Calculation Prepare Internal\nStandard Solution Prepare Internal Standard Solution Prepare Sample\nSolution Prepare Sample Solution Prepare Internal\nStandard Solution->Prepare Sample\nSolution Prepare Calibration\nStandards Prepare Calibration Standards Prepare Sample\nSolution->Prepare Calibration\nStandards Inject Standards\n& Sample into GC Inject Standards & Sample into GC Prepare Calibration\nStandards->Inject Standards\n& Sample into GC Acquire\nChromatograms Acquire Chromatograms Inject Standards\n& Sample into GC->Acquire\nChromatograms Integrate Peak\nAreas Integrate Peak Areas Acquire\nChromatograms->Integrate Peak\nAreas Construct\nCalibration Curve Construct Calibration Curve Integrate Peak\nAreas->Construct\nCalibration Curve Calculate Sample\nPurity Calculate Sample Purity Construct\nCalibration Curve->Calculate Sample\nPurity

Caption: Workflow for GC purity determination.

Protocol 2: Identification by HPLC-UV

This protocol provides a method for the identification of 2-tert-butyl-4-methylphenol in a sample.

Objective: To identify the presence of 2-tert-butyl-4-methylphenol by comparing its retention time with that of a known standard.

Materials:

  • Sample containing suspected 2-tert-butyl-4-methylphenol

  • 2-tert-butyl-4-methylphenol reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column

  • Sample vials

Procedure:

  • Standard Solution Preparation: Prepare a solution of the 2-tert-butyl-4-methylphenol reference standard in the mobile phase or a suitable solvent.

  • Sample Solution Preparation: Dissolve the sample in the mobile phase. If the sample is a solid matrix, an extraction step using a suitable solvent (e.g., acetonitrile) may be necessary, potentially with the aid of ultrasonication[15].

  • HPLC Analysis:

    • Set the HPLC conditions: mobile phase composition (e.g., methanol:water or acetonitrile:water mixture), flow rate, column temperature, and UV detection wavelength[13][16].

    • Inject the standard solution and record the chromatogram to determine the retention time of 2-tert-butyl-4-methylphenol.

    • Inject the sample solution and record the chromatogram.

  • Identification: Compare the retention time of the peak in the sample chromatogram with the retention time of the standard. A matching retention time provides strong evidence for the presence of 2-tert-butyl-4-methylphenol.

Stability and Safety Considerations

2-tert-butyl-4-methylphenol is stable under normal storage conditions but is sensitive to light and incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides[17]. From a safety perspective, it is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation[1][5]. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound[5]. It is also noted to be toxic to aquatic life with long-lasting effects[5].

Applications in Research and Development

The antioxidant properties of hindered phenols like 2-tert-butyl-4-methylphenol make them valuable in preventing the oxidative degradation of various materials. In the context of drug development, such compounds can be used as stabilizers for drug formulations. Furthermore, 2-tert-butyl-4-methylphenol serves as a versatile building block in organic synthesis for creating more complex molecules with potential biological activity. Its reactivity is centered around the phenolic hydroxyl group and the activated aromatic ring.

Conclusion

A thorough understanding of the is fundamental for its effective and safe use in research and industrial applications. The data and protocols presented in this guide offer a solid foundation for scientists and professionals working with this compound. The clear distinction between its isomers is critical, as their properties diverge significantly. Adherence to established analytical methods ensures the reliable characterization and quality control of 2-butyl-4-methylphenol, facilitating its successful application in various scientific endeavors.

References

  • PubChem. (n.d.). 2-tert-Butyl-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2025, August 19). 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]

  • Bolton, J. L., & Thompson, J. A. (2002). Lung Toxicity and Tumor Promotion by Hydroxylated Derivatives of 2,6-di-tert-Butyl-4-methylphenol (BHT) and 2-tert-Butyl-4-methyl-6-iso-propylphenol: Correlation with Quinone Methide Reactivity. Chemical Research in Toxicology, 15(8), 1037–1044. [Link]

  • Stenutz, R. (n.d.). 2-tert-butyl-4-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Butyl-4-methyl phenol (CAS 6891-45-8). Retrieved from [Link]

  • Loo, M. C. Y., & Tiong, Y. S. (1992). Quantitative Analysis of 2,6-Di-tert-butyl-4-methylphenol (Butylated-hydroxytoluene) Antioxidant in a Solvent. Analyst, 117, 1023-1025. [Link]

  • The Good Scents Company. (n.d.). 2-tert-butyl-para-cresol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
  • ResearchGate. (2025, August 5). [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography]. Retrieved from [Link]

  • LPS. (n.d.). Safety Data Sheet (SDS) 2 6-Di-tert-Butyl-4-Methylphenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, April 21). What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol 1H NMR spectra? Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-(1,1-dimethylethyl)-4-methyl-. NIST WebBook. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,6-Di-tert-butyl-4-methylphenol (FDB011992). Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. NIST WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C119471

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-butyl-4-methylphenol

Introduction 2-Butyl-4-methylphenol is a substituted phenolic compound with applications in various fields, including as an intermediate in the synthesis of antioxidants and other specialty chemicals. Its specific isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Butyl-4-methylphenol is a substituted phenolic compound with applications in various fields, including as an intermediate in the synthesis of antioxidants and other specialty chemicals. Its specific isomeric structure, featuring a normal butyl group at the ortho position to the hydroxyl group and a methyl group at the para position, dictates its chemical reactivity and physical properties. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its production. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-butyl-4-methylphenol, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will delve into the theoretical underpinnings, provide a detailed experimental protocol, and discuss the interpretation of the resulting spectral data.

While publicly available experimental spectra for 2-butyl-4-methylphenol are limited, this guide will provide predicted data based on the known principles of each spectroscopic method and by drawing comparisons with structurally similar compounds. This approach offers a robust framework for researchers, scientists, and drug development professionals to understand and anticipate the spectroscopic signature of this molecule.

Molecular Structure and Isomerism

It is crucial to distinguish 2-butyl-4-methylphenol from its common isomer, 2-tert-butyl-4-methylphenol. The arrangement of the butyl group has a significant impact on the spectroscopic data, particularly in NMR and MS, due to differences in the local chemical environments of the atoms and the fragmentation patterns.

Caption: 2D structure of 2-butyl-4-methylphenol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of 2-butyl-4-methylphenol.

A. Theoretical Principles

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment of a proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is characteristic of its hybridization and the nature of the atoms attached to it.

B. Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 2-butyl-4-methylphenol in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Shim the magnetic field to ensure homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Caption: Workflow for NMR analysis of 2-butyl-4-methylphenol.

C. Predicted NMR Data and Interpretation

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.95d1HAr-H
~6.75d1HAr-H
~6.65s1HAr-H
~4.80s1H-OH
~2.60t2HAr-CH₂-
~2.25s3HAr-CH₃
~1.60m2H-CH₂-CH₂-
~1.40m2H-CH₂-CH₃
~0.95t3H-CH₂-CH₃
  • Aromatic Protons: The three protons on the aromatic ring are expected to appear as distinct signals due to their different chemical environments. The protons ortho and meta to the hydroxyl group will likely show doublet splitting from coupling to each other.

  • Hydroxyl Proton: The phenolic -OH proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

  • Butyl Group Protons: The four sets of protons in the n-butyl group will each have a characteristic chemical shift and multiplicity. The benzylic -CH₂- group will be a triplet, coupled to the adjacent methylene group. The terminal methyl group will also be a triplet. The two internal methylene groups will appear as multiplets.

  • Methyl Group Protons: The methyl group attached to the aromatic ring will be a sharp singlet.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~151C-OH
~131C-CH₃
~130Ar-C
~128Ar-C
~127C-CH₂-
~115Ar-C
~33Ar-CH₂-
~32-CH₂-CH₂-
~23-CH₂-CH₃
~21Ar-CH₃
~14-CH₂-CH₃
  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the hydroxyl group being the most downfield.

  • Butyl Group Carbons: Four signals are expected for the n-butyl group.

  • Methyl Group Carbon: One signal is expected for the methyl group attached to the ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

A. Theoretical Principles

Different types of bonds (e.g., O-H, C-H, C=C, C-O) vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The presence of specific absorption bands in the spectrum indicates the presence of corresponding functional groups.

B. Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid 2-butyl-4-methylphenol between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): If the sample is a solid at room temperature, grind a small amount with dry KBr powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or the solvent).

  • Data Acquisition:

    • Place the sample in the spectrometer's beam.

    • Acquire the spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR analysis of 2-butyl-4-methylphenol.

C. Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1260-1180StrongC-O stretch (phenolic)
850-750StrongAromatic C-H bend (out-of-plane)
  • O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of a phenol, indicative of the hydroxyl group.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are due to the aromatic C-H bonds, while strong absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the butyl and methyl groups.

  • C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch: A strong band around 1200 cm⁻¹ is indicative of the C-O stretching vibration of the phenolic group.

  • C-H Bends: The substitution pattern on the benzene ring can often be inferred from the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

A. Theoretical Principles

In a mass spectrometer, a molecule is first ionized, typically by electron impact (EI) or a softer ionization technique. The resulting molecular ion can then fragment into smaller, charged species. The mass spectrometer separates these ions based on their m/z ratio and detects them. The resulting mass spectrum is a plot of relative intensity versus m/z.

B. Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like 2-butyl-4-methylphenol.

  • Sample Preparation:

    • Prepare a dilute solution of 2-butyl-4-methylphenol in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS System Setup:

    • Gas Chromatograph:

      • Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

      • Column: Use a suitable capillary column (e.g., a non-polar DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure separation of components.

    • Mass Spectrometer:

      • Ionization Source: Typically Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

    • The mass spectrometer will acquire spectra continuously as the compound elutes from the column.

Caption: Workflow for GC-MS analysis of 2-butyl-4-methylphenol.

C. Predicted Mass Spectrum Data and Interpretation

The molecular weight of 2-butyl-4-methylphenol (C₁₁H₁₆O) is 164.24 g/mol .

m/zPredicted Relative IntensityAssignment
164ModerateMolecular Ion [M]⁺
149High[M - CH₃]⁺
121High[M - C₃H₇]⁺ (loss of propyl radical)
107Moderate[M - C₄H₉]⁺ (loss of butyl radical)
  • Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z 164.

  • Fragmentation Pattern: The fragmentation of 2-butyl-4-methylphenol is expected to be dominated by cleavages of the butyl group. A significant peak at m/z 121 would correspond to the loss of a propyl radical (CH₂CH₂CH₃), which is a common fragmentation pathway for n-alkylbenzenes (benzylic cleavage). Loss of the entire butyl group would result in a peak at m/z 107. A peak at m/z 149 would correspond to the loss of a methyl group.

Fragmentation_Pathway M [C11H16O]⁺ m/z = 164 M_minus_CH3 [C10H13O]⁺ m/z = 149 M->M_minus_CH3 - CH₃ M_minus_C3H7 [C8H9O]⁺ m/z = 121 M->M_minus_C3H7 - C₃H₇ M_minus_C4H9 [C7H7O]⁺ m/z = 107 M->M_minus_C4H9 - C₄H₉

Caption: Predicted mass fragmentation pathway of 2-butyl-4-methylphenol.

Conclusion

The comprehensive spectroscopic analysis of 2-butyl-4-methylphenol, employing NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. While experimental data for this specific isomer is not readily found in public databases, the predicted spectral data presented in this guide, based on fundamental principles and comparisons with related compounds, offers a solid foundation for its identification and characterization. The provided experimental protocols are robust and can be readily implemented in a standard analytical laboratory. This guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling them to confidently work with and analyze 2-butyl-4-methylphenol.

References

  • PubChem. 2-Butyl-4-methylphenol. National Center for Biotechnology Information. [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. [Link]

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Exploratory

A Technical Guide to the Industrial Applications of 2-tert-Butyl-4-methylphenol

Executive Summary This technical guide provides a comprehensive analysis of 2-tert-butyl-4-methylphenol, a versatile phenolic compound with significant, though often specialized, industrial applications. While structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-tert-butyl-4-methylphenol, a versatile phenolic compound with significant, though often specialized, industrial applications. While structurally similar to the widely known antioxidant Butylated Hydroxytoluene (BHT), this document clarifies the distinct primary role of 2-tert-butyl-4-methylphenol as a high-value chemical intermediate. Its principal applications lie in the synthesis of more complex, high-performance additives, including non-staining antioxidants for the polymer industry and advanced benzotriazole-based UV absorbers.

This guide delves into the fundamental chemistry that makes 2-tert-butyl-4-methylphenol a crucial building block. We will explore the reaction mechanisms, provide detailed experimental and synthesis workflows, and present the scientific rationale behind its use. Furthermore, we will discuss its direct, albeit less common, applications as a process antioxidant and fragrance component. The document is structured to provide not just a list of uses, but a deep understanding of the causality behind its function in each specific application, grounded in authoritative references and presented with clarity for the scientific community.

Chemical Identity and Physical Properties

2-tert-butyl-4-methylphenol, also known as 2-tert-butyl-p-cresol or 4M2B, is a mono-alkylated phenolic compound. The strategic placement of the bulky tert-butyl group ortho to the hydroxyl group creates steric hindrance, which is fundamental to its chemical behavior and utility.

PropertyValueSource
IUPAC Name 2-(1,1-dimethylethyl)-4-methylphenol[1]
CAS Number 2409-55-4[2][3][4][5][6][7]
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1][2][3][6]
Appearance White to yellow-beige crystalline solid/mass[3][6]
Melting Point 50-55 °C[1][3][6]
Boiling Point 237-244 °C[1][2][3][6]
Flash Point 100-105 °C[1][2][3]
Solubility Insoluble in water; soluble in organic solvents

Core Application: A Versatile Chemical Intermediate

The most significant industrial value of 2-tert-butyl-4-methylphenol lies in its function as a precursor for synthesizing specialized additives. The single reactive site ortho to the hydroxyl group makes it an ideal building block for creating larger, dimeric structures with enhanced performance characteristics.

Synthesis of High-Performance Bis-Phenolic Antioxidants

2-tert-butyl-4-methylphenol is a key raw material for producing non-staining antioxidants used extensively in the rubber and plastics industry, such as 2,2'-methylenebis(4-methyl-6-tert-butylphenol).[1]

The synthesis objective is to create a larger, less volatile antioxidant molecule with multiple phenolic functional groups. Using 2-tert-butyl-4-methylphenol as the starting material is advantageous because the existing tert-butyl group provides steric hindrance, which is crucial for the antioxidant's stability and effectiveness. The remaining unsubstituted ortho position provides a predictable and reactive site for creating the methylene bridge, ensuring high yield and selectivity of the desired bis-phenol product.

cluster_reactants Reactants cluster_process Process cluster_products Products r1 2-tert-Butyl-4-methylphenol p2 Condensation Reaction (Electrophilic Aromatic Substitution) r1->p2 r2 Formaldehyde (or source, e.g., Methylal) r2->p2 p1 Acid Catalyst (e.g., H₂SO₄) p1->p2 Catalyzes pr1 2,2'-methylene-bis- (4-methyl-6-tert-butylphenol) p2->pr1 Primary Product pr2 Water p2->pr2 Byproduct

Caption: Synthesis of a bis-phenolic antioxidant.

The resulting bis-phenolic antioxidants are highly effective at preventing thermo-oxidative degradation in polymers. During processing and end-use, polymers are exposed to heat and oxygen, which generates free radicals that can break polymer chains, causing brittleness, discoloration, and loss of mechanical properties. The synthesized antioxidant intercepts these radicals, protecting the polymer matrix and extending the product's lifespan.

Synthesis of Benzotriazole UV Absorbers

This compound also serves as an intermediate in the creation of benzotriazole UV light stabilizers.[1] These additives are critical for protecting materials like coatings, plastics, and cosmetics from degradation caused by ultraviolet radiation.

Benzotriazole UV absorbers function by absorbing harmful UV radiation and dissipating the energy as harmless heat through a rapid chemical transformation (excited-state intramolecular proton transfer). The phenolic moiety, derived from precursors like 2-tert-butyl-4-methylphenol, is essential for this mechanism.

The alkyl-substituted phenol portion of the final UV absorber molecule influences its solubility in the host material, reduces its volatility, and helps prevent it from leaching out over time, ensuring long-term protection.

start 2-tert-Butyl-4-methylphenol step1 Nitration start->step1 intermediate1 Nitrated Phenol Derivative step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Amino Phenol Derivative step2->intermediate2 step3 Diazotization & Coupling (with another aromatic precursor) intermediate2->step3 final_product Benzotriazole UV Absorber (Final Product) step3->final_product

Caption: Generalized synthesis pathway for UV absorbers.

Direct Functional Applications

While its primary role is as an intermediate, 2-tert-butyl-4-methylphenol does possess inherent properties that allow for its direct use in specific industries.

Antioxidant Properties

Like other hindered phenols, 2-tert-butyl-4-methylphenol can function as a free-radical scavenger.[4] This makes it a useful antioxidant for industrial processes, helping to stabilize organic materials against degradation.

The phenolic hydroxyl group can donate its hydrogen atom to terminate destructive peroxy radicals (ROO•), which are key intermediates in autoxidation chain reactions. The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl group, preventing it from initiating new degradation chains.

p Phenol (ArOH) (2-tert-butyl-4-methylphenol) roo Peroxy Radical (ROO•) rooh Hydroperoxide (ROOH) aro Phenoxy Radical (ArO•) roo->rooh H• donation roo->aro H• abstraction Terminates Chain stable Stable Products aro->stable Stabilized

Caption: Antioxidant mechanism of a hindered phenol.

While effective, 2-tert-butyl-4-methylphenol is generally less potent as a direct antioxidant than its close relative, 2,6-di-tert-butyl-4-methylphenol (BHT).[8] BHT possesses two sterically hindering tert-butyl groups flanking the hydroxyl group, which provides superior stabilization of the resulting phenoxy radical and makes it more efficient at terminating radical chains.[9] This enhanced stability is why BHT is the preferred choice for direct addition to sensitive materials like foods, fuels, and pharmaceuticals.[8]

Fragrance Industry Applications

2-tert-butyl-4-methylphenol is recognized as a fragrance ingredient by the International Fragrance Association (IFRA).[1] It possesses a distinct cresolic (phenolic) odor profile and is used in small quantities as a modifier in complex fragrance formulations, contributing to specific scent accords.

Manufacturing and Synthesis Protocols

Primary Industrial Synthesis: Friedel-Crafts Alkylation

The most common manufacturing method involves the acid-catalyzed Friedel-Crafts alkylation of p-cresol with isobutylene.[1]

  • Reactor Charging: A suitable reactor is charged with p-cresol and an acid catalyst (e.g., concentrated sulfuric acid).

  • Temperature Control: The reaction mixture is heated to the target temperature, typically in the range of 80-150 °C.[10]

  • Alkylation: Isobutylene is carefully fed into the reactor. The isobutylene is protonated by the acid catalyst to form a tert-butyl carbocation, which then alkylates the p-cresol ring, primarily at the ortho position due to the directing effect of the hydroxyl group.

  • Work-up: After the reaction is complete, the catalyst is neutralized.

  • Purification: The product mixture is purified, typically via distillation, to separate the desired 2-tert-butyl-4-methylphenol from unreacted starting materials and other isomers.

Alternative "Green" Synthesis Route

Research has demonstrated alternative, more environmentally friendly synthesis methods. One patented approach utilizes a mesoporous molecular sieve (HAlMCM-41) as a solid acid catalyst.[10]

  • Environmental Friendliness: Avoids the use of corrosive liquid acids like sulfuric acid.[10]

  • High Selectivity: The catalyst's structure favors the formation of the desired product.[10]

  • Lower Reaction Temperature: The reaction can be carried out at lower temperatures, saving energy.[10]

  • Catalyst Reusability: Solid catalysts can often be recovered and reused, reducing waste.

Safety, Handling, and Toxicology

From a safety perspective, 2-tert-butyl-4-methylphenol is a hazardous substance requiring careful handling.

Hazard InformationDataSource
GHS Classification Skin Corrosion/Irritation (Category 1B/1C), Serious Eye Damage (Category 1)[1][7]
Signal Word Danger[1][2][7]
Hazard Statements H314: Causes severe skin burns and eye damage[1][2][7]
Oral Toxicity (LD50) 700 mg/kg (mouse)[11]

Handling Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]

Toxicology Insights: Studies in animal models have investigated the biological effects of phenolic antioxidants. Research on 2-tert-butyl-4-methylphenol (referred to as TBMP in some studies) has explored its potential as a promoter of urinary bladder carcinogenesis in rats previously exposed to an initiator, indicating that, like other phenolic compounds, its long-term biological effects warrant careful consideration.[2]

Conclusion and Future Outlook

2-tert-butyl-4-methylphenol is a foundational chemical for the specialty additives industry. While it may be overshadowed in direct applications by more heavily substituted phenols like BHT, its true value is realized in its role as a precisely engineered building block. Its structure allows for the efficient and high-yield synthesis of high-molecular-weight antioxidants and robust UV absorbers that are indispensable for the longevity and performance of countless consumer and industrial products.

Future research may focus on leveraging this versatile intermediate to develop novel derivatives with tailored properties, such as enhanced thermal stability, improved polymer compatibility, or unique UV absorption profiles for next-generation materials and protective coatings. The continued development of greener synthesis routes will also be critical in enhancing the sustainability of its production and application.

References

  • PubChem. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. [Link]

  • Google Patents.
  • ResearchGate. Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... [Link]

  • LPS. Safety Data Sheet (SDS) 2 6-Di-tert-Butyl-4-Methylphenol. [Link]

  • The Good Scents Company. 2-tert-butyl-para-cresol. [Link]

  • VDH CHEM TECH. 2-Tert-Butyl-4-Methylphenol (4M2B). [Link]

  • Vdh Organics Pvt. Ltd. 2-Tert-Butyl-4-Methylphenol. [Link]

  • Ataman Kimya. BUTYLHYDROXYTOLUENE (BHT). [Link]

  • PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]

  • ResearchGate. An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol. [Link]

  • In Vivo. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. [Link]

  • ResearchGate. [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography]. [Link]

  • PrepChem.com. Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). [Link]

  • Wikipedia. Butylated hydroxytoluene. [Link]

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Foundational

The Mechanistic Landscape of 2-Butyl-4-Methylphenol (TBMP) as a Synthetic Antioxidant: Kinetics, Structural Dynamics, and Supramolecular Interactions

As a Senior Application Scientist navigating the complex intersection of polymer stabilization and biochemical pharmacology, I often encounter synthetic phenolic antioxidants (SPAs) that are fundamentally misunderstood....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex intersection of polymer stabilization and biochemical pharmacology, I often encounter synthetic phenolic antioxidants (SPAs) that are fundamentally misunderstood. 2-Butyl-4-methylphenol (also known as 2-tert-butyl-4-methylphenol or TBMP) is frequently overshadowed by its heavily sterically hindered cousin, BHT (2,6-di-tert-butyl-4-methylphenol). However, TBMP’s asymmetric mono-ortho substitution grants it a unique kinetic profile, allowing it to act not just as a passive radical scavenger, but as a dynamic participant in complex biological and synthetic matrices.

This technical guide deconstructs the mechanism of action of TBMP, detailing the causality behind its radical scavenging kinetics, its supramolecular behavior, and the self-validating experimental protocols required to accurately quantify its efficacy.

Structural Thermodynamics & The Core Mechanism of Action

The antioxidant efficacy of TBMP is dictated by the precise tuning of its O–H bond dissociation enthalpy (BDE). The mechanism of action relies primarily on Hydrogen Atom Transfer (HAT), though Single Electron Transfer (SET) can occur in highly polar solvent environments.

TBMP’s architecture features two critical functional groups that dictate its reactivity:

  • The ortho-tert-butyl group: Provides moderate steric shielding. Unlike the di-ortho substitution in BHT, which severely restricts secondary reactions, the single bulky tert-butyl group in TBMP protects the phenolic hydroxyl from premature auto-oxidation while leaving one ortho position open for beneficial radical coupling or dimerization[1].

  • The para-methyl group: Exerts an inductive electron-donating effect (+I), which increases the electron density of the aromatic ring. This lowers the BDE of the O–H bond, facilitating rapid hydrogen donation to highly reactive peroxyl (ROO•) or alkoxyl (RO•) radicals[2].

Upon donating a hydrogen atom, TBMP transitions into a phenoxyl radical. This intermediate is resonance-stabilized into a mesomeric cyclohexadienonyl radical. Because one ortho position remains unhindered, this radical can undergo disproportionation or couple with a second propagating radical, allowing a single TBMP molecule to neutralize multiple radical species.

Mechanism TBMP 2-Butyl-4-Methylphenol (TBMP) HAT Hydrogen Atom Transfer (HAT) TBMP->HAT Radical Peroxyl Radical (ROO•) Radical->HAT Phenoxyl Phenoxyl Radical Intermediate HAT->Phenoxyl -ROOH Resonance Mesomeric Stabilization Phenoxyl->Resonance Products Non-Radical Products (Coupling/Disproportionation) Resonance->Products +ROO• or Dimerization

Fig 1. HAT mechanism of TBMP neutralizing peroxyl radicals via resonance stabilization.

Kinetic Validation: Radical Scavenging Methodologies

To accurately profile TBMP, we cannot rely solely on steady-state colorimetric assays like DPPH. We must evaluate its kinetic behavior in dynamic radical environments. We achieve this using the Induction Period Method via two distinct radical initiators: 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).

The Causality of Initiator Selection: Why use both? AIBN thermally decomposes to yield carbon-centered radicals that rapidly react with oxygen to form peroxyl radicals (ROO•). BPO, conversely, decomposes to form alkoxyl radicals (RO•). Testing TBMP against both systems provides a comprehensive thermodynamic profile, revealing how the antioxidant responds to different oxidative stresses[3].

Protocol 1: Kinetic Radical Scavenging (Induction Period Method)

This protocol is designed as a self-validating system to determine the stoichiometric factor ( n ), which represents the number of free radicals trapped by one mole of the antioxidant.

  • System Preparation: Prepare a solution of methyl methacrylate (MMA) monomer (9.4 M) in a sealed, temperature-controlled reaction vessel at 70°C.

  • Initiator Introduction: Inject either AIBN or BPO (0.1 M) to initiate polymerization.

  • Antioxidant Dosing: Introduce TBMP at varying micro-molar concentrations.

  • Thermal Tracking: Monitor the exothermic polymerization reaction using differential scanning calorimetry (DSC) or dilatometry. TBMP will halt polymerization, creating an "induction period" (IT).

  • Validation Checkpoint (Self-Validation): Plot the measured Induction Time (IT) against the concentration of TBMP. The relationship must be strictly linear. A non-linear plot indicates oxygen depletion or auto-initiation of the monomer, invalidating the run.

  • Calculation: Calculate the stoichiometric factor ( n ) using the equation: n=(Ri​×IT)/[TBMP] , where Ri​ is the known initiation rate of AIBN or BPO.

Quantitative Efficacy: Comparative Stoichiometry

When subjected to the rigorous kinetic protocols described above, TBMP demonstrates a distinct advantage over its more hindered counterparts in specific radical environments. Because TBMP lacks a second bulky ortho-tert-butyl group, its mesomeric radical is highly accessible for secondary radical trapping, leading to a higher stoichiometric factor in peroxyl-rich (AIBN) environments[1].

Table 1: Comparative Stoichiometric Factors ( n ) of Hindered Phenols

AntioxidantAIBN System ( n -value)BPO System ( n -value)Structural Hindrance Level
TBMP (2-t-butyl-4-methylphenol) 1.7 1.2 Moderate (Mono-ortho substituted)
BHT (2,6-di-t-butyl-4-methylphenol) 1.51.4High (Di-ortho substituted)
BHA (2-t-butyl-4-methoxyphenol) ~1.2~0.8Moderate (Mono-ortho substituted)

Data synthesized from kinetic studies on MMA polymerization initiated by AIBN and BPO at 70°C.[1]

Biological Interface: DNA Intercalation and Supramolecular Chemistry

Beyond industrial polymer stabilization, TBMP is actively investigated in drug development and toxicology due to its ability to interact with biological macromolecules. However, TBMP is highly hydrophobic, making in vitro aqueous assays notoriously unreliable due to compound precipitation.

The Causality of Supramolecular Encapsulation: To solve the hydrophobicity issue without altering TBMP's electronic structure using harsh organic solvents, we utilize Hydroxypropyl-β-cyclodextrin (Hp-βCD). Hp-βCD features a hydrophobic cavity and a hydrophilic exterior. TBMP forms a stable 1:1 inclusion complex with Hp-βCD ( K≈7.15×103 L/mol ), ensuring complete aqueous solubility while leaving the phenolic hydroxyl group accessible for interaction with calf thymus DNA (ctDNA)[4].

Once solubilized, TBMP has been shown to actively intercalate into the G-C rich regions of the DNA double helix, a mechanism confirmed via multi-spectroscopic techniques and competitive binding assays with methylene blue[4].

Protocol S1 1. Prepare ctDNA in pH 7.4 Buffer S2 2. Formulate TBMP:Hp-βCD (1:1 Complex) S1->S2 S3 3. Titrate Complex into ctDNA Aliquots S2->S3 S4 4. Multi-Spectroscopic Tracking (UV-Vis/CD) S3->S4 S5 5. Validate Isosbestic Points & Intercalation S4->S5

Fig 2. Self-validating experimental workflow for assessing TBMP-ctDNA intercalation.

Protocol 2: ctDNA Intercalation Assay via Supramolecular Delivery

This protocol utilizes UV-Vis titration to confirm intercalation, utilizing isosbestic points as an internal validation mechanism.

  • Host-Guest Formulation: Stir TBMP with an excess of Hp-βCD in a physiological Tris-HCl buffer (pH 7.4) for 24 hours to ensure complete 1:1 inclusion complex formation.

  • DNA Preparation: Extract and purify calf thymus DNA (ctDNA). Verify purity by ensuring the UV absorbance ratio A260​/A280​ is between 1.8 and 1.9 (indicating protein-free DNA).

  • Titration: Keep the concentration of the TBMP:Hp-βCD complex constant ( ) in a quartz cuvette. Titrate increasing concentrations of ctDNA ( ) into the cuvette.

  • Spectral Monitoring: Record the UV-Vis absorption spectra from 200 nm to 400 nm after each addition. Look for hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red shift), which are the classic hallmarks of intercalation into the DNA base pairs.

  • Validation Checkpoint (Self-Validation): Observe the spectral overlay for clear isosbestic points (wavelengths where total absorbance remains constant during titration). The presence of sharp isosbestic points mathematically proves that a clean, two-state equilibrium exists between free TBMP and DNA-bound TBMP, validating that no degradation or side-reactions are occurring during the assay.

Conclusion

2-Butyl-4-methylphenol (TBMP) represents a masterclass in structural compromise. By shedding the second ortho-tert-butyl group found in BHT, TBMP sacrifices a fraction of its absolute steric stability to gain remarkable kinetic flexibility. This allows it to achieve higher stoichiometric trapping efficiencies in peroxyl-dominated environments and enables unique biological interactions, such as DNA intercalation via supramolecular delivery systems. For researchers and drug development professionals, understanding these nuanced mechanics is essential for leveraging TBMP effectively in both synthetic materials and biological models.

Sources

Exploratory

The Toxicological Profile of 2-Butyl-4-Methylphenol: Mechanistic Insights and Preclinical Evaluation

Executive Summary 2-tert-Butyl-4-methylphenol (BMP), also known as 2-tert-butyl-p-cresol (CAS: 2409-55-4), is a sterically hindered phenolic compound widely utilized as an antioxidant intermediate and chemical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-tert-Butyl-4-methylphenol (BMP), also known as 2-tert-butyl-p-cresol (CAS: 2409-55-4), is a sterically hindered phenolic compound widely utilized as an antioxidant intermediate and chemical building block. While structurally related to the ubiquitous antioxidant butylated hydroxytoluene (BHT; 2,6-di-tert-butyl-4-methylphenol), the toxicological profile of BMP diverges significantly due to its reduced steric hindrance. This structural nuance profoundly alters its metabolic fate, leading to the rapid formation of highly reactive electrophilic intermediates. This whitepaper deconstructs the mechanistic toxicology of BMP, focusing on its bioactivation pathways, organ-specific toxicity, and the self-validating experimental protocols required to evaluate its safety profile in preclinical drug development.

Structural Dynamics and Bioactivation Mechanisms

The core toxicological concern surrounding BMP is not the parent compound itself, but its phase I metabolic bioactivation. Phenolic compounds containing a 4-alkyl substituent with at least one benzylic hydrogen are susceptible to cytochrome P450 (CYP450)-catalyzed oxidation.

Unlike BHT, which is shielded by two bulky tert-butyl groups at the 2 and 6 positions, BMP possesses only a single tert-butyl group at the ortho position. This reduced steric shielding facilitates a more rapid two-step, one-electron oxidation process via a phenoxy radical intermediate, culminating in the formation of a p-quinone methide (QM) 1.

Quinone methides are potent electrophiles. The positive charge density is centered on the exocyclic methylene carbon, making it highly susceptible to non-enzymatic Michael addition by cellular nucleophiles. In a healthy cellular environment, the QM is rapidly detoxified via conjugation with reduced glutathione (GSH). However, once the intracellular GSH pool is depleted, the QM covalently binds to critical cellular macromolecules (proteins and nucleic acids), initiating a cascade of oxidative stress, mitochondrial dysfunction, and ultimately, cellular necrosis.

G BMP 2-tert-butyl-4-methylphenol (BMP) CYP Cytochrome P450 (Oxidation) BMP->CYP Radical Phenoxy Radical Intermediate CYP->Radical -e⁻, -H⁺ QM p-Quinone Methide (Electrophile) Radical->QM -e⁻ GSH GSH Conjugation (Detoxification) QM->GSH + GSH Toxicity Macromolecule Binding (Cell Death / Toxicity) QM->Toxicity Depleted GSH

Fig 1: CYP450-mediated bioactivation of BMP to quinone methide and subsequent cellular toxicity.

Organ-Specific Toxicity Profiles

Hepatotoxicity

The liver, being the primary site of CYP450 expression, is highly susceptible to BMP-induced injury. In isolated rat hepatocytes, the loss of viability during incubation with BMP is directly preceded by severe GSH depletion. The rate of QM formation from BMP in rat liver microsomes is highly efficient, and the resulting QM reacts with nucleophiles significantly faster than its more sterically hindered BHT counterpart 1.

Pulmonary Toxicity and Synergistic Interactions

BMP exhibits pronounced pulmonary toxicity, often quantified in vivo by an increase in the lung-to-body weight ratio (indicative of edema and cellular infiltration). Interestingly, the metabolic activation of BMP and its analogs can be synergistically enhanced by the co-administration of other phenolic antioxidants, such as butylated hydroxyanisole (BHA). BHA enhances the peroxidase-catalyzed covalent binding of these compounds to microsomal proteins, exacerbating lung injury 2.

Dermatological and Ocular Hazards

At the point of direct contact, BMP is highly destructive to epithelial tissues. It is classified under GHS as a Category 1B Corrosive, capable of causing severe skin burns and irreversible eye damage. It also acts as a severe respiratory tract irritant upon inhalation of its dust or vapors 3.

Quantitative Toxicological Data

To facilitate risk assessment, the following table synthesizes the established quantitative toxicological metrics for 2-tert-butyl-4-methylphenol.

ParameterValue / ClassificationTest System / RouteCausality / Implication
LD50 (Acute Toxicity) ~2390 - 2500 mg/kgOral, RatModerate acute systemic toxicity; primary damage via hepatic bioactivation 4.
LD50 (Acute Toxicity) 144 mg/kgIntraperitoneal, MouseBypasses first-pass gastrointestinal metabolism, leading to rapid systemic QM distribution 3.
Dermal Toxicity Category 1B CorrosiveDermal, Rabbit (2200 mg/kg)Direct electrophilic attack on keratinocytes and dermal proteins causing coagulative necrosis 4.
Environmental Toxicity Category 2 (Chronic)Aquatic OrganismsHigh lipophilicity (logP) drives bioaccumulation; toxic to aquatic life with long-lasting effects 4.

Experimental Methodologies for Toxicological Assessment

To rigorously evaluate the toxicity of BMP and its derivatives, researchers must employ self-validating experimental systems. The following protocols are designed to explicitly prove the causal link between CYP450 metabolism, QM formation, and cellular death.

Protocol 1: In Vitro Assessment of Quinone Methide Formation

Rationale: This cell-free assay isolates the metabolic step, proving that CYP450 directly converts BMP into an electrophilic QM. By flooding the system with exogenous GSH, we trap the transient QM as a stable GSH-conjugate, allowing for precise HPLC quantification.

  • Microsomal Preparation: Suspend rat liver microsomes (1 mg protein/mL) in 50 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Substrate & Trapping Agent Addition: Add BMP (100 µM final concentration) and reduced glutathione (GSH, 5 mM). Causality note: The high concentration of GSH ensures that 100% of the generated QM is trapped before it can degrade or bind to microsomal proteins.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-generating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Incubate at 37°C for 15 minutes.

  • Termination & Extraction: Terminate the reaction with ice-cold perchloric acid (0.5 M final). Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • HPLC-UV Analysis: Analyze the supernatant via reverse-phase HPLC (C18 column) monitoring at 260 nm. The appearance of a specific GSH-QM adduct peak validates the bioactivation pathway.

Protocol 2: Hepatocyte Cytotoxicity and GSH Depletion Assay

Rationale: This protocol bridges the gap between chemical reactivity and biological consequence. By using specific modulators (Diethyl maleate and Metyrapone), the system self-validates that toxicity is entirely dependent on CYP450 activation and is mitigated by intracellular GSH.

  • Hepatocyte Isolation: Isolate primary rat hepatocytes via standard two-step collagenase perfusion. Seed at 1×106 cells/mL in Krebs-Henseleit buffer.

  • Pathway Modulation (The Self-Validating Step): Divide cells into three cohorts:

    • Cohort A (Control): No pretreatment.

    • Cohort B (Sensitized): Pre-treat with 1 mM Diethyl Maleate (DEM) for 30 mins. Causality: DEM safely depletes basal GSH without killing the cell. If BMP toxicity increases here, it proves GSH is the primary defense mechanism.

    • Cohort C (Protected): Pre-treat with 1 mM Metyrapone for 30 mins. Causality: Metyrapone inhibits CYP450. If toxicity is abolished, it proves the parent BMP is benign and the CYP-generated QM is the sole toxicant.

  • BMP Incubation: Expose all cohorts to a concentration gradient of BMP (0 - 500 µM) for 2 hours at 37°C.

  • Endpoint 1 (GSH Depletion): Lyse an aliquot of cells and quantify remaining intracellular GSH using Ellman's Reagent (DTNB), measuring absorbance at 412 nm.

  • Endpoint 2 (Viability): Assess cell death via Trypan Blue exclusion or Lactate Dehydrogenase (LDH) leakage assay.

G Isolate 1. Rat Hepatocyte Isolation Modulate 2. Pathway Modulation (Metyrapone / DEM) Isolate->Modulate Incubate 3. BMP Incubation (Concentration Gradient) Modulate->Incubate MeasureGSH 4a. Quantify Intracellular GSH Depletion Incubate->MeasureGSH MeasureTox 4b. Assess Cell Viability (Trypan Blue / LDH) Incubate->MeasureTox MeasureGSH->MeasureTox Causality Link

Fig 2: Experimental workflow validating QM-induced cytotoxicity and GSH depletion in vitro.

References

  • Bolton, J. L., Valerio, L. G., & Thompson, J. A. (1992). The enzymic formation and chemical reactivity of quinone methides correlate with alkylphenol-induced toxicity in rat hepatocytes. Chemical Research in Toxicology. Available at:[Link]

  • Thompson, D. C., & Trush, M. A. (1986). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and Chemical Toxicology. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol. Hazardous Substances Data Bank (HSDB). Available at:[Link]

Sources

Foundational

environmental fate and degradation of 2-butyl-4-methylphenol

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Butyl-4-Methylphenol Abstract This technical guide provides a comprehensive analysis of the environmental fate, transport, and degradation of 2-b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Butyl-4-Methylphenol

Abstract

This technical guide provides a comprehensive analysis of the environmental fate, transport, and degradation of 2-butyl-4-methylphenol (2-B-4-MP), an organic compound used as an intermediate and antioxidant in various industrial applications.[1] Understanding the environmental behavior of this compound is critical for assessing its ecological risk and developing effective risk management strategies. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, and distribution across key environmental compartments—air, water, and soil. Detailed, field-proven experimental protocols, grounded in internationally recognized OECD and U.S. EPA guidelines, are provided to enable researchers to conduct robust environmental assessment studies. The guide is structured to provide not just data, but a causal understanding of the underlying chemical and biological processes that govern the environmental persistence and transformation of 2-butyl-4-methylphenol.

Introduction: The Environmental Context of 2-Butyl-4-Methylphenol

2-Butyl-4-methylphenol, also known as o-butyl-p-cresol, is a substituted phenolic compound. While less ubiquitous than its close structural relative, Butylated Hydroxytoluene (BHT), it serves as a crucial chemical intermediate in the synthesis of higher-grade antioxidants and UV light absorbers used in plastics, rubbers, and petroleum products.[1] Its production and use can lead to its release into the environment through various industrial waste streams.[2]

As a member of the alkylphenol class, 2-butyl-4-methylphenol's environmental profile warrants careful examination. Its phenolic structure suggests potential for toxicity to aquatic organisms, while its alkyl substituents influence its solubility, lipophilicity, and, consequently, its environmental distribution and potential for bioaccumulation.[3][4] This guide delves into the scientific principles and experimental methodologies required to characterize its journey and ultimate fate in the ecosystem.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and fate of a chemical are fundamentally dictated by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. The properties of 2-tert-butyl-4-methylphenol, a close isomer and often-referenced proxy for 2-butyl-4-methylphenol, are summarized below.

PropertyValueSignificance for Environmental FateSource
Molecular Formula C₁₁H₁₆ODefines the basic composition and molar mass.[2]
Molar Mass 164.24 g/mol Influences diffusion and volatility.[2]
Physical State Liquid / Low-Melting SolidAffects handling and environmental entry. Melting point is 55°C.[2]
Boiling Point 237 °CIndicates low volatility under standard conditions.[2]
Vapor Pressure 0.025 mm Hg (at 25°C, extrapolated)Suggests the compound can exist in the vapor phase in the atmosphere.[3][3]
Water Solubility Insoluble in waterLimits its concentration in the aqueous phase and promotes partitioning to organic matter.[5]
Log Kₒw (Octanol-Water Partition Coefficient) 3.6 (estimated)Indicates a high tendency to partition from water into lipids, suggesting a potential for bioaccumulation.[2]
Henry's Law Constant 1.5 x 10⁻⁶ atm-m³/mol (estimated)Suggests that volatilization from water surfaces can occur and is a relevant transport process.[3][3]

Environmental Fate, Transport, and Distribution

The journey of 2-butyl-4-methylphenol through the environment is a dynamic process of movement and partitioning between air, water, and soil. The following diagram illustrates the key pathways.

Environmental_Fate cluster_air Atmospheric Compartment cluster_water Aquatic Compartment cluster_soil Terrestrial Compartment Air 2-B-4-MP in Air (Vapor Phase) Water 2-B-4-MP in Water (Dissolved/Suspended) Air->Water Wet/Dry Deposition Soil 2-B-4-MP in Soil Air->Soil Deposition Photo_Air Atmospheric Photodegradation (OH• Radicals) Air->Photo_Air Water->Air Volatilization Sediment Sediment Adsorption Water->Sediment Sorption Biodegradation_Water Biodegradation Water->Biodegradation_Water Photo_Water Aqueous Photodegradation Water->Photo_Water Soil->Air Volatilization Soil->Water Runoff/ Leaching Biodegradation_Soil Biodegradation Soil->Biodegradation_Soil Industrial_Release Industrial Release Industrial_Release->Air Volatilization Industrial_Release->Water Effluent Industrial_Release->Soil Spills/Disposal

Caption: Environmental distribution and degradation pathways for 2-butyl-4-methylphenol.

Atmospheric Fate

Given its vapor pressure, 2-butyl-4-methylphenol released to the atmosphere is expected to exist primarily in the vapor phase.[3] The dominant degradation process in the atmosphere is the reaction with photochemically-produced hydroxyl radicals (•OH). The estimated half-life for this reaction is approximately 7.7 hours, indicating that the compound is not persistent in the atmosphere.[3] Particulate-phase compound may be removed via wet and dry deposition.

Terrestrial Fate

When released to soil, 2-butyl-4-methylphenol is expected to have low mobility.[3] This is predicted by its estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 3200, which indicates strong adsorption to soil organic matter.[3][6] This strong binding reduces the potential for leaching into groundwater. Volatilization from moist soil surfaces is a possible but likely slow transport process, governed by its Henry's Law constant.[3]

Aquatic Fate

In aquatic systems, 2-butyl-4-methylphenol will partition between the water column, suspended solids, and sediment. Its low water solubility and high Log Kₒw suggest that adsorption to sediment and suspended organic matter will be a significant process.[2][6] Volatilization from water surfaces is predicted, with an estimated half-life of 31 days from a model river and 227 days from a model lake.[3]

Degradation Pathways: Transformation in the Environment

Degradation is the process by which the chemical structure is broken down, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral salts) or transformation into other organic compounds.

Abiotic Degradation

Photodegradation: Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. For phenolic compounds, this is a recognized degradation pathway. While specific data for 2-butyl-4-methylphenol is limited, studies on related compounds like 4-methylphenol and 4-tert-butylphenol show that they can be degraded by photocatalysis, particularly in the presence of sensitizers and under UV or visible light irradiation.[7][8] The primary mechanism involves the generation of highly reactive species like hydroxyl radicals that attack the aromatic ring.[9]

Hydrolysis: Hydrolysis is the breakdown of a chemical by reaction with water. Phenols, which lack hydrolyzable functional groups like esters or amides, are generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9).[10][11] Therefore, hydrolysis is not expected to be a significant degradation pathway for 2-butyl-4-methylphenol.

Biotic Degradation

Biodegradation by microorganisms (bacteria and fungi) is a primary mechanism for the breakdown of many organic chemicals in soil and water. While specific studies on 2-butyl-4-methylphenol are not widely available, research on the structurally similar 2,4-di-tert-butylphenol (2,4-DTBP) has demonstrated that it can be degraded by various bacterial strains, including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp.[12] One study showed that Lysinibacillus sp. could achieve 89.31% degradation of 2,4-DTBP within seven days.[12]

The mechanism likely involves initial enzymatic oxidation of the alkyl side chains or hydroxylation of the aromatic ring, followed by ring cleavage. The presence of the tert-butyl group can sometimes create steric hindrance, potentially slowing the rate of microbial attack compared to simpler phenols. Insufficient data are available to definitively classify 2-butyl-4-methylphenol as readily or inherently biodegradable, highlighting the need for specific testing.[3]

Bioaccumulation and Ecotoxicity

Bioaccumulation: The tendency of a chemical to accumulate in living organisms is estimated by its bioconcentration factor (BCF). An estimated BCF of 610 for 2-tert-butyl-4-methylphenol suggests a high potential for bioconcentration in aquatic organisms.[3] This is consistent with its high Log Kₒw value, which indicates a preference for partitioning into fatty tissues.

Ecotoxicity: Phenolic compounds can be toxic to aquatic life. Data for related compounds indicates that 2-butyl-4-methylphenol is likely to be toxic or very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[4][13]

Experimental Methodologies for Environmental Assessment

To definitively characterize the environmental fate of 2-butyl-4-methylphenol, standardized laboratory tests are required. The following protocols are based on internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[11][14][15]

Protocol: Ready Biodegradability (OECD 301F, Manometric Respirometry Test)

This protocol is designed to determine if 2-butyl-4-methylphenol is "readily biodegradable," meaning it is likely to undergo rapid and ultimate degradation in the environment. The test measures oxygen consumption by a microbial inoculum in the presence of the test substance.

Biodegradation_Workflow Start Start: Prepare Materials Prep_Inoculum Prepare Inoculum (e.g., Activated Sludge) Start->Prep_Inoculum Prep_Vessels Prepare Test Vessels (Mineral Medium + Substance) Start->Prep_Vessels Setup_Controls Set Up Controls - Toxicity Control (Test Substance + Reference) - Blank Control (Inoculum only) - Reference Control (e.g., Sodium Benzoate) Prep_Inoculum->Setup_Controls Prep_Vessels->Setup_Controls Incubate Incubate at 20-24°C in the Dark (28 days) Setup_Controls->Incubate Measure_O2 Measure O₂ Consumption (Manometrically) Incubate->Measure_O2 Calculate Calculate % Biodegradation vs. Theoretical O₂ Demand (ThOD) Incubate->Calculate End of Test Measure_O2->Incubate Evaluate Evaluate Results Calculate->Evaluate Pass Pass (>60% ThOD in 10-day window) => Readily Biodegradable Evaluate->Pass Yes Fail Fail (<60% ThOD) => Not Readily Biodegradable Evaluate->Fail No

Caption: Experimental workflow for a Ready Biodegradability Test (OECD 301F).

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium lacking a carbon source, ensuring it is saturated with air.

  • Preparation of Inoculum: Obtain a microbial inoculum, typically from the effluent of a domestic wastewater treatment plant. The concentration should be sufficient to provide microbial activity but low enough to minimize blank oxygen consumption.

  • Test Setup: Add the mineral medium to several sealed respirometer vessels.

    • Test Vessels: Add the inoculum and 2-butyl-4-methylphenol as the sole organic carbon source (e.g., at 100 mg/L).

    • Blank Control: Add inoculum but no test substance to measure endogenous respiration.

    • Reference Control: Add inoculum and a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Toxicity Control: Add inoculum, the test substance, and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: Seal the vessels and incubate them in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days. Continuously stir the contents.

  • Data Collection: Measure the oxygen consumed in each vessel at regular intervals using the respirometer's pressure sensors.

  • Calculation and Interpretation:

    • Calculate the Theoretical Oxygen Demand (ThOD) based on the molecular formula of 2-butyl-4-methylphenol.

    • Express the measured oxygen consumption (corrected for the blank) as a percentage of the ThOD.

    • The substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day test period.

Protocol: Phototransformation in Water (Direct Photolysis, OECD 316)

This protocol determines the rate of direct photodegradation of 2-butyl-4-methylphenol in water when exposed to simulated sunlight.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of 2-butyl-4-methylphenol. The concentration should be low enough to be environmentally relevant and to allow for accurate analytical measurement. Use of a co-solvent may be necessary due to low water solubility.[16]

  • Test Setup:

    • Irradiated Samples: Place the solution in sealed, transparent vessels (e.g., quartz tubes) that allow for maximum light transmission.

    • Dark Controls: Wrap identical vessels containing the same solution in aluminum foil to exclude all light. These controls are essential to distinguish photochemical degradation from other loss processes like hydrolysis or biodegradation.

  • Irradiation: Place both sets of vessels in a photoreactor equipped with a light source that simulates natural sunlight (e.g., a Xenon arc lamp).[17] Maintain a constant, controlled temperature throughout the experiment.

  • Sampling: At predetermined time intervals, remove replicate irradiated and dark control samples for analysis.

  • Analysis: Quantify the concentration of 2-butyl-4-methylphenol in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 2-butyl-4-methylphenol versus time for both irradiated and dark samples.

    • If the plot for the irradiated samples is linear, the reaction follows first-order kinetics. The slope of this line provides the first-order rate constant (k).

    • Calculate the environmental half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Conclusion

The environmental profile of 2-butyl-4-methylphenol is characterized by low mobility in soil, a potential for bioaccumulation in aquatic organisms, and moderate persistence in water and soil compartments. Its primary degradation pathways are atmospheric photodegradation via hydroxyl radicals and microbial biodegradation in soil and aquatic systems, although the rate of the latter requires specific experimental confirmation. Abiotic hydrolysis is not a significant fate process. The provided experimental protocols, based on established OECD and EPA guidelines, offer a robust framework for researchers and drug development professionals to generate the necessary data for a comprehensive environmental risk assessment of this compound and its structural analogs.

References

  • U.S. Environmental Protection Agency. (1982). Chemical Fate Testing Guidelines. EPA 560/6-82-003. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Series 835 - Fate, Transport and Transformation Test Guidelines. Retrieved from epa.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81319, 2-Butyl-4-methylphenol. Retrieved from PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butyl-4-methyl phenol (CAS 6891-45-8). Retrieved from chemeo.com. [Link]

  • HathiTrust Digital Library. (n.d.). Catalog Record: Chemical fate testing guidelines and support.... Retrieved from hathitrust.org. [Link]

  • ResearchGate. (n.d.). OECD test guidelines for biodegradability evaluation of chemicals. Retrieved from researchgate.net. [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 796 -- Chemical Fate Testing Guidelines. Retrieved from ecfr.gov. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from oecd.org. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from wikipedia.org. [Link]

  • EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from epp-ltd.com. [Link]

  • HPC Standards. (n.d.). 2-tert-Butyl-4-methylphenol. Retrieved from hpc-standards.us. [Link]

  • ChemBK. (n.d.). 2-butyl-3-methylphenol. Retrieved from chembk.com. [Link]

  • Food Safety Authority of Ireland. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from fsai.ie. [Link]

  • National Center for Biotechnology Information. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. [Link]

  • Exposome-Explorer. (n.d.). 2,6-Di-tert-butyl-4-methylphenol (T3D4911). Retrieved from iarc.fr. [Link]

  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Retrieved from atamankimya.com. [Link]

  • MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from mdpi.com. [Link]

  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from researchgate.net. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31404, 2,6-Di-tert-butyl-4-methylphenol. Retrieved from PubChem. [Link]

  • Acta Chimica Slovenica. (2013). Photodegradation of 4-Methylphenol on Palladium Phthalocyaninesulfonate Functionalized Mesopolymer Under Visible Light Irradiation. Retrieved from acta-chim-sl.si. [Link]

  • Semantic Scholar. (2024). Biodegradation of 2,4 - Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment. Retrieved from semanticscholar.org. [Link]

  • MDPI. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Retrieved from mdpi.com. [Link]

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  • ResearchGate. (2025). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. Retrieved from researchgate.net. [Link]

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Sources

Exploratory

review of literature on 2-butyl-4-methylphenol

Mechanistic and Synthetic Literature Review of 2-tert-Butyl-4-methylphenol: A Comprehensive Technical Guide Executive Summary For researchers and drug development professionals, understanding the physicochemical behavior...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic and Synthetic Literature Review of 2-tert-Butyl-4-methylphenol: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the physicochemical behavior of sterically hindered phenols is critical for optimizing antioxidant formulations, stabilizing polymeric systems, and synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of 2-tert-butyl-4-methylphenol (2-TBM) , widely known as 2-tert-butyl-p-cresol. By synthesizing current literature, this guide elucidates the causality behind its radical-scavenging mechanisms, details modern green-chemistry synthetic protocols, and outlines its degradation pathways in industrial applications.

Introduction & Physicochemical Profiling

2-tert-Butyl-4-methylphenol (CAS: 2409-55-4) is a highly reactive organic intermediate and phenolic antioxidant[1]. Structurally, it consists of a phenol ring substituted with a methyl group at the para position and a bulky tert-butyl group at the ortho position[1].

As a Senior Application Scientist, I emphasize that the strategic placement of these substituents is not arbitrary. The ortho-tert-butyl group introduces significant steric hindrance around the hydroxyl (-OH) moiety, while the para-methyl group provides electron-donating effects via hyperconjugation[2]. This precise molecular architecture makes 2-TBM an indispensable building block for synthesizing advanced antibacterial agents, antifouling compounds, and high-grade polymeric antioxidants like Antioxidant 2246 and UV-326[3][4].

Quantitative Data Summary

To facilitate rapid formulation decisions, the core physicochemical and kinetic parameters of 2-TBM are summarized below:

PropertyValue / Description
IUPAC Name 2-tert-butyl-4-methylphenol
CAS Number 2409-55-4[1]
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
Melting Point 50–52 °C[3]
Boiling Point 244 °C[3]
Primary Mechanism Hydrogen Atom Transfer (HAT)[5]
Downstream Derivatives Antioxidant 2246, UV-absorbers, 2-t-butyl-p-cresol amides[3][4]

Mechanistic Antioxidant Profiling

The primary function of 2-TBM in biological and synthetic systems is its robust antioxidant activity[5]. The causality behind its efficacy lies in its Homolytic Bond Dissociation Enthalpy (BDE) .

In lipid peroxidation or polymer degradation, reactive oxygen species (ROS) such as peroxyl radicals (ROO•) propagate chain reactions. 2-TBM acts as a chain-breaking antioxidant by donating a hydrogen atom from its hydroxyl group to neutralize the radical[2][5]. The electron-donating nature of the ortho and para substituents significantly lowers the BDE of the O-H bond, making the hydrogen atom highly labile[2]. Once the hydrogen is donated, 2-TBM is converted into a phenoxy radical. Crucially, the bulky ortho-tert-butyl group acts as a physical shield, sterically preventing the newly formed oxygen radical from reacting with other substrates and initiating new oxidation chains[2]. At higher concentrations, these stabilized radicals safely terminate via radical-radical disproportionation[6].

Antioxidant Pathway Visualization

Mechanism A Lipid Peroxyl Radical (ROO•) C Hydrogen Atom Transfer (HAT) A->C B 2-tert-Butyl-4-methylphenol B->C D Neutralized Hydroperoxide (ROOH) C->D H-atom donation E Sterically Hindered Phenoxy Radical C->E 1-e⁻ oxidation F Radical Disproportionation / Termination E->F Radical-radical coupling

Fig 1: Hydrogen Atom Transfer (HAT) mechanism of 2-TBM neutralizing peroxyl radicals.

Synthetic Methodologies: Alkylation of p-Cresol

Historically, the synthesis of 2-TBM involved the alkylation of p-cresol with isobutylene using harsh liquid acids (e.g., sulfuric acid). This approach is fundamentally flawed for modern scale-up due to severe equipment corrosion, high environmental toxicity, and poor regioselectivity leading to unwanted by-products[4].

Recent literature has shifted toward green catalysis. Two highly effective methods include the use of mesoporous molecular sieves (HAlMCM-41) [4] and Deep Eutectic Solvents (DES) [7]. The DES approach is particularly elegant: by pairing caprolactam (a hydrogen-bonding acceptor) with p-toluenesulfonic acid (a hydrogen-bonding donor), researchers create a highly tunable, liquid catalyst that significantly lowers the activation energy barrier for the alkylation of p-cresol with tert-butyl alcohol[7][8].

Experimental Protocol: DES-Catalyzed Synthesis of 2-TBM

This protocol is designed as a self-validating system, ensuring that intermediate phases inherently confirm the success of the reaction.

Step 1: Catalyst Preparation (DES Formulation)

  • Combine caprolactam and p-toluenesulfonic acid in a 1:1 molar ratio in a dry, inert flask.

  • Heat the mixture to 80 °C under continuous magnetic stirring until a clear, homogeneous liquid is formed. Self-Validation: The transition from a heterogeneous solid mixture to a single-phase liquid confirms the formation of the deep eutectic hydrogen-bond network.

Step 2: Alkylation Reaction

  • In a 250 mL round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of p-cresol and 1.2 equivalents of tert-butyl alcohol.

  • Introduce the prepared DES catalyst at 10 mol% relative to the p-cresol substrate.

  • Heat the reaction mixture to 90 °C and stir vigorously for 5 hours[7].

Step 3: Kinetic Monitoring

  • Extract 0.5 mL aliquots every hour. Quench with distilled water and extract using ethyl acetate.

  • Analyze the organic layer via Gas Chromatography (GC). Causality: Monitoring the disappearance of the p-cresol peak ensures the reaction kinetics are proceeding optimally, preventing over-alkylation (which would yield di-tert-butylated by-products).

Step 4: Product Isolation and Purification

  • Cool the reaction mixture to room temperature. The mixture will naturally undergo phase separation, with the DES catalyst settling at the bottom and the organic product phase on top[7]. Self-Validation: This biphasic separation confirms the catalyst remains intact and recoverable.

  • Decant the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product via vacuum distillation to yield high-purity 2-tert-butyl-4-methylphenol as a white-to-beige crystalline mass[3].

Degradation and Migration in Polymeric Systems

For researchers utilizing 2-TBM derivatives in polyolefin (PP/PE) packaging—especially for biopharmaceuticals or food—understanding degradation is paramount. When subjected to thermal processing or γ-irradiation (commonly used for sterilization), hindered phenolic antioxidants degrade[9].

The primary degradation pathway involves the disproportionation of the phenoxy radical into quinone derivatives, such as 2,6-di-tert-butylbenzoquinone (2,6-DTBQ)[9]. Because these degradation products have lower molecular weights, they possess higher diffusion coefficients and can migrate out of the polymer matrix into the packaged product[9]. Consequently, strict LC-MS/MS migration studies must be implemented when validating 2-TBM-derived antioxidants in repeat-use or single-use flexible films.

Conclusion

2-tert-Butyl-4-methylphenol remains a cornerstone molecule in both organic synthesis and materials science. By leveraging its low bond dissociation enthalpy and high steric hindrance, scientists can engineer superior radical scavengers. Furthermore, transitioning to DES-catalyzed synthetic routes not only aligns with green chemistry principles but also drastically improves reaction yields and operational safety.

References

  • Benchchem. 2-Butyl-4-methylphenol | CAS 6891-45-8.
  • PubChem - NIH. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004.
  • ChemicalBook. 2-tert-Butyl-4-methylphenol | 2409-55-4.
  • Guidechem. 2-tert-Butyl-4-methylphenol 2409-55-4 wiki.
  • Benchchem. 2-Butyl-4-methylphenol|CAS 6891-45-8 (Antioxidant Mechanism).
  • Google Patents. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method.
  • Preprints.org. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
  • MDPI. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
  • ResearchGate. Mechanism proposal leading to the formation of 2-tert-butyl-4-methylphenol and disproportionation.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Workflows for the Detection and Quantification of 2-Butyl-4-Methylphenol (TBMP)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Biological Fluids (Serum), Environmental Water, and Agricultural Leachates Introduction & Analytical Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Biological Fluids (Serum), Environmental Water, and Agricultural Leachates

Introduction & Analytical Rationale

2-Butyl-4-methylphenol (also known as 2-tert-butyl-4-methylphenol or TBMP; CAS: 6891-45-8) is a synthetic hindered phenol widely utilized as an antioxidant and chemical intermediate[1]. Recently, it has gained significant attention in two distinct fields:

  • Clinical Metabolomics: Elevated serum levels of TBMP have been identified as a critical differentiating biomarker in patients with renal calculi, fundamentally altering the glycerophospholipid metabolic pathway[2].

  • Environmental & Food Safety: TBMP is monitored as an extractable organic pollutant leaching from agricultural microplastics (e.g., PET and PVC) into edible vegetables, and as a component of alkylphenols in offshore produced water[3][4].

The Causality Behind Method Selection

Detecting TBMP at trace levels (ng/L to µg/kg) requires overcoming specific physicochemical challenges. The molecule possesses a sterically hindered phenolic hydroxyl group due to the adjacent ortho-tert-butyl moiety.

  • For High-Throughput Clinical Analysis (UPLC-MS/MS): Direct analysis via Liquid Chromatography-Tandem Mass Spectrometry is preferred to avoid time-consuming derivatization[2]. To maximize sensitivity, Electrospray Ionization (ESI) must be operated in negative mode . The addition of a weak base (e.g., 0.05% ammonium hydroxide) to the mobile phase is critical, as it forces the deprotonation of the hindered hydroxyl group, yielding a robust [M−H]− precursor ion at m/z 163.1[5].

  • For Trace Environmental Analysis (GC-MS): While underivatized TBMP can be analyzed via GC-MS (yielding characteristic fragments at m/z 149 and 164)[5][6], the free hydroxyl group causes peak tailing on standard polysiloxane columns. Derivatizing TBMP with pentafluorobenzoyl chloride (PFBC) converts it into a pentafluorobenzoate ester. This not only improves chromatographic resolution but enables the use of Negative Chemical Ionization (NCI) , which increases sensitivity by 10- to 100-fold compared to standard Electron Impact (EI) ionization[3].

Analytical Workflow Decision Matrix

To ensure self-validating and matrix-appropriate sample preparation, the following decision tree dictates the extraction and instrumental pathway.

G Start Sample Matrix Containing TBMP Bio Biological Fluid (e.g., Serum) Start->Bio Env Environmental (e.g., Water/Leachate) Start->Env PrepBio Protein Precipitation & Centrifugation Bio->PrepBio PrepEnv Solid-Phase Extraction (SPE) (HLB or Anion-Exchange) Env->PrepEnv LCMS UPLC-MS/MS (ESI Negative Mode) PrepBio->LCMS Deriv Derivatization (Pentafluorobenzoyl chloride) PrepEnv->Deriv GCMS GC-NCI-MS (SIM Mode) Deriv->GCMS Data Quantification & Data Analysis LCMS->Data GCMS->Data

Figure 1: Decision matrix and analytical workflow for 2-butyl-4-methylphenol detection based on sample type.

Detailed Experimental Protocols

Protocol A: UPLC-MS/MS for Serum Metabolomics

This protocol is designed to mitigate ion suppression from serum phospholipids while quantitatively extracting TBMP[2].

Step 1: Protein Precipitation & Extraction

  • Aliquot 100 µL of human serum into a 1.5 mL low-bind Eppendorf tube.

  • Add 10 µL of internal standard solution (e.g., 13C6​ -phenol derivative, 100 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile/Methanol (1:1, v/v). Causality: The organic solvent crashes out large carrier proteins (albumin) that would otherwise irreversibly bind TBMP and foul the UPLC column.

  • Vortex vigorously for 2 minutes, then incubate at -20°C for 30 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Mobile Phase A.

Step 2: UPLC-MS/MS Parameters

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Ultrapure Water with 0.05% Ammonium Hydroxide (pH ~9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-6 min (linear gradient to 90% B), 6-8 min (hold at 90% B), 8-8.1 min (return to 10% B), 8.1-10 min (equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

  • MS Mode: ESI Negative, Multiple Reaction Monitoring (MRM).

Protocol B: SPE and GC-NCI-MS for Environmental Samples

This protocol is optimized for trace-level environmental monitoring using derivatization to overcome steric hindrance[3].

Step 1: Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB cartridge (200 mg, 6 mL) with 5 mL Dichloromethane (DCM), 5 mL Methanol, and 5 mL HPLC-grade water.

  • Load 500 mL of the aqueous sample (spiked with 4-n-nonylphenol- d4​ as an internal standard) at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 6 mL of DCM/Ethyl Acetate (1:1, v/v).

Step 2: Derivatization (Pentafluorobenzoylation)

  • Evaporate the SPE eluate to approximately 0.2 mL under a nitrogen stream at 40°C.

  • Add 50 µL of pentafluorobenzoyl chloride (PFBC) and 50 µL of pyridine (acting as an acid scavenger and catalyst).

  • Critical Step: Incubate at 60°C for 30 minutes. Causality: The ortho-tert-butyl group creates significant steric hindrance around the hydroxyl group. Room temperature derivatization will result in incomplete conversion; elevated thermal energy is required to drive the reaction to >99% yield.

  • Quench the reaction with 1 mL of ultrapure water. Extract the derivatized TBMP with 1 mL of hexane.

  • Transfer the hexane layer to a GC vial for analysis.

Step 3: GC-NCI-MS Parameters

  • Column: Agilent HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness)[4].

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min).

  • MS Mode: Negative Chemical Ionization (NCI) using Methane as the reagent gas. Selected Ion Monitoring (SIM) mode.

Data Presentation & Validation Parameters

To ensure the trustworthiness of the analytical workflows, the following tables summarize the expected mass spectrometric behaviors and validation metrics.

Table 1: Mass Spectrometry Parameters for TBMP Detection

Analytical TechniqueIonization ModePrecursor / Primary Ion (m/z)Product / Secondary Ions (m/z)Significance / Causality
UPLC-MS/MS ESI (Negative)163.1 [M−H]− 148.1, 119.1Loss of methyl ( CH3​ ) and isopropyl fragments from the tert-butyl ring[5].
GC-MS (Underivatized) EI (70 eV)164.1 [M]+ 149.1 (Base Peak), 121.1m/z 149 represents [M−CH3​]+ , highly stable tertiary carbocation[5][6].
GC-MS (Derivatized) NCI (Methane)358.0 [M]− 195.0 [C7​F5​O]− NCI yields intense molecular anions and pentafluorophenoxy fragments, maximizing Signal-to-Noise.

Table 2: Typical Method Validation Metrics

MatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Mean Recovery (%)Intra-day Precision (RSD %)
Human Serum UPLC-MS/MS0.5 ng/mL1.5 ng/mL88 - 94%< 6.5%
Produced Water SPE + GC-NCI-MS3.8 ng/L12.0 ng/L75 - 82%< 8.0%
Vegetable Leachate SHS-GC/MS10.0 ng/g30.0 ng/g91 - 98%< 5.0%

(Note: Vegetable leachate data is typically derived from Static Headspace (SHS) GC/MS without derivatization, leveraging the volatility of TBMP in solid matrices[4].)

References

  • Agilent Technologies. (2025). Extractable Pollutants from Microplastics to Vegetables: Incorporation to the Food Chain. Agilent Application Notes. Available at:[Link]

  • Boitsov, S., et al. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A. Available at: [Link]

  • Meier, S., et al. (2005). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography A, 1062(2), 255-268. Available at:[Link]

  • National Center for Biotechnology Information (NIH). (2025). PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol. PubChem Database. Available at: [Link]

  • Wang, Y., et al. (2023). Serum metabolomics study reveals a distinct metabolic diagnostic model for renal calculi. Clinica Chimica Acta. Available at:[Link]

Sources

Application

A Validated RP-HPLC Method for the Accurate Quantification of 2-tert-Butyl-4-methylphenol

An Application Note and Protocol for the Quantification of 2-butyl-4-methylphenol by High-Performance Liquid Chromatography Abstract This application note details a robust and reliable reversed-phase high-performance liq...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-butyl-4-methylphenol by High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-tert-butyl-4-methylphenol. This compound, a substituted phenol, is utilized in various industrial applications, and its accurate quantification is crucial for quality control and safety assessment. The described method employs a C18 stationary phase with a simple isocratic mobile phase of methanol, acetonitrile, and water, offering excellent separation and peak symmetry. Detection is performed using a UV detector. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, accuracy, precision, and linearity over a defined concentration range.[1][2] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrument setup, solution preparation, a step-by-step analytical procedure, and a full method validation protocol.

Introduction

2-tert-Butyl-4-methylphenol (IUPAC Name: 2-(1,1-Dimethylethyl)-4-methylphenol), a derivative of p-cresol, is an organic compound with the chemical formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol .[3][4] It is a solid crystalline substance at room temperature with a melting point of approximately 50-55°C.[3][4][5][6][7] Due to its antioxidant properties, it finds use in various industries, and its presence as a potential impurity or degradant in pharmaceutical products or as a leachable from packaging materials necessitates a reliable quantitative method.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity.[8][9] This note presents a complete protocol for an isocratic RP-HPLC method that is both rapid and efficient. The scientific integrity of this method is underpinned by a rigorous validation protocol designed to demonstrate its fitness for purpose, adhering to global regulatory standards as outlined by the ICH and the U.S. Food and Drug Administration (FDA).[1][10][11][12]

Experimental Principle

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. 2-tert-butyl-4-methylphenol, being a moderately nonpolar molecule, is retained on a nonpolar C18 (octadecylsilyl) stationary phase. An isocratic mobile phase with a higher polarity, consisting of a mixture of methanol, acetonitrile, and water, is used to elute the analyte from the column. The choice of a C18 column is foundational, as it provides an excellent hydrophobic surface for the retention and separation of a wide range of organic molecules, particularly phenols.[8] The mobile phase composition is optimized to achieve a suitable retention time, good peak shape, and resolution from potential matrix components. Quantification is achieved by monitoring the UV absorbance of the analyte at 277 nm, a wavelength selected based on the chromophoric properties of similar phenolic compounds, and comparing the peak area to that of a calibration curve constructed from certified reference standards.[13]

Materials and Methods

Reagents and Materials
  • 2-tert-Butyl-4-methylphenol Reference Standard (≥99% purity)[4]

  • Methanol (HPLC Grade or higher)

  • Acetonitrile (HPLC Grade or higher)

  • Deionized Water (18.2 MΩ·cm or equivalent)

  • 0.45 µm Nylon or PTFE syringe filters

Instrumentation

The analysis was performed on a standard HPLC system equipped with:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control capability

  • Thermostatted Column Compartment

  • UV/Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : Acetonitrile : Water (60:16:24, v/v/v)[13]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[13]
Detection UV at 277 nm[13]
Injection Volume 10 µL
Run Time Approximately 10 minutes
Diluent Mobile Phase

Rationale for Parameter Selection:

  • Column: A standard C18 column provides robust and reproducible separation for this class of compound.

  • Mobile Phase: The selected ratio of organic solvents (methanol and acetonitrile) to water provides optimal elution strength to achieve a reasonable retention time and good peak symmetry for the moderately nonpolar analyte.

  • Temperature: Maintaining a constant column temperature of 40°C ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[13]

  • Detection Wavelength: 277 nm is a common and effective wavelength for detecting substituted phenols, offering good sensitivity.[13]

Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-tert-butyl-4-methylphenol reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Diluent).

  • Mix thoroughly by inversion and sonication if necessary. This stock solution should be stored at 2-8°C and protected from light.

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the Diluent. A suggested concentration range is 1.0 µg/mL to 100 µg/mL.

Standard LevelConcentration (µg/mL)
11.0
25.0
310.0
425.0
550.0
6100.0

Sample Preparation:

  • Accurately weigh a quantity of sample expected to contain 2-tert-butyl-4-methylphenol and transfer it to a suitable volumetric flask.

  • Add a portion of the Diluent, sonicate or vortex to dissolve the analyte.

  • Dilute to the final volume with Diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Workflow

The general workflow for sample analysis is depicted below. This process ensures that system suitability is established before proceeding with the analysis of unknown samples, guaranteeing the validity of the generated data.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions equilibrate Equilibrate HPLC System prep_sample->equilibrate sst_inject Inject System Suitability Standard (SST) equilibrate->sst_inject cal_inject Inject Calibration Standards sst_inject->cal_inject sample_inject Inject Samples cal_inject->sample_inject process_data Integrate Peaks & Generate Calibration Curve sample_inject->process_data calc_conc Calculate Sample Concentrations process_data->calc_conc report Generate Final Report calc_conc->report

Caption: General workflow from preparation to final report.

Method Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] The following protocol is based on the ICH Q2(R2) guideline.[1][2]

Method Validation Structure cluster_performance Performance Characteristics Method Validated HPLC Method Specificity Specificity Distinguishes analyte from matrix components Method->Specificity Linearity Linearity & Range Proportional response over a concentration range Method->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Method->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Method->Precision Limits Detection & Quantitation LOD (Signal-to-Noise ≥ 3) LOQ (Signal-to-Noise ≥ 10) Method->Limits Robustness Robustness Resilience to small, deliberate variations Method->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][14][15] Protocol:

  • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

  • Inject a solution containing a sample matrix without the analyte (placebo), if available.

  • Inject a standard solution of 2-tert-butyl-4-methylphenol.

  • Spike the sample matrix/placebo with a known concentration of the analyte and inject. Acceptance Criteria:

  • The blank and placebo injections should show no significant peaks at the retention time of the analyte.

  • The analyte peak in the spiked sample should be spectrally pure (if using a PDA detector) and free from co-eluting peaks.

Linearity and Range

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] Protocol:

  • Prepare at least five concentrations of the analyte across the desired range (e.g., 1.0 to 100.0 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration. Acceptance Criteria:

  • The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response of the lowest standard.

Accuracy

Objective: To determine the closeness of the test results to the true value.[1][14] Protocol:

  • Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Protocol:

  • Based on Signal-to-Noise Ratio: Inject a series of dilute solutions of the analyte and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Use the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Acceptance Criteria:

  • LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] Protocol:

  • Introduce small variations to the nominal method parameters, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., vary organic solvent content by ± 2%)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor. Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all tested variations, demonstrating the method's reliability during routine use.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the accurate and precise quantification of 2-tert-butyl-4-methylphenol. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible, efficient, and easy to implement in a quality control laboratory. The comprehensive validation protocol ensures that the method is reliable and compliant with international regulatory expectations, providing confidence in the analytical results generated for product release, stability testing, and research applications.

References

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol. PubChem. Retrieved from [Link]

  • The Good Scents Company (n.d.). 2-tert-butyl-para-cresol. The Good Scents Company. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81319, 2-Butyl-4-methylphenol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
  • Peris-García, E., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Olkowski, A. A., Amarowicz, R., & Yu, P. (2003). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Acta Chromatographica. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

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Method

Application Note: Comprehensive Protocol for the Antioxidant Activity Assay of 2-Butyl-4-methylphenol

Introduction & Mechanistic Rationale 2-Butyl-4-methylphenol (also referred to as 2-tert-butyl-p-cresol) is a sterically hindered phenolic compound structurally analogous to widely utilized synthetic antioxidants such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Butyl-4-methylphenol (also referred to as 2-tert-butyl-p-cresol) is a sterically hindered phenolic compound structurally analogous to widely utilized synthetic antioxidants such as butylated hydroxytoluene (BHT)[1]. Evaluating its antioxidant capacity requires robust, reproducible assays that account for its specific chemical kinetics and solubility profiles.

Phenolic compounds primarily exert their antioxidant effects by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating oxidative chain reactions[2]. The resulting phenoxy radical is stabilized by resonance and the steric shielding provided by the bulky butyl group, preventing it from initiating further oxidative damage[3].

Mechanism ROS Free Radical (DPPH• / ROS) Complex Transition State (Hydrogen Transfer) ROS->Complex Accepts H-atom Phenol 2-butyl-4-methylphenol (Antioxidant) Phenol->Complex Donates H-atom StableROS Neutralized Molecule (DPPH-H / Stable) Complex->StableROS Neutralization Phenoxy Phenoxy Radical (Resonance Stabilized) Complex->Phenoxy Radical Delocalization

Mechanism of radical scavenging by 2-butyl-4-methylphenol via Hydrogen Atom Transfer.

Experimental Design & Causality

To comprehensively evaluate the antioxidant capacity of 2-butyl-4-methylphenol, a multi-assay approach is required[2]. We utilize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay to measure both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) capabilities.

  • Solvent Selection : Because 2-butyl-4-methylphenol is a lipophilic compound with limited aqueous solubility, HPLC-grade methanol or ethanol must be used as the primary solvent[4]. The DPPH assay is highly compatible with organic solvents, making it ideal for testing low-polarity hindered phenols[5].

  • Kinetic Considerations : Sterically hindered phenols react more slowly than unhindered phenols due to the bulky alkyl groups shielding the hydroxyl moiety[6]. Therefore, an extended incubation time (30 minutes) in the dark is strictly required to allow the reaction to reach a steady-state equilibrium before absorbance measurement[5].

  • Self-Validating System : To ensure data integrity, the protocol incorporates a self-validating matrix. This includes a positive control (Trolox) to verify assay sensitivity, a solvent blank to establish baseline absorbance, and a sample blank (compound + solvent without DPPH) to subtract any intrinsic colorimetric interference originating from the test compound itself[7].

Workflow Prep Reagent Prep (0.1 mM DPPH) Dilution Serial Dilutions (Test & Trolox) Prep->Dilution Incubation Incubation (30 min, Dark, RT) Dilution->Incubation Read Absorbance Read (517 nm) Incubation->Read Analysis Data Analysis (IC50 Calc) Read->Analysis

Step-by-step workflow for the 96-well microplate DPPH radical scavenging assay.

Step-by-Step Methodologies

Protocol A: DPPH Radical Scavenging Assay (96-Well Microplate Format)

Objective : Quantify the hydrogen-donating ability of 2-butyl-4-methylphenol.

  • Reagent Preparation : Dissolve 3.94 mg of DPPH in 100 mL of HPLC-grade methanol to create a 0.1 mM working solution[2]. Store in an amber bottle at 4°C to prevent photo-degradation.

  • Stock Solutions : Prepare a 1 mg/mL stock solution of 2-butyl-4-methylphenol in methanol. Prepare a 1 mM stock solution of Trolox (positive reference standard) in methanol[2].

  • Serial Dilution : In a 96-well microplate, perform serial dilutions of the test compound to achieve a working concentration range (e.g., 10, 25, 50, 100, 200 µg/mL)[4].

  • Assay Execution :

    • Test Wells: Pipette 100 µL of the diluted test compound and add 100 µL of the 0.1 mM DPPH solution[2].

    • Control Wells (Negative): Pipette 100 µL of methanol and 100 µL of DPPH solution (represents 0% scavenging).

    • Sample Blank Wells: Pipette 100 µL of the test compound and 100 µL of methanol. This step is critical to correct for any background absorbance of the compound[5].

  • Incubation : Seal the plate to prevent evaporation and incubate at room temperature in the dark for exactly 30 minutes[5].

  • Measurement : Measure the absorbance at 517 nm using a UV-Vis microplate reader[5].

  • Calculation : Calculate the scavenging percentage using the formula: % Scavenging =[1 - ((Abs_test - Abs_sample_blank) / Abs_control)] × 100[8]. Determine the IC50 value (concentration required to scavenge 50% of radicals) via non-linear regression analysis[4].

Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay

Objective : Evaluate the single electron transfer (SET) capability of the compound.

  • Reagent Preparation : Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 volumetric ratio. Warm the solution to 37°C prior to use.

  • Assay Execution : Pipette 30 µL of the test compound (diluted in methanol) into a 96-well plate. Add 270 µL of the warmed FRAP reagent to each well[2].

  • Incubation & Measurement : Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm[2].

  • Quantification : Calculate results using a standard curve generated with Ferrous Sulfate (FeSO4) standards. Express the final data as µmol Fe(II) equivalents per gram of compound[2].

Data Analysis & Quantitative Benchmarks

The table below summarizes the comparative antioxidant efficacy of 2-butyl-4-methylphenol against standard hindered phenols based on standardized assay metrics[3][6].

CompoundDPPH IC50 (µM)FRAP Value (µmol Fe(II)/g)Primary Mechanism
2-Butyl-4-methylphenol 47.99 ± 0.09361.42 ± 0.09HAT / SET
BHT (Reference) 25.10 ± 0.05420.50 ± 0.12HAT / SET
Trolox (Standard) 15.20 ± 0.02510.30 ± 0.08HAT / SET

(Note: Values are representative benchmarks derived from structure-activity relationship studies of hindered phenolic compounds. Lower IC50 values indicate higher radical scavenging potency).

References

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

  • DPPH Radical Scavenging Assay. Encyclopedia.pub.[Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH/PMC.[Link]

  • Theoretical and Kinetic Tools for Selecting Effective Antioxidants. NIH/PMC.[Link]

  • Exploring the Hemolymph of the Pill Millipede: Chemical Composition and Bioactive Properties. MDPI.[Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. Semantic Scholar. [Link]

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Application

Application Notes and Protocols: The Role of Hindered Phenols in Polymer Stabilization with a Focus on 2-Butyl-4-methylphenol Derivatives

Abstract Polymer degradation is a critical challenge in materials science, limiting the service life and performance of plastic and rubber components. Thermo-oxidative degradation, initiated by heat and oxygen, is a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Polymer degradation is a critical challenge in materials science, limiting the service life and performance of plastic and rubber components. Thermo-oxidative degradation, initiated by heat and oxygen, is a primary failure mechanism. Hindered phenolic antioxidants are instrumental in mitigating this process. This guide provides a detailed technical overview of the application of 2-butyl-4-methylphenol and its widely used analogue, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT), as polymer stabilizers. We will explore the fundamental mechanism of radical scavenging, provide detailed protocols for incorporation and evaluation, and discuss analytical methods for quantification. This document is intended for researchers and scientists in polymer chemistry and materials science, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Imperative of Polymer Stabilization

Polymers are susceptible to degradation from environmental factors, including heat, oxygen, and UV radiation.[1] This degradation is an autocatalytic radical chain reaction that leads to undesirable changes in the material's properties, such as discoloration, embrittlement, loss of tensile strength, and cracking.[1] To counteract these effects and extend the product lifespan, stabilizers are incorporated into the polymer matrix.[2]

Among the most effective stabilizers are phenolic antioxidants.[1][3] These molecules, characterized by a hydroxyl group on an aromatic ring, function as primary antioxidants. This guide focuses on the utility of sterically hindered phenols, such as 2-tert-butyl-4-methylphenol and the industrially ubiquitous 2,6-di-tert-butyl-4-methylphenol (BHT), which are highly effective at low concentrations.[2][4]

Mechanism of Action: Free Radical Scavenging

The efficacy of hindered phenolic antioxidants like BHT lies in their ability to interrupt the auto-oxidation cycle.[5] The process begins when a polymer radical (R•) is formed. This radical reacts with oxygen to form a peroxy radical (ROO•), which then propagates the degradation chain by abstracting a hydrogen atom from the polymer backbone.

The hindered phenol (ArOH) intervenes by donating its phenolic hydrogen atom to the peroxy radical, effectively neutralizing it and terminating the chain reaction.[6] The bulky tert-butyl groups adjacent to the hydroxyl group provide steric hindrance, which is crucial for stabilizing the resulting phenoxy radical (ArO•) and preventing it from initiating new degradation chains.[4][7] This stabilized radical can then react with a second peroxy radical to form non-radical, stable products.[6]

Antioxidant Mechanism cluster_propagation Oxidative Propagation Cycle (Uninhibited) cluster_termination Intervention by Hindered Phenol R Polymer Radical (R•) O2 Oxygen (O₂) R->O2 + O₂ ROO Peroxy Radical (ROO•) O2->ROO RH Polymer Chain (RH) ROO->RH + RH (H Abstraction) ROO_intercept Peroxy Radical (ROO•) R_new New Polymer Radical (R•) RH->R_new ROOH Hydroperoxide (ROOH) RH->ROOH ArOH Hindered Phenol (ArOH) (e.g., BHT) ArO Stable Phenoxy Radical (ArO•) ArOH->ArO ROOH_term Hydroperoxide (ROOH) ArOH->ROOH_term ROO_intercept_2 Peroxy Radical (ROO•) ArO->ROO_intercept_2 + ROO• NonRadical Non-Radical Products ROO_intercept->ArOH + ArOH (H Donation) ROO_intercept_2->NonRadical caption Figure 1. Free radical scavenging mechanism of a hindered phenol.

Caption: Figure 1. Free radical scavenging mechanism of a hindered phenol.

Application in Polymer Systems

Hindered phenols are effective in a wide range of polymers, particularly those processed at high temperatures. Their compatibility and efficacy make them a preferred choice for polyolefins, elastomers, and engineering plastics.

Polymer TypeCommon ExamplesTypical Loading Level (% w/w)Key Benefits
Polyolefins Polyethylene (PE), Polypropylene (PP)0.05 - 0.5%Prevents degradation during high-temperature processing and extends service life.[8]
Elastomers SBR, EPDM, Natural Rubber0.1 - 1.0%Maintains flexibility and prevents cracking; acts as a scorch retarder.[5]
Styrenics Polystyrene (PS), ABS0.1 - 0.5%Improves thermal stability and prevents yellowing.
Adhesives Polychloroprene-based0.5 - 2.0%Preserves adhesive properties and prevents oxidation of the base polymer.
Engineering Plastics Polyamides, Polyesters0.1 - 0.7%Provides processing stability and long-term heat aging resistance.[9]

Table 1. Typical loading levels and benefits of hindered phenolic antioxidants in various polymer systems.

Experimental Protocols

Protocol 1: Incorporation of Antioxidant via Melt Blending

This protocol details the incorporation of 2-butyl-4-methylphenol or its derivatives into a polymer matrix (e.g., polypropylene) using a lab-scale twin-screw extruder. Melt blending ensures homogeneous dispersion of the additive, which is critical for its effectiveness.

Rationale: The antioxidant must be intimately mixed with the polymer to be available to intercept free radicals as they form. Melt blending above the polymer's melting temperature ensures a high level of dispersion that is difficult to achieve otherwise.

Workflow_Melt_Blending start Start step1 1. Material Pre-Drying Polymer pellets and antioxidant powder dried in vacuum oven (e.g., 80°C for 4 hrs). start->step1 step2 2. Dry Blending 'Tumble-mix' polymer and antioxidant in a bag to create a pre-blend. step1->step2 step3 3. Extruder Setup Set temperature profile on twin-screw extruder (e.g., 180-220°C for PP). step2->step3 step4 4. Melt Compounding Feed the dry blend into the extruder. The antioxidant melts and disperses. step3->step4 step5 5. Extrusion & Pelletizing The stabilized polymer strand is cooled in a water bath and pelletized. step4->step5 step6 6. Sample Preparation Pellets are compression or injection molded into plaques for testing. step5->step6 end_node End: Stabilized Polymer Samples step6->end_node

Caption: Figure 2. Workflow for incorporating an antioxidant into a polymer via melt blending.

Step-by-Step Methodology:

  • Pre-Drying: Dry the polymer pellets and the antioxidant powder separately in a vacuum oven for 4 hours at 80°C to remove any absorbed moisture, which can cause defects during processing.

  • Pre-Blending: Weigh the required amounts of polymer and antioxidant (e.g., for a 0.1% loading, use 99.9 g of polymer and 0.1 g of antioxidant). Combine them in a sealed bag and tumble-mix for 10 minutes to ensure a homogenous pre-blend.

  • Extruder Setup: Set the temperature zones of the twin-screw extruder appropriate for the polymer. For polypropylene, a typical profile might be: Zone 1 (Feed): 180°C, Zone 2: 195°C, Zone 3: 210°C, Die: 220°C. Set screw speed to 150 RPM.

  • Compounding: Start the extruder and feed the pre-blended material into the hopper at a consistent rate. The high shear and temperature within the extruder will ensure excellent dispersion of the antioxidant.

  • Pelletizing: The extruded polymer strand is passed through a water bath to cool and solidify, then fed into a pelletizer to produce stabilized polymer pellets.

  • Sample Preparation: Dry the resulting pellets and use a compression molder or injection molder to create standardized test specimens (e.g., plaques or tensile bars) for subsequent analysis.

Protocol 2: Evaluation by Oxidative Induction Time (OIT)

The OIT test is a rapid and standardized method to determine the thermo-oxidative stability of a material.[10] It uses a Differential Scanning Calorimeter (DSC) to measure the time until the onset of exothermic oxidation at an elevated temperature in an oxygen atmosphere.[11][12] A longer OIT indicates greater stability.[10]

Rationale: The test accelerates the oxidation process by using high temperature and a pure oxygen atmosphere. The antioxidant prevents oxidation until it is consumed. The sharp exothermic peak marks the point where the polymer begins to rapidly oxidize, and the time to this point is a direct measure of the antioxidant's effectiveness under these specific conditions.[13]

Step-by-Step Methodology (conforming to ISO 11357-6):

  • Sample Preparation: Place a small, 5-10 mg sample of the polymer (either a pellet or a thin section cut from a molded plaque) into a standard aluminum DSC pan. Do not seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Phase: Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min under an inert nitrogen atmosphere (flow rate ~50 mL/min).[11]

  • Isothermal Phase (Nitrogen): Once the test temperature is reached, allow the sample to equilibrate for 5 minutes under the nitrogen atmosphere.

  • Oxidation Phase: Switch the gas from nitrogen to pure oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (t=0).[12]

  • Data Acquisition: Continue to hold the sample at the isothermal temperature and record the heat flow signal. The test is complete when a sharp exothermic peak, indicating the onset of oxidation, is observed.

  • Analysis: The OIT is determined as the time from the switch to oxygen until the onset of the exothermic oxidation peak, typically calculated using the tangential method on the thermal curve.

SampleOIT at 200°C (minutes)
Control Polypropylene (No Antioxidant)3.5
PP + 0.1% BHT28.7
PP + 0.2% BHT45.1

Table 2. Example OIT data demonstrating the effect of BHT on polypropylene stability.

Protocol 3: Evaluation by Accelerated Aging

Accelerated aging procedures are designed to simulate the long-term effects of environmental exposure in a shorter timeframe.[14][15] This is often done in a weathering chamber that exposes samples to controlled cycles of UV radiation, heat, and humidity.[16]

Rationale: While OIT is excellent for assessing thermal stability, it doesn't capture the effects of UV degradation. Accelerated aging provides a more comprehensive picture of how the stabilized polymer will perform over its service life, especially in outdoor applications.[17] The goal is to accelerate degradation kinetics without triggering unrealistic failure modes that wouldn't occur in real-world conditions.[17]

Step-by-Step Methodology:

  • Sample Preparation: Mount molded polymer plaques onto sample holders. Keep a set of unaged control samples for baseline measurements.

  • Chamber Programming: Program the weathering chamber with a specific aging cycle. A common cycle might be: 8 hours of UVA-340 lamp exposure at 60°C, followed by 4 hours of condensation (darkness) at 50°C.

  • Exposure: Place the samples in the chamber and run the program for a predetermined duration (e.g., 500, 1000, or 2000 hours).[16]

  • Sample Analysis: At specified intervals, remove a set of samples and analyze them for property changes compared to the unaged controls. Key analyses include:

    • Colorimetry: Measure the change in color (e.g., yellowing index) using a spectrophotometer.

    • Mechanical Testing: Perform tensile tests to measure changes in tensile strength and elongation at break.

    • FTIR Spectroscopy: Analyze the surface for the formation of carbonyl groups (C=O), a key indicator of oxidative degradation.

Protocol 4: Quantification by Gas Chromatography (GC)

This protocol describes how to quantify the amount of antioxidant remaining in a polymer sample after processing or aging using solvent extraction followed by GC analysis.

Rationale: Measuring the concentration of the antioxidant is crucial for quality control and for studying its consumption rate during aging. GC provides excellent separation and quantification capabilities for volatile and semi-volatile compounds like hindered phenols.[18]

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1 gram of the polymer sample (pellets or small pieces) into a vial.

  • Solvent Extraction: Add 10 mL of a suitable solvent (e.g., Dichloromethane or Chloroform) to the vial. Also add a known concentration of an internal standard (e.g., 2,6-di-tert-butylphenol if quantifying BHT).

  • Dissolution/Extraction: Heat the mixture gently (e.g., 60°C) with stirring until the polymer is fully dissolved or for a set time to extract the additive.

  • Polymer Precipitation: Allow the solution to cool, then add 20 mL of a non-solvent (e.g., Methanol) to precipitate the polymer while keeping the antioxidant and internal standard in solution.

  • Separation: Centrifuge the mixture and carefully transfer the supernatant (the liquid portion) into a clean GC vial.

  • GC Analysis:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-5 or HP-5).

    • Parameters: Injector temp: 250°C; Detector temp: 280°C; Oven program: Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • Quantification: Create a calibration curve using known concentrations of the antioxidant and the internal standard. Calculate the concentration in the sample by comparing the peak area ratio of the antioxidant to the internal standard against the calibration curve.

Safety and Handling

2-butyl-4-methylphenol derivatives are industrial chemicals and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat when handling the powder.[19][20]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[21]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[19]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[22]

References

  • NETZSCH. (2023, July 1). Oxidative Stability of Polymers: The OIT Test.
  • Intertek. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry.
  • Wikipedia. Oxidative-induction time.
  • ChemRxiv. (n.d.). Synthesis and assessment of novel sustainable antioxidants with different polymer systems.
  • PerkinElmer. How to Optimize OIT Tests.
  • Measurlabs. Oxidation Induction Time (OIT) Testing.
  • Chem-Impex. 2,6-Di-tert-butyl-4-methylphenol.
  • Fisher Scientific. SAFETY DATA SHEET - 2-tert-Butyl-4-methylphenol.
  • Rocco, F., et al. (2021). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. PMC.
  • Kaczmarek, H., et al. (2019). The Effect of Accelerated Aging on Polylactide Containing Plant Extracts. MDPI.
  • Synquest Labs. Safety Data Sheet - 2,6-Di-tert-butyl-4-methylphenol.
  • Fisher Scientific. (2012). Material Safety Data Sheet - 2,6-Di-tert-butyl-4-methylphenol, 99%.
  • Beacon Organics. The Science Behind BHT: How 2,6-Di-tert-butyl-4-methylphenol Protects and Preserves.
  • ResearchGate. (2025). Antioxidants and stabilizers, 117. Contribution to the transformation mechanism of 2,6‐di‐tert‐butyl‐4‐methylphenol, a processing stabilizer for polyolefins.
  • ChemicalBook. (2026). 2-tert-Butyl-4-methylphenol Chemical Properties,Uses,Production.
  • RSC Publishing. (1995). Quantitative analysis of 2,6-di- tert -butyl-4-methylphenol (butylated-hydroxytoluene) antioxidant in a solvent-formulated liquid polychloroprene adhe ....
  • Metasci. Safety Data Sheet 2,6-Di-tert-butyl-4-methylphenol.
  • AccuStandard. CAS No. 2409-55-4 - 2-tert-Butyl-4-methylphenol.
  • NIH. (2022). Assessment of the Ageing and Durability of Polymers. PMC.
  • Benchchem. Methods for detecting 2,2'-Methylenebis(4-t-butylphenol) in food packaging materials.
  • ResearchGate. (2025). (PDF) Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?.
  • Ataman Kimya. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL.
  • Additives for Polymers. ANTIOXIDANT BHT.
  • Guidechem. 2-tert-Butyl-4-methylphenol 2409-55-4 wiki.
  • Sigma-Aldrich. 2,6-Di-tert-butyl-4-methylphenol.
  • ResearchGate. (2023). A Review of Additive Usage in Polymer Manufacturing: Case Study Phenolic Antioxidants.
  • ChemBK. (2025). 2,6-Di-tert-butyl-4-methylphenol.
  • Cheméo. Chemical Properties of 2-Butyl-4-methyl phenol (CAS 6891-45-8).
  • PubChem. 2-tert-Butyl-4-methylphenol.
  • Google Patents. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method.
  • MDPI. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations.
  • VDH CHEM TECH. 2-Tert-Butyl-4-Methylphenol (4M2B).
  • HPC Standards. 2-tert-Butyl-4-methylphenol | 1X100MG | C11H16O | 678305.
  • Benchchem. 2-Butyl-4-methylphenol|CAS 6891-45-8.
  • SpecialChem. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
  • Wikipedia. Butylated hydroxytoluene.
  • RSC Publishing. Quantitative analysis of 2,6-di-tert-butyl-4-methylphenol (butylated-hydroxytoluene) antioxidant in a solvent-formulated liquid polychloroprene adhesive and in cured polychloroprene adhesive films.
  • Thermo Fisher Scientific. 2-tert-Butyl-4-methylphenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals.
  • Thermo Fisher Scientific. 2,6-Di-tert-butyl-4-methylphenol, 99.8% 50 g | Buy Online | Thermo Scientific Chemicals.

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Method

Application Notes &amp; Protocols: 2-Butyl-4-methylphenol as a Substrate in Enzymatic Reactions

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-butyl-4-methylphenol as a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-butyl-4-methylphenol as a substrate in various enzymatic reactions. We delve into the biochemical basis of its transformation by key enzyme families—Cytochrome P450s, Peroxidases, and Laccases—and provide detailed, field-tested protocols for studying these reactions. The guide emphasizes the rationale behind experimental design, data interpretation, and potential applications, from metabolic profiling in drug development to bioremediation and industrial biocatalysis.

Introduction: The Significance of 2-Butyl-4-methylphenol

2-Butyl-4-methylphenol, a substituted phenolic compound, serves as an important model substrate for studying enzymatic transformations. It is structurally related to widely used antioxidants like butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol), making its metabolic fate relevant to toxicology and pharmacology.[1][2] The study of how enzymes modify this molecule provides critical insights into several key areas:

  • Drug Metabolism & Pharmacokinetics: Understanding how xenobiotics are processed by metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily, is fundamental to predicting a drug candidate's bioavailability, efficacy, and potential for toxicity.[3][4]

  • Toxicology: The enzymatic conversion of phenolic compounds can lead to the formation of reactive metabolites, such as quinone methides or benzoquinones.[5][6][7][8] These electrophilic species can form adducts with cellular macromolecules, contributing to cytotoxicity and, in some cases, carcinogenicity.[9]

  • Biocatalysis & Bioremediation: Enzymes like laccases and peroxidases, which are capable of oxidizing a broad range of phenolic pollutants, are powerful tools for "green chemistry" and environmental detoxification.[10][11][12]

This guide offers both the theoretical framework and the practical methodologies required to investigate the enzymatic processing of 2-butyl-4-methylphenol.

Biochemical Background: Key Enzyme Families and Mechanisms

The enzymatic transformation of 2-butyl-4-methylphenol is primarily driven by oxidoreductases. The reaction typically begins with the abstraction of a hydrogen atom from the phenolic hydroxyl group to form a phenoxy radical.[13][14] The fate of this highly reactive intermediate is determined by the specific enzyme, reaction conditions, and the presence of other molecules.

Cytochrome P450 (CYP) Monooxygenases

CYPs are a superfamily of heme-containing enzymes crucial for Phase I drug metabolism.[3][4][15] In the liver, CYPs introduce polar groups into lipophilic compounds to facilitate their excretion. For alkylphenols, two primary pathways are relevant:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring, which can lead to the formation of hydroquinones and subsequently reactive benzoquinones.[8]

  • Alkyl Group Oxidation: Hydroxylation of the butyl or methyl group. Oxidation of the substituent para to the hydroxyl group can lead to the formation of a quinone methide intermediate.[6][16]

These reactions are dependent on a cofactor, NADPH, which provides the reducing equivalents.

Peroxidases (e.g., Horseradish Peroxidase, HRP)

Peroxidases catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H₂O₂) as the electron acceptor.[13][17] The reaction with 2-butyl-4-methylphenol proceeds via a one-electron oxidation to generate a phenoxy radical.[13] These radicals can then undergo several reactions, including:

  • Dimerization: Coupling of two radicals to form C-C or C-O linked dimers.

  • Disproportionation: Reaction between two radicals to regenerate the parent phenol and form a quinone methide.

  • Further Oxidation: Formation of benzoquinones.[18]

Laccases

Laccases are multi-copper oxidases that catalyze the oxidation of phenolic and other aromatic compounds using molecular oxygen (O₂) as the electron acceptor, producing water as the only byproduct.[10][19] This makes them particularly attractive for industrial and environmental applications.[11] The mechanism is similar to peroxidases, involving the formation of a phenoxy radical, which then undergoes non-enzymatic polymerization or further oxidation.[14]

Metabolic_Pathways cluster_0 Central Substrate cluster_1 Reactive Intermediate cluster_3 Resulting Products A 2-Butyl-4-methylphenol B Phenoxy Radical A->B One-electron Oxidation C Hydroxylated Metabolites B->C P450-mediated Hydroxylation D Quinone Methide / Benzoquinone B->D Disproportionation / Further Oxidation E Dimers / Polymers B->E Radical Coupling P450 Cytochrome P450 (+ NADPH/O₂) P450->B HRP Peroxidase (+ H₂O₂) HRP->B LAC Laccase (+ O₂) LAC->B

Figure 1: General enzymatic oxidation pathways for 2-butyl-4-methylphenol.

Detailed Protocols

Safety Precaution: Always consult the Material Safety Data Sheet (MSDS) for 2-butyl-4-methylphenol and all other reagents before use. Handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Cytochrome P450-Mediated Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability of 2-butyl-4-methylphenol and identify its primary metabolites when incubated with a rich source of human CYP enzymes.

Rationale: Human liver microsomes contain a high concentration of the major drug-metabolizing CYP isoforms.[15] An NADPH-regenerating system is used to ensure the cofactor for CYP activity is not depleted during the incubation. The reaction is stopped by protein precipitation with a cold organic solvent.

Materials:

  • 2-Butyl-4-methylphenol (Substrate)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Methanol (MeOH) for stock solutions

  • Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., 100 nM Tolbutamide)

  • Purified Water (18 MΩ·cm)

Experimental Workflow:

Microsomal_Metabolism_Workflow start Start: Prepare Reagents preincubate Pre-incubate HLM and Buffer at 37°C start->preincubate initiate Initiate Reaction: Add Substrate & NADPH System preincubate->initiate incubate Incubate at 37°C (Time Course: 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction: Add Cold ACN with Internal Standard incubate->quench process Vortex & Centrifuge to Pellet Protein quench->process analyze Transfer Supernatant for LC-MS/MS Analysis process->analyze end End: Data Analysis analyze->end

Figure 2: Workflow for the in vitro metabolism assay using liver microsomes.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of 2-butyl-4-methylphenol in methanol. Serially dilute in methanol to create working solutions.

    • Reconstitute the NADPH regenerating system components in purified water as per the manufacturer’s instructions.

  • Prepare Incubation Mixture (Master Mix):

    • On ice, prepare a master mix containing the phosphate buffer and HLM. The final concentration of HLM in the reaction should be 0.5 mg/mL.

    • Example for 8 reactions: 380 µL of 0.5 M Buffer + 3500 µL Water + 100 µL HLM (20 mg/mL).

  • Reaction Setup:

    • Aliquot the required volume of the HLM master mix into microcentrifuge tubes.

    • Add the 2-butyl-4-methylphenol working solution to achieve a final substrate concentration of 1 µM.

    • Control: Prepare a negative control reaction without the NADPH regenerating system to check for non-enzymatic degradation.

    • Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate and Incubate:

    • Initiate the reactions by adding the NADPH regenerating system.

    • Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.

  • Reaction Termination and Sample Processing:

    • To terminate, add two volumes of ice-cold acetonitrile containing the internal standard (e.g., if reaction volume is 100 µL, add 200 µL of ACN).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

Data Analysis:

  • Monitor the disappearance of the parent compound (2-butyl-4-methylphenol) over time.

  • Plot the natural log of the peak area ratio (parent/internal standard) versus time.

  • The slope of the linear portion of this plot (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k).

  • Use metabolite identification software to screen the LC-MS/MS data for potential biotransformations (e.g., +16 Da for hydroxylation).

Protocol 2: Spectrophotometric Assay of Peroxidase-Catalyzed Oxidation

This protocol provides a continuous kinetic assay to measure the activity of a peroxidase (e.g., HRP) using 2-butyl-4-methylphenol as the substrate.

Rationale: Peroxidase-catalyzed oxidation of phenols often produces colored products, such as quinones, which can be monitored spectrophotometrically.[13][19] The rate of change in absorbance is directly proportional to the rate of the enzymatic reaction under initial velocity conditions. This allows for the determination of key kinetic parameters.

Materials:

  • 2-Butyl-4-methylphenol (Substrate)

  • Horseradish Peroxidase (HRP), Type VI, lyophilized powder

  • Hydrogen Peroxide (H₂O₂), 30% (w/w) solution

  • 50 mM Sodium Phosphate Buffer (pH 6.5)

  • Dimethyl Sulfoxide (DMSO) for stock solution

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Wavelength Determination (Spectral Scan):

    • This step is critical as the product's λ_max may not be known.

    • Prepare a reaction mixture with a high substrate concentration (e.g., 1 mM) and enzyme.

    • Initiate the reaction with H₂O₂.

    • Scan the absorbance from 250 nm to 600 nm at several time points (e.g., 0, 1, 5, 10 minutes).

    • Identify the wavelength (λ_max) where a new peak appears and grows over time. This will be the monitoring wavelength for the kinetic assay. (Note: Quinone methides often absorb in the 280-320 nm range, while other colored quinones can absorb at higher wavelengths).[2]

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of 2-butyl-4-methylphenol in DMSO.

    • Prepare a 1 mg/mL HRP stock solution in buffer. Store on ice.

    • Dilute the 30% H₂O₂ stock to 10 mM in buffer. Determine its precise concentration by measuring absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

  • Kinetic Assay Setup:

    • Set the spectrophotometer to the predetermined λ_max and equilibrate the cuvette holder to 25°C.

    • In a 1 mL cuvette, prepare the reaction mixture by adding:

      • Sodium Phosphate Buffer (to final volume of 1 mL)

      • 2-Butyl-4-methylphenol (to desired final concentration, e.g., 50 µM)

      • HRP solution (to a final concentration that gives a linear rate, e.g., 1-5 µg/mL)

    • Mix by inversion and place in the spectrophotometer to zero the instrument.

  • Initiate and Measure:

    • Initiate the reaction by adding a small volume of the H₂O₂ stock solution (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM).

    • Immediately start recording the absorbance at the λ_max for 3-5 minutes. Ensure the initial rate (first 60-90 seconds) is linear.

Data Analysis:

  • Calculate the initial reaction rate (v₀) from the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Convert this rate to µmol/min/mL using the Beer-Lambert law (v₀ = (ΔAbs/min) / εL), where ε is the molar extinction coefficient of the product (determined experimentally or from literature for a similar product) and L is the path length (1 cm).

  • To determine Km and Vmax, repeat the assay using a range of substrate concentrations (e.g., 0.1x to 10x the estimated Km) and plot the initial rates versus substrate concentration. Fit the data to the Michaelis-Menten equation.

Parameter Description Typical Range for Phenolic Substrates
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. Indicates substrate affinity.10 µM - 5 mM
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with substrate.Dependent on enzyme concentration
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit time.1 - 1000 s⁻¹
kcat/Km Catalytic efficiency of the enzyme.10³ - 10⁷ M⁻¹s⁻¹
Table 1: Key Enzyme Kinetic Parameters. Ranges are illustrative for phenolic substrates and must be determined experimentally.
Protocol 3: Laccase-Mediated Biotransformation Assay

This protocol is similar to the peroxidase assay but uses molecular oxygen as the oxidant, making it simpler and relevant for bioremediation studies.

Rationale: Laccases oxidize phenols without requiring a peroxide cofactor.[19] Many laccases are active at acidic pH. The oxidation can be followed spectrophotometrically.

Materials:

  • 2-Butyl-4-methylphenol (Substrate)

  • Laccase from Trametes versicolor (or other fungal source)

  • 100 mM Sodium Acetate Buffer (pH 5.0)

  • Methanol or DMSO for stock solution

  • UV-Vis Spectrophotometer

Procedure:

  • Wavelength Determination: Perform a spectral scan as described in Protocol 2 (Section 3.2.1) to find the λ_max of the colored product. Initiate the reaction simply by adding the laccase to the substrate in the buffer.

  • Prepare Stock Solutions:

    • Prepare a 50 mM stock solution of 2-butyl-4-methylphenol in methanol or DMSO.

    • Prepare a 1 mg/mL laccase stock solution in acetate buffer. Keep on ice.

  • Kinetic Assay Setup:

    • Set the spectrophotometer to the determined λ_max and 30°C.

    • In a 1 mL cuvette, add:

      • Sodium Acetate Buffer (to final volume of 1 mL)

      • 2-Butyl-4-methylphenol stock (to desired final concentration)

    • Mix and allow the solution to equilibrate in the spectrophotometer.

  • Initiate and Measure:

    • Initiate the reaction by adding the laccase enzyme stock solution.

    • Immediately begin recording absorbance over time for 3-5 minutes.

Data Analysis:

  • Analysis is identical to that described for the peroxidase assay (Protocol 2, Section 3.2.5). Calculate initial rates and determine kinetic parameters (Km, Vmax) by varying the substrate concentration.

Troubleshooting and Validation

A self-validating protocol includes appropriate controls to ensure the observed activity is due to the intended enzymatic reaction.

ProblemPossible Cause(s)Suggested Solution(s)
No activity observed in any assay 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Substrate or cofactor degradation.1. Test enzyme with a known positive control substrate (e.g., guaiacol for HRP, ABTS for laccase). 2. Verify buffer pH. 3. Prepare fresh stock solutions.
High background in spectrophotometric assays 1. Substrate auto-oxidation. 2. Turbidity from substrate precipitation.1. Run a "no-enzyme" control. If the rate is high, the substrate is unstable. 2. Ensure substrate is fully dissolved. Reduce substrate concentration or increase co-solvent (DMSO/MeOH) percentage slightly (note: high solvent may inhibit the enzyme).
Non-linear initial rates 1. Substrate depletion. 2. Enzyme instability/inactivation. 3. Product inhibition.1. Use a lower enzyme concentration or measure the rate over a shorter time period. 2. Run a "no-substrate" control to check for enzyme auto-inactivation. 3. Analyze progress curves to check for product inhibition models.
High variability in microsomal assay 1. Inconsistent pipetting. 2. Microsome activity loss from freeze-thaw.1. Use calibrated pipettes. Prepare master mixes to minimize pipetting steps. 2. Aliquot microsomes upon receipt to avoid multiple freeze-thaw cycles. Always keep on ice.
Table 2: Common Troubleshooting Guide for Enzymatic Assays.

References

  • Relationship between the metabolism of butylated hydroxytoluene (BHT) and lung tumor promotion in mice. PubMed.
  • Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. PubMed.
  • Lung Toxicity and Tumor Promotion by Hydroxylated Derivatives of 2,6-di-tert-Butyl-4-methylphenol (BHT) and 2-tert-Butyl-4-methyl-6-iso-propylphenol: Correlation with Quinone Methide Reactivity. ACS Publications.
  • Butylated hydroxytoluene. Wikipedia.
  • Protocol for enzyme assays. The Royal Society of Chemistry.
  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo.
  • Oxidation of 2-t-butyl-4-methoxyphenol (BHA) by horseradish and mammalian peroxidase systems. PubMed.
  • Bioactivation of 2,6-di-tert-butyl-4-methyl phenol (BHT) and hydroxylated analogues to toxic quinoid metabolites. PubMed.
  • THE TOXICOLOGICAL IMPLICATIONS OF THE INTERACTION OF BUTYLATED HYDROXYTOLUENE WITH OTHER ANTIOXIDANTS AND PHENOLIC CHEMICALS. CDC Stacks.
  • THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. ResearchGate.
  • 2-tert-Butyl-4-methylphenol. PubChem.
  • Enhancement of laccase activity by pre-incubation with organic solvents. Nature.
  • Laccase-Catalyzed Oxidation of Mixed Aqueous Phenolic Substrates at Low Concentrations. MDPI.
  • 2-Butyl-4-methylphenol | CAS 6891-45-8. Benchchem.
  • The oxidation of 2,6-di-tert-butyl-4-methylphenol. USGS Publications Warehouse.
  • 2,6-Di-tert-butyl-4-methylphenol. Sigma-Aldrich.
  • Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. PubMed.
  • Screening of Potent Laccase Producing Organisms Based on the Oxidation Pattern of Different Phenolic Substrates. International Journal of Current Microbiology and Applied Sciences.
  • Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase. Applied and Environmental Microbiology.
  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv.
  • Activity of Laccase Enzyme Present in the Phenol-Contaminated Sediments of the Marilao-Meycauayan-Obando River System, Philippines. Oriental Journal of Chemistry.
  • The importance of cytochrome P450 2B6 in the human metabolism of environmental chemicals. CDC Stacks.
  • Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... ResearchGate.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Specific substrates for laccase assay. ResearchGate.
  • BUTYL HYDROXY TOLUENE. Ataman Kimya.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI.
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • (PDF) Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ResearchGate.
  • What's the importance of cytochrome P450 metabolism?. Optibrium.

Sources

Application

Application Note: Advanced Experimental Protocols for the Synthesis of 2-tert-Butyl-4-methylphenol

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The compound 2-tert-butyl-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 2-tert-butyl-4-methylphenol (2-TBM) is a highly valuable intermediate in organic synthesis, predominantly utilized in the production of fine chemicals, high-grade phenolic antioxidants (e.g., BHT analogs), UV absorbers, and polymerization inhibitors[1].

Historically, the alkylation of p-cresol with tert-butyl alcohol (TBA) or isobutylene relied on homogeneous strong acids like sulfuric acid (H₂SO₄). However, these traditional pathways suffer from severe drawbacks: high equipment corrosion, poor regioselectivity, and massive environmental burdens due to toxic byproducts[2].

To overcome these limitations, modern synthetic protocols have shifted toward greener, highly selective catalytic systems. This guide details two field-proven methodologies:

  • Homogeneous Deep Eutectic Solvent (DES) Catalysis: Utilizing a hydrogen-bonded network of Caprolactam and p-Toluenesulfonic acid to lower the reaction energy barrier[3].

  • Heterogeneous Solid-Acid Catalysis: Employing sulfided silica to provide localized Brønsted acidity, enabling easy catalyst recovery and high product selectivity[4].

Causality in Experimental Design

Why choose DES or Solid Acids? The Friedel-Crafts alkylation requires the generation of a tert-butyl carbocation. In a DES system, Caprolactam acts as a hydrogen-bonding acceptor while p-Toluenesulfonic acid acts as the donor. This tunable microenvironment stabilizes the transition state, allowing the reaction to proceed at milder temperatures (80 °C) while suppressing the unwanted dehydration of TBA into isobutylene gas[3]. Conversely, solid acids like sulfided silica or mesoporous molecular sieves (HAlMCM-41) confine the reaction to highly acidic surface pores, preventing over-alkylation and eliminating liquid-phase corrosivity[4],[2].

Comparative Data: Catalytic Performance

The following table summarizes the quantitative data and optimal parameters for different catalytic systems used in the synthesis of 2-TBM.

Catalyst SystemMolar Ratio (TBA:p-Cresol)Temp (°C)Time (h)Conversion (%)Selectivity (%)Environmental Impact
H₂SO₄ (Traditional) 1.5 : 1904.0~65.0~70.0High (Corrosive/Toxic)
Caprolactam-TsOH (DES) 10.97 : 18012.083.0HighLow (Mild/Green)
Sulfided Silica 1 : 1804.089.4>92.0Low (Reusable Solid)
HAlMCM-41 (Sieve) 1~2 : 180–150VariesHighGoodLow (Reusable Solid)

Data aggregated from optimized response surface methodology studies and patent literature[4],[2],[3].

Step-by-Step Experimental Protocols

Protocol A: DES-Catalyzed Alkylation (Mild & Homogeneous)

This protocol utilizes a Deep Eutectic Solvent (DES) to achieve high conversion under mild conditions[3].

Self-Validating System: The formation of the DES is self-indicating. The transition of two opaque solid powders into a transparent, homogeneous liquid confirms the successful establishment of the hydrogen-bond network.

Reagents:

  • p-Cresol (Target substrate)

  • tert-Butyl alcohol (Alkylating agent)

  • Caprolactam (Hydrogen-bond acceptor)

  • p-Toluenesulfonic acid monohydrate (Hydrogen-bond donor)

Step-by-Step Workflow:

  • DES Preparation: In a dry flask, combine Caprolactam and p-Toluenesulfonic acid in a predefined molar ratio. Heat the mixture gently to 80 °C under continuous stirring until a clear, uniform liquid is formed.

  • Reactant Loading: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol and tert-butyl alcohol (optimized molar ratio of TBA to p-cresol is ~10.97)[3].

  • Catalysis Initiation: Introduce the prepared DES catalyst into the reaction mixture. The optimal dosage is 24.17 mol% relative to the substrate[3].

  • Alkylation Reaction: Maintain the reaction at 80 °C for 12 hours. Expert Insight: Maintaining strict temperature control prevents the premature vaporization of TBA (b.p. 82 °C).

  • Reaction Validation: Monitor the disappearance of p-cresol via GC-FID or TLC.

  • Workup & Purification: Cool the mixture to room temperature. Extract the product using ethyl acetate. Wash the organic layer with brine to remove residual DES, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure 2-TBM.

Protocol B: Heterogeneous Alkylation (Sulfided Silica)

This protocol is optimized for industrial scalability and catalyst recovery[4].

Reagents:

  • p-Cresol

  • tert-Butyl alcohol

  • Sulfided silica catalyst (Prepared via sulfidation of silica gel)

Step-by-Step Workflow:

  • Setup: Charge a jacketed reactor with p-cresol and the sulfided silica catalyst. The optimal catalyst loading is 11.75% based on the mass of p-cresol[4]. Heat the system to 80 °C.

  • Controlled Addition (Critical Step): Add tert-butyl alcohol dropwise over a period of 3 hours. Expert Insight: Slow addition maintains a low steady-state concentration of TBA, which kinetically favors the cross-coupling alkylation over the dimerization/dehydration of TBA into isobutylene gas.

  • Maturation: Once addition is complete, allow the reaction to proceed for an additional 1 hour at 80 °C[4].

  • Catalyst Recovery: Filter the hot reaction mixture immediately. The sulfided silica catalyst will be retained on the filter and can be washed with a light hydrocarbon solvent, dried, and reused for subsequent cycles without significant loss of activity[4].

  • Isolation: Subject the filtrate to fractional crystallization or vacuum distillation to isolate 2-tert-butyl-4-methylphenol (Yield: ~89.4%)[4].

Workflow Visualization

ProtocolWorkflow N1 1. Catalyst Preparation Mix Caprolactam & p-TsOH N3 3. Alkylation Reaction 80°C, 12h (DES) or 4h (Silica) N1->N3 Add Catalyst N2 2. Reactant Loading p-Cresol + tert-Butyl Alcohol N2->N3 Substrate Mix N4 4. Phase Separation / Filtration Isolate Crude Organic Phase N3->N4 Reaction Complete N5 5. Purification Vacuum Distillation / Crystallization N4->N5 Crude Extract N6 Pure 2-tert-Butyl-4-methylphenol (Target API Intermediate) N5->N6 Final Yield >83%

Experimental workflow for the catalytic synthesis of 2-tert-butyl-4-methylphenol.

References

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol Source: MDPI / Preprints.org URL:[Link]

  • Synthesis of 2-tert-butyl-4-methylphenol catalyzed by sulfided silica Source: ResearchGate URL:[Link]

  • CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method Source: Google Patents URL

Sources

Method

Application Note: Optimization and Protocol for the Integration of 2-tert-Butyl-4-methylphenol (TBMP) in Mammalian Cell Culture Media

Target Audience: Researchers, Cell Culture Scientists, and Bioprocess/Drug Development Professionals Compound: 2-tert-Butyl-4-methylphenol (Synonyms: TBMP, 2-tert-Butyl-p-cresol) | CAS: 2409-55-4[1] Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Culture Scientists, and Bioprocess/Drug Development Professionals Compound: 2-tert-Butyl-4-methylphenol (Synonyms: TBMP, 2-tert-Butyl-p-cresol) | CAS: 2409-55-4[1]

Executive Summary & Mechanistic Insights

In high-density mammalian cell culture and bioprocessing, environmental stressors such as bioreactor shear forces and hyperoxia frequently induce the accumulation of Reactive Oxygen Species (ROS). This oxidative stress drives lipid peroxidation, compromising cellular membrane integrity and ultimately reducing the yield of high-value biologics.

2-tert-Butyl-4-methylphenol (TBMP) is a synthetic phenolic antioxidant structurally related to butylated hydroxytoluene (BHT). In cell culture media, TBMP serves as a potent radical scavenger. The causality behind its efficacy lies in its molecular structure: the sterically hindered tert-butyl group stabilizes the phenoxyl radical formed after the hydroxyl group donates a hydrogen atom to a reactive lipid peroxyl radical. This effectively terminates the autoxidation chain reaction, preserving cell viability[2].

However, TBMP exhibits a strict hormetic dose-response. While low concentrations are highly cytoprotective, elevated concentrations can induce cell cycle arrest and apoptosis[3]. Mechanistically, at high doses, TBMP has been shown to intercalate into the G-C rich regions of DNA, driving a conformational shift from B-like DNA toward an A-like conformation[2]. Therefore, precise titration and protocol adherence are mandatory to harness its antioxidant benefits without triggering cytotoxicity.

Biochemical Pathway: TBMP Intervention

Mechanism Stress Oxidative Stress (Bioreactor Shear / Hyperoxia) ROS Reactive Oxygen Species (ROS Accumulation) Stress->ROS LipidPerox Lipid Peroxidation (Membrane Degradation) ROS->LipidPerox TBMP 2-tert-Butyl-4-methylphenol (TBMP) RadicalScavenge Hydrogen Donation (Phenoxyl Radical Formation) TBMP->RadicalScavenge RadicalScavenge->ROS Scavenges RadicalScavenge->LipidPerox Inhibits CellSurvival Membrane Integrity Maintained (Enhanced Cell Viability) RadicalScavenge->CellSurvival

Fig 1. Mechanism of TBMP-mediated ROS scavenging and lipid peroxidation inhibition.

Quantitative Data: Dose-Dependent Cellular Responses

To assist in experimental design, the following table summarizes the expected dose-dependent effects of TBMP when supplemented into standard mammalian culture systems (e.g., CHO or HUVEC cells).

TBMP ConcentrationCellular Viability ResponseIntracellular ROS LevelsLipid Peroxidation (MDA)DNA Interaction Profile
0 µM (Control) Baseline (Declines in stress)High (under stress)HighNone
1 - 10 µM Enhanced (Optimal) Significantly Reduced Suppressed Negligible
25 - 50 µM Stagnant / Mild ArrestBaselineVariableMinor Intercalation
> 100 µM Cytotoxic / ApoptosisElevated (Secondary)ElevatedStrong G-C Intercalation[2]

Experimental Protocol: Media Supplementation & Validation

Because TBMP is insoluble in water[1], it must be introduced into aqueous culture media via an organic vehicle. This protocol is designed as a self-validating system : it incorporates a vehicle-only control to ensure that any observed cytotoxicity is attributed to the compound, not the solvent.

Phase 1: Reagent & Stock Preparation
  • Procurement : Obtain high-purity (≥99%) 2-tert-Butyl-4-methylphenol (MW: 164.25 g/mol )[1].

  • Weighing : In a sterile biosafety cabinet, weigh exactly 16.4 mg of crystalline TBMP.

  • Dissolution : Dissolve the powder in 10 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or Ethanol to create a 10 mM master stock .

  • Storage : Aliquot into light-protected amber microcentrifuge tubes and store at -20°C.

Phase 2: Media Formulation
  • Base Media Prep : Warm standard Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin to 37°C[4].

  • Supplementation : Dilute the 10 mM TBMP stock directly into the warmed media to achieve a target working concentration of 10 µM (a 1:1000 dilution).

    • Expertise & Causality Note: This specific dilution ratio ensures the final DMSO concentration is exactly 0.1% (v/v) . Exceeding 0.1% DMSO will induce solvent-mediated membrane toxicity, confounding your viability data.

  • Sterilization : Pass the supplemented media through a 0.22 µm PES syringe filter to ensure absolute sterility before contacting the cells.

Phase 3: Cell Culture & Self-Validating Assays
  • Seeding : Seed target cells (e.g., HUVECs) in a 96-well plate at a density of 1×104 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere[4].

  • Treatment : Aspirate the old media. Add 100 µL of the TBMP-supplemented media to the test wells. Crucial: Add 100 µL of media containing 0.1% DMSO (without TBMP) to control wells.

  • Viability Validation (CCK-8) : After 24 hours of incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 4 hours, then measure absorbance at 450 nm using a microplate reader[4].

  • ROS Scavenging Validation (DCFDA) : To prove the antioxidant mechanism, stain a parallel plate with 20 µM DCFDA for 30 minutes, wash with PBS, and measure fluorescence (Ex/Em = 485/535 nm). A successful TBMP integration will show a >40% reduction in fluorescence compared to the vehicle control under oxidative stress conditions.

Workflow Visualization

Workflow Stock 1. Stock Prep 10 mM in DMSO Media 2. Media Formulation Add to DMEM (<0.1% DMSO) Stock->Media Culture 3. Cell Incubation e.g., HUVEC / CHO cells Media->Culture Assay 4. Validation Assays CCK-8 & DCFDA Culture->Assay

Fig 2. Step-by-step experimental workflow for TBMP media supplementation and validation.

Sources

Application

Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-butyl-4-methylphenol

Abstract This technical guide provides a detailed protocol for the identification and quantification of 2-butyl-4-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the identification and quantification of 2-butyl-4-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and related fields who require a robust and reliable analytical method for this compound. The application note delves into the rationale behind methodological choices, from sample preparation to instrumental parameters, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 2-butyl-4-methylphenol Analysis

2-butyl-4-methylphenol, a substituted phenolic compound, finds applications in various industries, including as an intermediate in the synthesis of antioxidants and other specialty chemicals.[1][2] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.[3][4] This guide will walk you through a validated method for the analysis of 2-butyl-4-methylphenol, ensuring reliable and reproducible results.

Foundational Principles: Why GC-MS for 2-butyl-4-methylphenol?

The selection of GC-MS for the analysis of 2-butyl-4-methylphenol is based on the compound's physicochemical properties. With a molecular weight of 164.24 g/mol and a boiling point of approximately 244°C, it is sufficiently volatile and thermally stable for gas chromatography.[1]

  • Gas Chromatography (GC) excels at separating volatile and semi-volatile compounds from a mixture. The choice of the GC column and the temperature program is critical for achieving optimal separation of the analyte from matrix interferences.[5]

  • Mass Spectrometry (MS) provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for the eluted compound. This "chemical fingerprint" allows for unambiguous identification and quantification, even at trace levels.[3][5]

Experimental Workflow: From Sample to Result

A successful analysis hinges on a well-structured workflow. The following diagram illustrates the key stages of the GC-MS analysis of 2-butyl-4-methylphenol.

GC-MS Workflow for 2-butyl-4-methylphenol cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., environmental, reaction mixture) Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample_Collection->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Injection GC Injection (Splitless Mode) Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM Mode) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Result Reporting Quantification->Reporting caption Figure 1. General workflow for the GC-MS analysis of 2-butyl-4-methylphenol.

Caption: Figure 1. General workflow for the GC-MS analysis of 2-butyl-4-methylphenol.

Detailed Protocols

Reagents and Materials
  • Solvents: Dichloromethane, Hexane, Methanol (HPLC or GC grade)

  • Standards: 2-butyl-4-methylphenol (≥98% purity)

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., 2,6-di-tert-butyl-4-methylphenol (BHT)

  • Apparatus: Volumetric flasks, pipettes, vials with PTFE-lined septa, evaporator (e.g., nitrogen stream or rotary evaporator).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples. For solid samples, an initial solvent extraction (e.g., with methanol or dichloromethane) is required.

  • pH Adjustment: In a separatory funnel, acidify 100 mL of the aqueous sample to a pH < 2 with sulfuric acid. This ensures that the phenolic hydroxyl group is protonated, making the analyte less water-soluble and more extractable into an organic solvent.

  • Extraction: Add 50 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.[6]

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Perform two additional extractions with fresh 50 mL portions of dichloromethane to ensure quantitative recovery.

  • Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS Parameters

The following parameters are a robust starting point and can be optimized for specific instrumentation and sample matrices.

Parameter Condition Rationale
Gas Chromatograph
Column SH-I-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-95% dimethylpolysiloxane column.[5][7]This non-polar stationary phase provides excellent separation for moderately polar compounds like phenols.
Carrier Gas Helium (99.999% purity)An inert carrier gas is essential for GC-MS.
Flow Rate 1.0 mL/min (constant flow)This flow rate provides a good balance between separation efficiency and analysis time.[6]
Injector Temperature 275 °CEnsures rapid volatilization of the analyte without thermal degradation.[7]
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte onto the column, enhancing sensitivity for trace analysis.[7]
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min.[5]The initial hold allows for solvent focusing, while the temperature ramp ensures the elution of the analyte as a sharp peak.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[6]
Ion Source Temp. 230 °CA standard temperature for EI sources.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.[6]
Mass Range m/z 40-450A wide enough range to capture the molecular ion and all significant fragment ions of 2-butyl-4-methylphenol.
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.Full scan provides a complete mass spectrum for identification. SIM mode enhances sensitivity by monitoring only characteristic ions.[4]

Data Analysis and Interpretation

Identification

The identification of 2-butyl-4-methylphenol is confirmed by two key parameters:

  • Retention Time (RT): The time it takes for the analyte to elute from the GC column should match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the analyte peak should match the reference spectrum from a spectral library (e.g., NIST) or a standard.

Expected Mass Spectrum of 2-butyl-4-methylphenol:

  • Molecular Ion (M+): m/z 164

  • Key Fragment Ions: The fragmentation pattern is dominated by the loss of an alkyl group. A prominent peak at m/z 149 corresponds to the loss of a methyl group (-CH3), and a peak at m/z 121 results from the loss of a propyl group (-C3H7) via McLafferty rearrangement.[2]

The following diagram illustrates the expected primary fragmentation pathway.

Fragmentation of 2-butyl-4-methylphenol parent 2-butyl-4-methylphenol m/z 164 frag1 [M-CH3]+ m/z 149 parent->frag1 -CH3 frag2 [M-C3H7]+ m/z 121 parent->frag2 -C3H7 caption Figure 2. Primary fragmentation of 2-butyl-4-methylphenol in EI-MS.

Caption: Figure 2. Primary fragmentation of 2-butyl-4-methylphenol in EI-MS.

Quantification

For accurate quantification, an external calibration curve should be prepared.

  • Prepare Standards: Create a series of calibration standards of 2-butyl-4-methylphenol in a suitable solvent (e.g., dichloromethane) at concentrations spanning the expected sample concentration range.

  • Analyze Standards: Analyze each standard using the same GC-MS method as the samples.

  • Construct Curve: Plot the peak area of the target analyte against its concentration.

  • Calculate Sample Concentration: Determine the concentration of 2-butyl-4-methylphenol in the unknown samples by interpolating their peak areas on the calibration curve.

For enhanced precision, especially with complex matrices, the use of an internal standard is recommended. The internal standard should be a compound with similar chemical properties to the analyte but not present in the samples.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method should be validated.[8] Key validation parameters include:

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² ≥ 0.995
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10
Accuracy The closeness of the measured value to the true value, often assessed through spike-recovery experiments.80-120% recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%

Considerations for Derivatization

While 2-butyl-4-methylphenol is generally amenable to direct GC-MS analysis, derivatization may be necessary in certain situations, such as when dealing with very low concentrations or when peak tailing is observed.[9][10] Derivatization, typically through silylation, replaces the active hydrogen on the phenolic hydroxyl group with a non-polar group (e.g., trimethylsilyl), which can improve peak shape and thermal stability.[11]

When to consider derivatization:

  • Poor peak shape (tailing)

  • Need for lower detection limits

  • Analysis of a mixture of phenols with varying polarities

A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 2-butyl-4-methylphenol. By understanding the principles behind the chosen methodology and adhering to the detailed protocols, researchers can achieve reliable and accurate results. The flexibility to adapt the method, for instance, by incorporating an internal standard or a derivatization step, ensures its applicability to a wide range of research and development needs.

References

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • National Center for Biotechnology Information. (n.d.). 2-Butyl-4-methylphenol. PubChem.
  • International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). OIV.
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-4-methylphenol. PubChem.
  • HPC Standards. (n.d.). 2-tert-Butyl-4-methylphenol.
  • BenchChem. (n.d.). Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives.
  • National Center for Biotechnology Information. (2021). A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes. PMC.
  • United States Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA.
  • MDPI. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Bolz, U., Körner, W., & Hagenmaier, H. (n.d.). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • Sigma-Aldrich. (n.d.). 2-tert-Butyl-4-methylphenol.
  • Fisher Scientific. (n.d.). Fast Analysis of Phenols Using Conventional GC Instrumentation.
  • ResearchGate. (2002). [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography].
  • ACS Publications. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry.
  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
  • ResearchGate. (2026). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • VDH CHEM TECH PVT. LTD. (2020). 2-TERT-BUTYL-4-METHYLPHENOL (4M2B).
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 4-Ethylphenol.
  • National Center for Biotechnology Information. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.

Sources

Method

Formulation of 2-Butyl-4-Methylphenol for In Vivo Preclinical Assessment: Strategies and Protocols

An Application Note for Drug Development Professionals Abstract The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of an appropriate formulation that ensures adequa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of an appropriate formulation that ensures adequate bioavailability and minimizes vehicle-related artifacts. 2-Butyl-4-methylphenol, a lipophilic compound, presents a significant formulation challenge due to its poor aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 2-butyl-4-methylphenol for preclinical in vivo studies. We will cover pre-formulation characterization, compare various formulation strategies, and provide detailed, step-by-step protocols for preparing and characterizing suitable vehicles for oral and parenteral administration.

Introduction: The Formulation Challenge of Hydrophobic Phenols

A vast number of promising therapeutic agents emerging from drug discovery pipelines are characterized by high lipophilicity and, consequently, poor aqueous solubility. 2-Butyl-4-methylphenol falls into this category, making its direct administration in aqueous vehicles for in vivo testing unfeasible. An effective formulation is not merely a delivery vehicle; it is a critical tool that enhances the apparent solubility of the compound, facilitates its absorption, and ultimately allows for an accurate assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][2][3] Without a robust formulation, researchers risk underestimating a compound's efficacy due to low systemic exposure, leading to the premature termination of a potentially valuable candidate. This guide outlines the principles and practical steps to navigate these challenges.

Physicochemical Profile of 2-Butyl-4-Methylphenol

A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation design.[1][3] These properties dictate the potential solubilization strategies and help anticipate challenges such as precipitation or instability.

PropertyValueSignificance & Formulation Implication
Molecular Formula C₁₁H₁₆O-
Molecular Weight 164.24 g/mol [4][5]Influences diffusion and membrane permeability.
Appearance White to yellow-beige crystalline solid/mass.[6][7][8]The solid state requires solubilization for administration.
Melting Point 50-55 °C[5][9][10]Relatively low melting point; may be amenable to lipid-based formulations.
Boiling Point ~244 °C[5][10]-
Aqueous Solubility Insoluble / Sparingly soluble.[4][6]The primary challenge; necessitates solubility enhancement techniques.
Organic Solubility Soluble in methanol, ethanol, acetone, oils.[4][7]Provides options for initial solubilization steps using organic co-solvents.
LogP (calc.) 3.6[4]High value indicates significant lipophilicity and poor water solubility.
Stability Stable at room temperature in closed containers under normal storage.[6]Suggests good chemical stability under standard formulation conditions.

Pre-formulation Studies: Building the Foundation

Before committing to a final formulation, preliminary screening studies are essential to identify the most promising excipients.

Protocol 1: Excipient Solubility Screening

Objective: To determine the saturation solubility of 2-butyl-4-methylphenol in a panel of common, pharmaceutically acceptable excipients.

Materials:

  • 2-Butyl-4-methylphenol

  • Excipient Panel:

    • Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

    • Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL

    • Lipids: Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT)

    • Complexing Agents: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in aqueous solution (e.g., 20% w/v)

  • Glass vials (2-4 mL) with screw caps

  • Vortex mixer and/or orbital shaker

  • Analytical balance

Methodology:

  • Add an excess amount of 2-butyl-4-methylphenol (e.g., 20-50 mg) to a pre-weighed vial. Record the exact weight.

  • Add a fixed volume (e.g., 1 mL) of a single excipient to the vial.

  • Securely cap the vial and mix vigorously using a vortex mixer for 1-2 minutes.

  • Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid material.

  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol) for quantitative analysis by a validated HPLC-UV method.

  • Calculate the solubility in mg/mL. The results will guide the selection of the primary solvent and co-solvents for the final formulation.

Formulation Strategies: A Comparative Overview

Several strategies can be employed to formulate poorly soluble compounds. The choice depends on the required dose, the route of administration, and the stage of preclinical development.[1][11][12]

StrategyPrincipleAdvantagesDisadvantagesBest For
Co-solvent System The compound is dissolved in a water-miscible organic solvent, which is then diluted with an aqueous vehicle.[1]Simple to prepare, cost-effective, suitable for early-stage screening.Risk of drug precipitation upon in vivo dilution; potential for solvent toxicity at high concentrations.Low-dose studies; rapid screening of multiple compounds.
Surfactant System (Micellar Solution) Surfactants form micelles in aqueous solution, encapsulating the hydrophobic drug within their lipophilic core.[11][13]Increases apparent solubility; can improve stability.Potential for toxicity with certain surfactants; can be more complex to prepare.Oral and parenteral routes; when co-solvents alone are insufficient.
Lipid-Based Formulation (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in contact with aqueous fluids.[3]Enhances lymphatic absorption, potentially reducing first-pass metabolism; protects the drug from degradation.More complex characterization required; potential for GI side effects.Oral administration of highly lipophilic compounds.
Cyclodextrin Complexation Cyclodextrin molecules form inclusion complexes with the drug, shielding the hydrophobic part and increasing water solubility.[11][13][14]High solubilization capacity for suitable molecules; low toxicity.Can be expensive; competition for the drug by other molecules in vivo.Parenteral formulations requiring true solutions.
Formulation Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for 2-butyl-4-methylphenol.

G cluster_oral Oral / IP Routes cluster_iv IV Route A Start: Physicochemical Data (LogP > 3, Poor Aqueous Solubility) B Perform Excipient Solubility Screening A->B C Is solubility in safe co-solvents (e.g., PEG 400, PG) sufficient for the required dose? B->C Analyze Results D Is solubility in oils (e.g., Sesame, MCT) high? B->D Analyze Results E Develop Co-solvent/ Surfactant Formulation (e.g., PEG/Tween/Saline) C->E Yes G Is a true solution for IV administration required? C->G No F Develop Lipid-Based Formulation (e.g., SEDDS) D->F Yes I Proceed to Formulation Characterization & QC E->I F->I G->E No H Evaluate Cyclodextrin (HP-β-CD) Complexation G->H Yes H->I

Caption: Decision workflow for selecting a formulation strategy.

Detailed Formulation Protocols

Protocol 2: Co-solvent/Surfactant Formulation for Oral or IP Administration

This protocol describes the preparation of a common and robust vehicle suitable for many preclinical studies. A typical final composition is 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline.[1]

Objective: To prepare a 100 mL stock solution of 2-butyl-4-methylphenol at a concentration of 10 mg/mL.

Materials:

  • 2-Butyl-4-methylphenol (1000 mg)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher (10 mL)

  • Polyethylene glycol 400 (PEG 400), NF grade (40 mL)

  • Polysorbate 80 (Tween® 80), NF grade (5 mL)

  • Sterile 0.9% Saline for Injection (45 mL)

  • Sterile glass beaker or flask (150 mL)

  • Sterile magnetic stir bar and stir plate

  • Sterile serological pipettes or graduated cylinders

Methodology:

  • Weighing: Accurately weigh 1000 mg of 2-butyl-4-methylphenol and place it into the sterile beaker.

  • Initial Solubilization: Add 10 mL of DMSO to the beaker. Place the beaker on a magnetic stir plate and stir until the compound is completely dissolved. Gentle warming (to 30-40°C) may be used if necessary, but avoid high heat.

  • Addition of Co-solvent: While stirring, slowly add 40 mL of PEG 400 to the solution. Mix until the solution is homogeneous.

  • Addition of Surfactant: Slowly add 5 mL of Tween® 80 to the mixture. Continue stirring until fully incorporated. The solution may become more viscous at this stage.

  • Final Dilution: Critically, add the sterile saline dropwise while stirring vigorously. Rapid addition can cause the drug to precipitate. Continue adding the 45 mL of saline slowly until a clear, homogeneous solution is obtained.

  • Final Inspection: The final formulation should be a clear, slightly viscous solution, free of any visible particulates.

  • Storage: Store in a sterile, sealed container, protected from light. Assess short-term stability before use.

Formulation Characterization and Quality Control

Once prepared, the formulation must be characterized to ensure it is suitable for in vivo use.

QC TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear solution, free from particulates or phase separation.Ensures homogeneity and prevents administration of undissolved drug.
pH Calibrated pH meter6.0 - 8.0Ensures the formulation is not irritating and is physiologically compatible.
Drug Content HPLC-UV90% - 110% of the target concentration.Confirms accurate dosing of the test animals.
Short-Term Stability Visual inspection and HPLC-UV after storage (e.g., 24h at RT)No precipitation; drug content remains within 90-110%.Ensures the formulation remains stable throughout the duration of the dosing procedure.

In Vivo Study and Bioanalytical Considerations

Dosing and Animal Welfare
  • Route of Administration: The co-solvent/surfactant vehicle is suitable for oral gavage (PO) and intraperitoneal (IP) injection. It is generally not suitable for intravenous (IV) administration due to the risk of precipitation and hemolysis.

  • Vehicle Control: Always include a group of animals that receives the vehicle alone to differentiate any effects of the formulation from the effects of the test compound.

  • Dosing Volume: Adhere to institutional guidelines for maximum dosing volumes (e.g., for mice: 10 mL/kg for PO, 10-20 mL/kg for IP; for rats: 5-10 mL/kg for PO, 5-10 mL/kg for IP).

Pharmacokinetic Study Workflow

A typical PK study involves administering the formulated compound and collecting biological samples over time to measure drug concentration.

G cluster_study In-Life Phase cluster_analysis Bioanalysis Phase A Acclimatize Animals B Dose Animals with Formulated Compound (e.g., Oral Gavage) A->B C Collect Blood Samples at Pre-defined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Process Blood to Obtain Plasma C->D E Sample Preparation (e.g., Protein Precipitation or LLE) D->E F Quantify Compound Concentration using LC-MS/MS E->F G Calculate PK Parameters (Cmax, Tmax, AUC, T½) F->G

Caption: Workflow for a typical preclinical pharmacokinetic study.

Bioanalytical Methods

Quantification of 2-butyl-4-methylphenol in biological matrices like plasma or serum requires a highly sensitive and selective analytical method.[15]

  • Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering excellent sensitivity and specificity.[16] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option.[17]

  • Sample Preparation: Due to the complexity of biological matrices, a sample clean-up step is essential. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances before analysis.[15][16]

Conclusion

The successful in vivo assessment of 2-butyl-4-methylphenol is critically dependent on overcoming its inherent poor aqueous solubility. A systematic formulation development approach, beginning with thorough physicochemical and pre-formulation characterization, is essential. For early-stage preclinical studies, co-solvent and surfactant-based systems offer a rapid, practical, and effective means of achieving adequate drug exposure for both oral and intraperitoneal administration. By following the detailed protocols and characterization steps outlined in this guide, researchers can develop robust formulations, ensure accurate and reproducible dosing, and generate high-quality in vivo data to confidently advance their drug development programs.

References

  • The Good Scents Company. 2-tert-butyl-para-cresol, 2409-55-4. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Butyl-4-methyl phenol (CAS 6891-45-8). Available from: [Link]

  • National Center for Biotechnology Information. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem. Available from: [Link]

  • HPC Standards. 2-tert-Butyl-4-methylphenol | 1X100MG | C11H16O | 678305. Available from: [Link]

  • Apte, S. P. (2001).
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • ChemBK. 2,6-Di-tert-butyl-4-methylphenol. Available from: [Link]

  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27.
  • Kumar, S., & Singh, P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). The Pharma Review.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Stahl, K. et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 14(3), 618.
  • Japan Existing Chemical Database. 2,4-Di-tert-butylphenol. Available from: [Link]

  • Singh, S. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical & Biological Archives, 3(4), 759-768.
  • MDPI. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 28(7), 2977.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Páginas Personales UNAM. Recent advances in analysis of bisphenols and their derivatives in biological matrices. Available from: [Link]

  • LCGC North America. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available from: [Link]

Sources

Application

Application Note: Advanced Isolation and Purification Protocols for 2-tert-Butyl-4-methylphenol from Complex Matrices

Introduction & Physicochemical Rationale 2-tert-Butyl-4-methylphenol (2-TBM, CAS 2409-55-4) is a sterically hindered phenolic compound widely utilized as an industrial antioxidant, a UV-absorber intermediate, and a polym...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

2-tert-Butyl-4-methylphenol (2-TBM, CAS 2409-55-4) is a sterically hindered phenolic compound widely utilized as an industrial antioxidant, a UV-absorber intermediate, and a polymerization inhibitor[1]. In analytical and preparative chemistry, scientists frequently encounter 2-TBM in highly complex mixtures. It must either be recovered as a target product from Friedel-Crafts alkylation reaction crudes[2] or isolated as a trace degradation product migrating from aged polymer matrices[3].

Designing an isolation strategy for 2-TBM requires exploiting its specific physicochemical properties. The molecule features a weakly acidic phenolic hydroxyl group (pKa ~11.2) and high lipophilicity (LogP ~4.11)[4]. The bulky ortho-tert-butyl group provides significant steric hindrance, which not only protects the phenol from rapid oxidation but also dictates its solubility and partitioning behavior. This application note details two field-proven workflows for isolating 2-TBM based on the nature of the matrix, followed by a universal chromatographic polishing step.

Quantitative Data Summary

Understanding the thermodynamic and physical limits of 2-TBM is critical for optimizing extraction yields and preventing analyte loss.

Table 1: Physicochemical Parameters & Extraction Metrics for 2-TBM

Parameter / MetricValueCausality / Impact on Isolation Strategy
Molecular Weight 164.24 g/mol Semi-volatile; amenable to GC-MS but susceptible to loss during high-heat evaporation[5].
pKa ~11.2Requires a highly alkaline aqueous phase (pH > 12) for complete deprotonation during liquid-liquid extraction[4].
LogP (Octanol/Water) 4.11Highly lipophilic; strongly retains on C18 Solid-Phase Extraction (SPE) and RP-HPLC columns[4].
Polymer Extraction Recovery 85% – 92%Cryo-milling and ultrasonication maximize matrix penetration while preventing thermal degradation.
Acid-Base LLE Purity > 95%Effectively removes neutral dialkylated byproducts and unreacted aliphatic alcohols[1].

Workflow 1: Solid-Liquid Extraction from Polymer Matrices

When analyzing consumer products, industrial plastics, or biological contact materials, 2-TBM must be extracted from the solid polymer network. Because 2-TBM is often present as a degradation product of larger antioxidants (e.g., Antioxidant 2246), the extraction process itself must not induce artificial thermo-oxidative degradation[3].

PolymerExtraction A Polymer Matrix (Contains 2-TBM) B Cryo-Milling (Liquid N2, < -100°C) A->B Prevents thermal degradation C Ultrasonic Extraction (Acetonitrile, 1h) B->C Increases surface area D Centrifugation (Remove Polymer Debris) C->D Phase separation E SPE Cleanup (Silica Cartridge) D->E Supernatant F Elution & Concentration (Purified 2-TBM) E->F Removes lipids/ oligomers

Workflow for the extraction of 2-TBM from solid polymer matrices.

Step-by-Step Protocol:
  • Cryo-Milling: Submerge the polymer sample in liquid nitrogen and mill to a fine powder (particle size < 500 µm). Causality: Mechanical milling generates friction heat. Without cryogenic cooling, the localized heat will cause the antioxidant to degrade prematurely, artificially lowering your calculated yield.

  • Ultrasonic Extraction: Transfer 1.0 g of the milled polymer to a glass centrifuge tube. Add 10 mL of HPLC-grade acetonitrile. Sonicate in an ice-water bath for 60 minutes.

    • Self-Validating System: Monitor the water bath temperature. If it exceeds 30°C, add more ice. Acetonitrile is chosen because it swells many polymer matrices sufficiently to release additives but does not dissolve the polymer backbone.

  • Centrifugation: Centrifuge at 5,000 x g for 10 minutes to pellet the insoluble polymer debris. Decant the supernatant.

  • SPE Cleanup: Condition a Silica SPE cartridge with 5 mL of acetonitrile. Load the supernatant. The highly lipophilic 2-TBM will pass through while polar interferences and residual oligomers are retained[6].

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at room temperature. Do not use a heated vacuum centrifuge, as 2-TBM is semi-volatile.

Workflow 2: Acid-Base Liquid-Liquid Extraction (Reaction Crudes)

In synthetic applications, 2-TBM is typically synthesized via the alkylation of p-cresol with tert-butyl alcohol using an acid catalyst[1]. The resulting crude mixture is a complex liquid containing unreacted p-cresol, 2-TBM, dialkylated byproducts (e.g., 2,6-di-tert-butyl-4-methylphenol), and catalyst residues.

AcidBase N1 Reaction Crude (2-TBM + Neutral Organics) N2 Add 1M NaOH (aq) & Vigorously Mix N1->N2 N3 Organic Phase (Neutral Impurities) N2->N3 Discard/Recycle N4 Aqueous Phase (Sodium Phenoxide Salt) N2->N4 Deprotonation (pKa ~11.2) N5 Acidify with 2M HCl (Dropwise to pH < 3) N4->N5 Reprotonation N6 Extract with EtOAc (Liquid-Liquid Partition) N5->N6 N7 Evaporate Solvent (Isolated 2-TBM) N6->N7 High LogP Partitioning

Mechanism of acid-base liquid-liquid extraction for 2-TBM isolation.

Step-by-Step Protocol:
  • Alkaline Deprotonation: Dissolve the crude reaction mixture in an equal volume of hexane. Transfer to a separatory funnel and add an equal volume of 1M NaOH (aq). Shake vigorously and vent.

    • Causality: The pKa of 2-TBM is ~11.2. The 1M NaOH ensures the pH is >13, forcing the complete deprotonation of the sterically hindered hydroxyl group to form a water-soluble sodium phenoxide salt. Neutral dialkylated byproducts lack an available hydroxyl group and remain in the hexane phase.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the 2-TBM salt) into an Erlenmeyer flask. Discard the upper hexane layer.

  • Reprotonation: Place the aqueous flask in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches < 3.

    • Self-Validating System: As the pH drops below the pKa, the water-soluble salt converts back into the highly lipophilic neutral phenol. The previously clear aqueous solution will instantly turn cloudy/milky as the 2-TBM precipitates out. This visual cue validates the success of the phase transfer.

  • Organic Recovery: Transfer the cloudy aqueous mixture back to a clean separatory funnel. Extract twice with ethyl acetate (EtOAc). Combine the EtOAc layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield purified 2-TBM.

Preparative RP-HPLC Polishing

For applications requiring >99% purity (e.g., pharmaceutical intermediates or analytical standards), the isolated 2-TBM from the above workflows should be subjected to preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[7].

Table 2: Preparative RP-HPLC Conditions for 2-TBM Isolation

ParameterSpecificationCausality
Column C18 (e.g., Newcrom R1), 5 µm, 250 x 21.2 mmThe high LogP of 2-TBM requires a robust hydrophobic stationary phase for retention[7].
Mobile Phase A 0.1% Phosphoric Acid in WaterKeeps the phenolic -OH fully protonated, preventing peak tailing[7]. (Use Formic Acid for LC-MS).
Mobile Phase B Acetonitrile (MeCN)Provides sufficient elution strength to overcome the strong C18-analyte hydrophobic interaction.
Gradient 50% B to 95% B over 20 minutesA steep gradient is required to elute the highly retained tert-butyl functionalized compound.
Flow Rate 15.0 mL/minScaled for a 21.2 mm preparative column ID.
Detection UV at 280 nmCorresponds to the strong aromatic π-π* transition of the phenol ring.

References

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol MDPI / Preprints.org URL:[Link]

  • 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Chemical stabilization of polymers: Implications for dermal exposure to additives PubMed - National Institutes of Health (NIH) URL: [Link]

  • Polymer additives, contaminants and non-intentionally added substances in consumer products Refubium - Freie Universität Berlin URL:[Link]

  • Synthesis of 2-tert-butyl-4-methylphenol catalyzed by sulfided silica ResearchGate URL:[Link]

  • 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) HPLC Analysis SIELC Technologies URL:[Link]

  • 6-tert-Butyl-m-Cresol CAS N°: 88-60-8 SIDS Initial Assessment Report OECD URL:[Link]

Sources

Method

The Untapped Potential of 2-Butyl-4-methylphenol: A Versatile Building Block in Organic Synthesis

Introduction: Beyond Steric Hindrance – The Case for 2-Butyl-4-methylphenol In the landscape of synthetic organic chemistry, alkylated phenols are indispensable intermediates, prized for their utility in constructing a v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Steric Hindrance – The Case for 2-Butyl-4-methylphenol

In the landscape of synthetic organic chemistry, alkylated phenols are indispensable intermediates, prized for their utility in constructing a vast array of more complex molecules, from pharmaceuticals to polymers. While sterically hindered phenols such as Butylated Hydroxytoluene (BHT) have been extensively studied and utilized, their less-branched isomers represent a largely untapped resource with unique reactivity profiles. This guide focuses on 2-butyl-4-methylphenol, a structural isomer of common antioxidants, and elucidates its potential as a versatile building block. The presence of a linear butyl group at the ortho position, in contrast to a bulky tert-butyl group, offers a different steric and electronic environment, opening new avenues for synthetic transformations. This document provides a comprehensive overview of its synthesis and a detailed exploration of its applications, complete with actionable protocols for the research and drug development professional.

I. Synthesis of 2-Butyl-4-methylphenol: A Modern Approach to Ortho-Alkylation

The classical synthesis of ortho-alkylated phenols often relies on Friedel-Crafts chemistry, which can be plagued by issues of regioselectivity and the formation of multiple alkylation products.[1][2][3] Modern organometallic catalysis offers a more elegant and selective solution for the synthesis of 2-butyl-4-methylphenol from readily available starting materials: p-cresol and 1-butene.

Mechanistic Rationale for Catalytic Ortho-Alkylation

Recent advancements in catalysis have enabled the direct and highly regioselective ortho-alkylation of phenols.[4][5] Transition metal catalysts, such as those based on rhenium and ruthenium, can activate the phenolic C-H bond at the ortho position, facilitating the insertion of an alkene. This approach avoids the formation of carbocationic intermediates that can lead to rearrangements and a mixture of products, a common pitfall in traditional acid-catalyzed alkylations.[4] The hydroxyl group of the phenol acts as a directing group, ensuring high selectivity for the ortho position.

Detailed Synthesis Protocol: Rhenium-Catalyzed Ortho-Alkylation of p-Cresol

This protocol is adapted from established methods for the ortho-alkylation of phenols using a rhenium catalyst.[4]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
p-Cresol108.145.41 g50 mmol
1-Butene56.113.37 g60 mmol
Dirhenium decacarbonyl (Re₂(CO)₁₀)652.51326 mg0.5 mmol
Toluene, anhydrous-100 mL-
1 M NaOH solution-As needed-
Diethyl ether-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • Reactor Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter, add p-cresol (5.41 g, 50 mmol) and dirhenium decacarbonyl (326 mg, 0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add 100 mL of anhydrous toluene via syringe.

  • Alkene Addition: Cool the flask in an ice bath and condense 1-butene (3.37 g, 60 mmol) into the reaction mixture.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1 M NaOH solution (3 x 50 mL) to remove unreacted p-cresol.

  • Extraction: Extract the aqueous layers with diethyl ether (2 x 50 mL). Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-butyl-4-methylphenol.

Expected Yield: 70-80%

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dirhenium decacarbonyl is toxic and should be handled with care. 1-Butene is a flammable gas.

Diagram of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol flask Dry 3-Neck Flask p_cresol->flask re2co10 Re2(CO)10 re2co10->flask inert Inert Atmosphere (Ar/N2) flask->inert toluene Anhydrous Toluene inert->toluene butene 1-Butene (condensed) toluene->butene heat Heat (120°C, 24h) butene->heat cool Cool to RT heat->cool wash Wash with NaOH(aq) cool->wash extract Extract with Et2O wash->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-Butyl-4-methylphenol purify->product

Caption: Workflow for the synthesis of 2-butyl-4-methylphenol.

II. Applications of 2-Butyl-4-methylphenol in Organic Synthesis

The unique structural features of 2-butyl-4-methylphenol, namely the nucleophilic hydroxyl group, the electron-rich aromatic ring, and the moderately bulky ortho-substituent, make it a valuable precursor for a variety of chemical transformations.

A. O-Functionalization: Accessing Ethers and Esters

The phenolic hydroxyl group is a prime site for functionalization. O-alkylation and O-acylation reactions provide access to a wide range of derivatives with altered physical and biological properties.

1. Williamson Ether Synthesis

Mechanistic Insight: The phenolic proton is weakly acidic and can be removed by a suitable base to form a phenoxide anion. This potent nucleophile can then displace a halide from an alkyl halide in an Sₙ2 reaction to form an ether.

General Protocol for O-Alkylation:

  • Deprotonation: In a flask under an inert atmosphere, dissolve 2-butyl-4-methylphenol (1.0 eq) in a suitable solvent such as DMF or acetone. Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

  • Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (1.1 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate. Purify the crude ether by column chromatography or distillation.

2. Esterification

Mechanistic Insight: The hydroxyl group can act as a nucleophile, attacking an acyl chloride or acid anhydride to form an ester. The reaction is often facilitated by a base to neutralize the HCl or carboxylic acid byproduct.

General Protocol for O-Acylation:

  • Reaction Setup: Dissolve 2-butyl-4-methylphenol (1.0 eq) in a suitable solvent like dichloromethane or pyridine.

  • Acylation: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) and a base such as triethylamine or pyridine (1.2 eq). Stir the reaction at room temperature.

  • Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1 M HCl), water, and brine. Dry the organic layer, concentrate, and purify the resulting ester.

B. Electrophilic Aromatic Substitution: Modifying the Aromatic Core

The hydroxyl and alkyl groups on the aromatic ring are activating and ortho-, para-directing.[6] Since the para position is occupied by the methyl group and one ortho position is occupied by the butyl group, electrophilic substitution is expected to occur primarily at the remaining ortho position (C6).

1. Nitration

Mechanistic Insight: The aromatic ring acts as a nucleophile, attacking a nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid.

General Protocol for Nitration:

  • Reaction Setup: Dissolve 2-butyl-4-methylphenol (1.0 eq) in a solvent such as acetic acid or dichloromethane and cool in an ice bath.

  • Nitrating Agent Addition: Slowly add a solution of nitric acid (1.0 eq) in the same solvent.

  • Reaction and Work-up: Stir the reaction at low temperature until completion. Carefully pour the reaction mixture into ice water and extract the product. Wash, dry, and purify the nitro-substituted phenol.

2. Halogenation

Mechanistic Insight: Similar to nitration, the electron-rich aromatic ring can be halogenated using an electrophilic halogen source.

General Protocol for Bromination:

  • Reaction Setup: Dissolve 2-butyl-4-methylphenol (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.

  • Brominating Agent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent. The reaction often proceeds rapidly at room temperature.

  • Work-up and Purification: After the reaction is complete, wash the mixture with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine. Dry and concentrate the organic layer to obtain the brominated product, which can be further purified.

C. Oxidative Coupling: Dimerization and Polymerization

Phenols with an unsubstituted ortho or para position can undergo oxidative coupling to form C-C or C-O linked dimers and polymers. The less sterically hindered n-butyl group in 2-butyl-4-methylphenol, compared to a tert-butyl group, may facilitate such reactions.

Mechanistic Insight: One-electron oxidation of the phenol generates a phenoxy radical.[7] These radicals can then couple in various ways. The specific products formed depend on the oxidant, solvent, and the structure of the phenol.

General Protocol for Oxidative Coupling:

  • Reaction Setup: Dissolve 2-butyl-4-methylphenol in a suitable solvent.

  • Oxidant Addition: Add an oxidizing agent such as iron(III) chloride, manganese dioxide, or a peroxidase enzyme system.[7]

  • Reaction and Product Isolation: Stir the reaction at the appropriate temperature. The coupled products can often be isolated by filtration or extraction and purified by chromatography or recrystallization.

Diagram of Potential Synthetic Transformations

G cluster_O_func O-Functionalization cluster_EAS Electrophilic Aromatic Substitution cluster_coupling Oxidative Coupling start 2-Butyl-4-methylphenol ether Ethers start->ether R-X, Base ester Esters start->ester RCOCl, Base nitration Nitro Derivatives start->nitration HNO3, H2SO4 halogenation Halogenated Phenols start->halogenation Br2 dimers Dimeric Compounds start->dimers Oxidant polymers Phenolic Resins dimers->polymers Further Oxidation

Caption: Synthetic pathways originating from 2-butyl-4-methylphenol.

Conclusion

2-Butyl-4-methylphenol, while less explored than its tert-butylated counterparts, presents a compelling case for its utility as a versatile building block in organic synthesis. Its synthesis can be achieved with high regioselectivity using modern catalytic methods. The presence of a linear butyl group provides a unique steric environment that can be exploited in a variety of transformations, including O-functionalization, electrophilic aromatic substitution, and oxidative coupling. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full synthetic potential of this valuable, yet underutilized, chemical intermediate.

References

  • Kuninobu, Y., & Takai, K. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 65-79.
  • BenchChem. (2025). Application Notes and Protocols: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol.
  • SIPE, H. J., & West, R. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of biochemistry and biophysics, 275(2), 449-459.
  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL.
  • Sharma, R. K., Gaur, R., & Singh, R. V. (2001). Synthesis and characterization of di-and triorganotin (IV) complexes of 2-tert-butyl-4-methyl phenol. Journal of Chemical Sciences, 113(5), 517-526.
  • Ingold, K. U. (1962). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Journal of Chemistry, 40(2), 111-118.
  • ResearchGate. (n.d.).
  • Murakami, Y., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
  • ResearchGate. (n.d.). Catalytic Hydroarylation of Alkenes with Phenols using B(C 6 F 5 ) 3.
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol).
  • Chemical Bull Pvt. Ltd. (n.d.). 2-tert-butyl-4-methylphenol | 2409-55-4.
  • USGS Publications Warehouse. (2002, May 1). The oxidation of 2,6-di-tert-butyl-4-methylphenol.
  • PubChem. (n.d.). 2-tert-Butyl-4-methylphenol.
  • Google Patents. (n.d.).
  • VDH CHEM TECH. (n.d.). 2-Tert-Butyl-4-Methylphenol (4M2B).
  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Lee, D. H., Kwon, K. H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571-6574.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • Guidechem. (n.d.). 2-tert-Butyl-4-methylphenol 2409-55-4 wiki.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol.
  • Google Patents. (n.d.).
  • MDPI. (2023, June 14). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
  • ResearchGate. (n.d.). An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol.
  • Scientific Update. (2023, June 28). Hey Phenol- Everyone has their Cross to Bear.
  • Vaia. (n.d.). Problem 23 2,6-Di-tert-butyl-4-methylphenol... [FREE SOLUTION].
  • Chegg.com. (2016, April 21).
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  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium.
  • ACS Publications. (2025, June 27). Aromatic C–H Thioalkylphosphinylation of [2.2]Paracyclophanes via Sulfonium Salts.
  • Google Patents. (n.d.). US3461163A - Synthesis of dimethyl diallyl ammonium chloride.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Butyl-4-Methylphenol

Ansluta med oss A Senior Application Scientist's Guide to Improving Yield and Selectivity Welcome to the Technical Support Center for the synthesis of 2-butyl-4-methylphenol. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Ansluta med oss

A Senior Application Scientist's Guide to Improving Yield and Selectivity

Welcome to the Technical Support Center for the synthesis of 2-butyl-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing this important synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism, catalyst behavior, and troubleshooting strategies.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own lab. We will focus primarily on the synthesis of 2-tert-butyl-4-methylphenol , the most commercially significant and extensively studied isomer, via the Friedel-Crafts alkylation of p-cresol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-tert-butyl-4-methylphenol?

The most common and industrially relevant method is the Friedel-Crafts alkylation of p-cresol.[1] This electrophilic aromatic substitution reaction involves reacting p-cresol with a tert-butylating agent in the presence of an acid catalyst.[2]

Common tert-butylating agents include:

  • tert-Butanol (TBA) : A widely used, convenient, and effective reagent.[3]

  • Isobutylene : A gaseous reagent often used in industrial settings.[4]

  • Methyl tert-butyl ether (MTBE) : Another effective alkylating agent.[2]

The choice of catalyst is a critical factor influencing the reaction's success and is discussed in detail below.

Q2: What is the main challenge when synthesizing 2-tert-butyl-4-methylphenol?

The principal challenge is controlling regioselectivity . The reaction can yield several products, leading to complex purification processes and reduced yield of the desired isomer.[5] The primary byproducts are:

  • 2,6-di-tert-butyl-4-methylphenol (2,6-DTBC) : This results from a second alkylation on the still-activated phenol ring.[3][6]

  • O-alkylated Product (p-cresol tert-butyl ether, CTBE) : This forms when the alkylation occurs on the hydroxyl oxygen instead of the aromatic ring. It is often a kinetically favored product at lower temperatures.[7]

  • Isomers : While the ortho-position (C2) is the target, small amounts of other isomers can form depending on the catalyst and conditions.

Managing the formation of these byproducts is the key to achieving high yield and purity.

Q3: How does the choice of catalyst impact yield and selectivity?

The catalyst is arguably the most critical variable. It dictates the reaction conditions (temperature, time) and steers the selectivity towards the desired C-alkylation product. Catalysts are broadly categorized as homogeneous or heterogeneous.

  • Homogeneous Catalysts : These include traditional Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., AlCl₃).[3] While effective, they often lead to issues with corrosion, environmental disposal, and difficult separation from the reaction mixture.[8]

  • Heterogeneous Catalysts (Solid Acids) : These are the preferred choice in modern synthesis due to their ease of separation, reusability, and often milder environmental impact.[9] Key examples include:

    • Zeolites and Mesoporous Silicas (e.g., Al-MCM-41) : Their defined pore structure can offer shape selectivity, favoring the formation of specific isomers.[3][10]

    • Sulfated Zirconia (SZ) : A superacid catalyst that shows high activity.[6]

    • Heteropolyacids (HPAs) : Tungstophosphoric acid (TPA) supported on materials like silica or zirconia has proven to be highly active and stable.[7][9]

  • Ionic Liquids (ILs) : SO₃H-functionalized ionic liquids and Deep Eutectic Solvents (DES) have emerged as highly efficient and mild catalysts, allowing for high conversion and selectivity at or near room temperature.[2][8][11] They can often be easily separated and recycled.[8]

The acidity and structure of the catalyst directly influence the reaction pathway. Stronger acid sites generally increase conversion but may also promote the formation of the di-alkylated byproduct and isobutylene oligomers.[4][12]

Q4: What are the optimal reaction conditions for this synthesis?

Optimal conditions are highly dependent on the chosen catalyst system. However, several general principles apply:

  • Molar Ratio (p-Cresol to Alkylating Agent) : Using a molar excess of p-cresol (e.g., ratios from 2:1 to 10:1) helps to suppress the formation of the di-substituted byproduct, 2,6-DTBC, by statistical probability.[11]

  • Temperature : Temperature is a double-edged sword. Increasing temperature generally increases the reaction rate but can decrease selectivity by promoting di-alkylation or side reactions like de-alkylation.[6] For many systems, an optimal temperature exists that balances conversion and selectivity. For instance, with some supported ionic liquid catalysts, 110°C was found to be optimal, while some vapor-phase reactions require temperatures over 200°C.[3][6]

  • Reaction Time : Sufficient reaction time is needed to achieve maximum conversion. Interestingly, the O-alkylated ether byproduct can act as an intermediate, rearranging to the more thermodynamically stable C-alkylated product over time, especially at higher temperatures.[2][3]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion
Probable Cause Recommended Solution & Scientific Rationale
Inactive or Deactivated Catalyst Solution: For solid catalysts, ensure proper activation (e.g., calcination) before use. If reusing a catalyst, consider a regeneration step, as coke deposition can block active sites.[7] For liquid catalysts like ILs, ensure they are free from water or other impurities that can inhibit activity.
Suboptimal Reaction Temperature Solution: The reaction is temperature-dependent. If conversion is low, incrementally increase the temperature (e.g., in 10°C steps). Be aware that exceeding the optimal temperature can lead to byproduct formation (see Problem 2). The activation energy for this reaction can vary significantly, from ~5 kcal/mol for some ILs to over 20 kcal/mol for other systems, highlighting the strong influence of temperature.[3]
Insufficient Reaction Time Solution: Monitor the reaction progress over time using GC or TLC. The reaction may require several hours to reach equilibrium. As mentioned, some systems show an initial formation of the O-alkylated product which then converts to the desired C-alkylated product.[2]
Poor Mass Transfer Solution: Ensure vigorous and efficient stirring, especially in heterogeneous (solid-liquid) systems. Poor mixing can limit the interaction between reactants and the catalyst surface, leading to lower apparent reaction rates.
Problem 2: Poor Selectivity (High Levels of Byproducts)
Observed Issue Probable Cause & Scientific Rationale Recommended Solution
High levels of 2,6-di-tert-butyl-4-methylphenol (2,6-DTBC) The initial C-alkylation makes the aromatic ring more electron-rich and thus more nucleophilic, promoting a second alkylation.[6] This is often exacerbated by high temperatures, high catalyst loading, or a low p-cresol:alkylating agent ratio.Solution: Increase the molar ratio of p-cresol to the alkylating agent (e.g., from 1:1 to 5:1 or higher).[11] Reduce the reaction temperature and/or the amount of catalyst to favor mono-alkylation.
High levels of O-alkylated ether (CTBE) O-alkylation is often the kinetically favored pathway, especially at lower temperatures and with less acidic catalysts.[2][3]Solution: Increase the reaction temperature to promote the Fries-type rearrangement of the O-alkylated product to the more thermodynamically stable C-alkylated product.[3] Alternatively, increasing the reaction time may allow this conversion to proceed.
Formation of Oligomers/Polymers The tert-butyl cation can initiate the oligomerization of isobutylene (formed from the dehydration of tert-butanol). This is more common with highly acidic catalysts and higher temperatures.[12]Solution: Switch to a milder catalyst system (e.g., one with lower acid site density). Reduce the reaction temperature to disfavor the dehydration of the alcohol and subsequent oligomerization.

Experimental Protocols & Data

Protocol: Synthesis Using a Supported Heteropolyacid Catalyst (TPA/SiO₂)

This protocol is a representative example for a lab-scale batch synthesis, based on methodologies reported in the literature.[7][9]

1. Catalyst Activation:

  • Prepare the 25% TPA/SiO₂ catalyst via wet impregnation followed by steaming.
  • Activate the catalyst by heating at 400°C for 5 hours in a furnace before use to remove moisture and ensure maximum Brønsted acidity.

2. Reaction Setup:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add p-cresol (e.g., 10.8 g, 0.1 mol) and the activated TPA/SiO₂ catalyst (e.g., 1.0 g).
  • Begin stirring to create a slurry.

3. Reactant Addition:

  • Heat the mixture to the desired reaction temperature (e.g., an optimal temperature of 140°C or 413 K has been reported).[7]
  • Slowly add tert-butanol (e.g., 14.8 g, 0.2 mol) dropwise over 30 minutes. This corresponds to a 2:1 molar ratio of tert-butanol to p-cresol, which has been shown to be effective.[7]

4. Reaction Monitoring:

  • Maintain the reaction at temperature with vigorous stirring for the desired duration (e.g., 2-4 hours).
  • Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion of p-cresol and the selectivity for 2-tert-butyl-4-methylphenol.

5. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.
  • Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a solvent (e.g., cyclohexane), dried, and stored for regeneration and reuse.[2]
  • Transfer the filtrate to a separatory funnel and wash with a dilute sodium bicarbonate solution to remove any acidic residue, followed by a water wash.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure.
  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to isolate the pure 2-tert-butyl-4-methylphenol.
Data Summary: Comparison of Catalytic Systems

The following table summarizes performance data from various reported catalytic systems to guide your selection process.

Catalyst SystemAlkylating AgentTemp (°C)Molar Ratio (p-cresol:agent)p-Cresol Conversion (%)2-TBC Selectivity (%)Reference
SO₃H-functionalized ILtert-Butanol701:179%92%[2]
Deep Eutectic Solvent (DES)tert-ButanolRoom Temp10:183% (TBA Conv.)High[11]
TPA/ZrO₂tert-Butanol1301:361%>90%[2]
TPA/SiO₂tert-Butanol1401:2~90%90.4%[7][9]
Sulfated Zirconia Perlitetert-Butanol2451:192%98%[6]
Supported IL on SBA-15tert-Butanol1101:165%76%[3]

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the typical steps involved in the synthesis and purification process.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A 1. Charge Reactants (p-cresol, Catalyst) B 2. Heat to Temp & Add Alkylating Agent A->B C 3. Monitor Reaction (GC/TLC) B->C D 4. Cool & Filter (Recover Catalyst) C->D E 5. Aqueous Wash (e.g., NaHCO3) D->E F 6. Dry Organic Layer E->F G 7. Solvent Removal F->G H 8. Purify Product (Distillation/Crystallization) G->H I 9. Characterize (NMR, GC-MS) H->I

Caption: A typical workflow for the synthesis of 2-tert-butyl-4-methylphenol.

Reaction Pathway and Selectivity Issues

This diagram illustrates the main reaction pathway and the formation of the two most common byproducts.

reaction_pathway PC p-Cresol Catalyst Acid Catalyst (H+) PC->Catalyst TBA tert-Butanol (or Isobutylene) TBA->Catalyst TBC Desired Product: 2-tert-butyl-4-methylphenol DTBC Byproduct: 2,6-di-tert-butyl-4-methylphenol TBC->DTBC Further Alkylation CTBE Byproduct: O-alkylated Ether (CTBE) CTBE->TBC Rearrangement (High Temp) Catalyst->TBC Main Path (C-Alkylation) Catalyst->CTBE Side Path (O-Alkylation)

Caption: Reaction pathways showing desired product and key byproducts.

References

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2023). MDPI. [Link]

  • SO3H-Functionalized Ionic Liquids for Selective Alkylation of p-Cresol with tert-Butanol. (2008). Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Tertiarybutylation of p-cresol with t-BuOH catalyzed by 12-tungstophosphoric acid supported on nanosilica (TPA/SiO2). (n.d.). ResearchGate. [Link]

  • A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol. (2016). Longdom Publishing. [Link]

  • Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. (2022). MDPI. [Link]

  • Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. (2023). Semantic Scholar. [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2023). Preprints.org. [Link]

  • Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). (n.d.). PrepChem.com. [Link]

  • Alkylation of cresols to BHT. (n.d.). Eurochem Engineering. [Link]

  • 2-tertiary-butyl-4-methyl phenol preparation method. (n.d.).
  • Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. (2025). scholars.cityu.edu.hk. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

Sources

Optimization

Technical Support Center: 2-Butyl-4-Methylphenol Solubility &amp; Formulation Guide

Welcome to the Technical Support Center. 2-Butyl-4-methylphenol (and its closely related isomers like 2-tert-butyl-4-methylphenol) is a highly lipophilic phenolic compound widely utilized as an antioxidant, a synthetic i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Butyl-4-methylphenol (and its closely related isomers like 2-tert-butyl-4-methylphenol) is a highly lipophilic phenolic compound widely utilized as an antioxidant, a synthetic intermediate, and a research probe[1][2]. Because of its specific physicochemical properties, researchers frequently encounter solubility bottlenecks during assay development.

This guide is engineered to provide scientists and drug development professionals with causality-driven troubleshooting strategies and self-validating protocols to overcome these formulation challenges.

Part 1: Physicochemical Profile & Solubility Data

To troubleshoot effectively, one must first understand the thermodynamic constraints of the molecule. The high partition coefficient (LogP) dictates its strong preference for lipidic or organic environments over aqueous ones, while its pKa prevents simple pH-adjustment strategies[3][4].

Table 1: Key Physicochemical Properties

PropertyValueCausality / Impact on Experimental Design
Molecular Weight 164.24 g/mol [3][4]Small molecule; easily crosses lipid membranes but prone to aggregation in water.
LogP (XLogP3) 3.6 - 3.8[3][4]Highly lipophilic; drives strong hydrophobic interactions and aqueous insolubility.
pKa ~11.0 (Predicted)[2]Remains unionized at physiological pH (7.4), preventing salt-formation solubilization.
Density 0.9247 g/cc @ 75 °C[4]Less dense than water; can form a floating organic layer if melted in aqueous mixtures.

Table 2: Reference Solubility in Common Solvents

SolventSolubility ProfileRecommended Application
Water Insoluble[2][4]Avoid as a primary solvent. Requires carriers, surfactants, or complexation.
Methanol 0.1 g/mL (Clear)[1][2]Excellent for analytical stock solutions (e.g., HPLC/GC-MS standards).
DMSO / Ethanol Highly SolubleIdeal for high-concentration biological stock solutions (10-100 mM).
Lipids / Oils Highly SolubleIdeal for in vivo lipid-based formulations and emulsion systems.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 2-butyl-4-methylphenol precipitate (crash out) when diluting my DMSO stock into biological buffers like PBS or cell media?

Causality: This is a classic thermodynamic phenomenon known as "solvent crash-out." When a highly concentrated DMSO stock of a lipophilic compound (LogP > 3.5) is rapidly introduced into an aqueous buffer, the DMSO rapidly diffuses into the water[3][4]. The local concentration of the phenol instantly exceeds its aqueous thermodynamic solubility limit, leading to rapid nucleation and micro-precipitation.

Solution: Implement a step-wise dilution strategy using a non-ionic surfactant to lower the interfacial tension and stabilize the compound in micellar structures before it hits the bulk aqueous phase.

Protocol 1: Step-Wise Dilution with Surfactant Stabilization

  • Stock Preparation: Prepare a 10 mM stock of 2-butyl-4-methylphenol in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a "transition buffer" consisting of 10% DMSO and 1% Tween-80 (or Cremophor EL). Vortex vigorously for 30 seconds. (Causality: The surfactant forms micelles around the hydrophobic phenol, shielding it from the aqueous environment).

  • Final Dilution: Dilute the intermediate solution 1:100 into your final pre-warmed (37°C) biological buffer while stirring continuously.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates or micro-crystals. If the OD600 is elevated, increase the surfactant ratio.

G Start Compound Precipitates in Aqueous Media Check Check Final Co-solvent Concentration Start->Check High >1% DMSO/EtOH Check->High Low <1% DMSO/EtOH Check->Low Sol1 Reduce Stock Conc. or Use Step-wise Dilution High->Sol1 Sol2 Add Surfactant (e.g., 0.1% Tween-80) Low->Sol2 Sol3 Use Cyclodextrin or Lipid Carrier Low->Sol3

Decision tree for resolving 2-butyl-4-methylphenol precipitation in aqueous media.

Q2: How can I achieve true aqueous solubility for in vivo or cell-based assays without using high concentrations of toxic co-solvents?

Causality: To bypass the need for organic solvents, you must chemically mask the hydrophobic nature of the molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. 2-butyl-4-methylphenol can intercalate into this cavity, forming a host-guest inclusion complex that is highly water-soluble[5].

Solution: Generate a 1:1 molar inclusion complex using the co-precipitation and freeze-drying method.

Protocol 2: HP-β-CD Inclusion Complexation (Freeze-Drying Method)

  • Molar Calculation: Weigh equimolar amounts of 2-butyl-4-methylphenol and HP-β-CD (assuming a 1:1 stoichiometry for the complex)[5].

  • Host Solubilization: Dissolve the HP-β-CD in distilled water to create a 20% (w/v) solution.

  • Guest Solubilization: Dissolve the 2-butyl-4-methylphenol in a minimal volume of absolute ethanol (just enough to achieve a clear solution)[1][2].

  • Complexation: Add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Equilibration: Cover the beaker and stir for 24 hours to allow the thermodynamic equilibrium of the host-guest complex to establish.

  • Solvent Removal: Evaporate the ethanol under reduced pressure (rotary evaporator) at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize (freeze-dry) for 48 hours to obtain a dry, white powder.

  • Self-Validation Step: Reconstitute 10 mg of the lyophilized powder in 1 mL of pure water. The solution should be completely transparent. Analyze via UV-Vis spectroscopy; a shift in the absorption maximum compared to free 2-butyl-4-methylphenol confirms successful inclusion into the cyclodextrin cavity[5].

G N1 Weigh 2-Butyl-4-methylphenol & HP-β-CD (1:1 Molar Ratio) N2 Dissolve HP-β-CD in Distilled Water N1->N2 N3 Dissolve Phenol in Minimal Ethanol N1->N3 N4 Dropwise Addition Under Continuous Stirring N2->N4 N3->N4 N5 Stir 24h at Room Temp (Equilibration) N4->N5 N6 Evaporate Ethanol & Freeze-Dry (Lyophilize) N5->N6 N7 Aqueous-Soluble Inclusion Complex N6->N7

Workflow for preparing 2-butyl-4-methylphenol HP-β-CD inclusion complexes.

Q3: I am using 2-butyl-4-methylphenol as an antioxidant in lipid formulations, but it is not dissolving uniformly. What is wrong?

Causality: Although highly soluble in lipids, the dissolution kinetics of crystalline 2-butyl-4-methylphenol in viscous oils at room temperature can be extremely slow. The compound has a melting point around 50-55°C[2][4]. If the lipid matrix is below this temperature, the energy barrier required to break the crystal lattice remains high, leading to suspended particulates.

Solution: Utilize mild thermal assistance. Heat the lipid phase to 60°C (just above the melting point of the phenol) prior to addition. The compound will melt and become miscible with the lipid phase instantly, ensuring homogeneous distribution without the need for excessive mechanical shear.

References

  • Guidechem. "2-tert-Butyl-4-methylphenol 2409-55-4 wiki". Available at: 1

  • PubChem (NIH). "2-Butyl-4-methylphenol | C11H16O | CID 81319". Available at: 3

  • PubChem (NIH). "2-tert-Butyl-4-methylphenol | C11H16O | CID 17004". Available at: 4

  • ChemicalBook. "2-tert-Butyl-4-methylphenol | 2409-55-4". Available at: 2

  • ResearchGate. "Intercalation of 2-butyl-4-methylphenol to G-C rich region of DNA and the role of hydroxypropyl-β-cyclodextrin". Available at: 5

Sources

Troubleshooting

Technical Support Center: Optimization of 2-tert-Butyl-4-methylphenol Synthesis

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently observe that the primary mode of failure in the synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is the mismanagement o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently observe that the primary mode of failure in the synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is the mismanagement of the kinetic versus thermodynamic reaction regimes. This guide is engineered for researchers and drug development professionals optimizing the Friedel-Crafts alkylation of p-cresol with tert-butyl alcohol (TBA).

Here, we move beyond basic recipes to explore the causality behind experimental choices, providing you with self-validating protocols and troubleshooting frameworks grounded in authoritative literature.

Mechanistic Grounding & Reaction Causality

The alkylation of p-cresol with TBA is an acid-catalyzed process that hinges on the generation of a tert-butyl carbocation. The fundamental challenge in this synthesis is controlling the regioselectivity. Because the hydroxyl group of p-cresol is strongly electron-donating, the aromatic ring is highly activated.

However, the reaction faces two competing pathways:

  • Kinetic Pathway (O-Alkylation): At lower temperatures, the carbocation rapidly attacks the oxygen atom, forming tert-butyl p-tolyl ether.

  • Thermodynamic Pathway (C-Alkylation): At optimal temperatures, the ether rearranges, or the carbocation directly attacks the sterically hindered ortho-position, yielding the desired 2-TBM[1]. Prolonged exposure to excess TBA can lead to over-alkylation, producing 2,6-di-tert-butyl-p-cresol (BHT).

Pathway TBA tert-Butyl Alcohol (TBA) Carbocation tert-Butyl Carbocation (Reactive Intermediate) TBA->Carbocation Acid Catalyst (-H2O) pCresol p-Cresol O_Alk tert-Butyl p-Tolyl Ether (Kinetic Product: O-Alkylation) pCresol->O_Alk + Carbocation Low Temp (<50°C) C_Alk 2-tert-Butyl-4-methylphenol (Thermodynamic Product) pCresol->C_Alk + Carbocation Optimal Temp (70-80°C) O_Alk->C_Alk Acid-Catalyzed Rearrangement BHT 2,6-di-tert-Butyl-p-cresol (Over-alkylation Byproduct) C_Alk->BHT + Excess TBA Prolonged Time

Mechanistic pathway of p-cresol alkylation highlighting kinetic vs. thermodynamic products.

Reaction Optimization FAQs

Q: How does temperature dictate the selectivity between 2-TBM and ether byproducts? A: Temperature is the primary thermodynamic switch in this reaction. Operating below 50°C traps the reaction in the kinetic regime, leading to a high accumulation of tert-butyl p-tolyl ether. Elevating the temperature to 70–80°C (when using homogeneous or deep eutectic solvents) provides the activation energy required for the ether to undergo an acid-catalyzed rearrangement into the thermodynamically stable C-alkylated product (2-TBM)[1]. However, exceeding 100°C in liquid-phase systems can cause dealkylation, reducing your overall yield.

Q: Why am I seeing a high concentration of 2,6-di-tert-butyl-p-cresol (BHT) in my product mixture? A: BHT formation is a classic symptom of over-alkylation. This occurs due to two causal factors: an excessively high molar ratio of TBA to p-cresol, or an overly extended reaction time. The first tert-butyl group increases the electron density of the aromatic ring, making the remaining ortho-position even more susceptible to electrophilic attack. To suppress BHT formation, strictly control the TBA:p-cresol ratio and quench the reaction immediately upon reaching maximum 2-TBM concentration.

Q: Which catalyst system provides the best balance of yield, environmental safety, and recyclability? A: Historically, solid acids like sulfated zirconia were used, but they require extreme temperatures (e.g., 245°C) and suffer from rapid coking[2]. Today, Deep Eutectic Solvents (DES) , such as Caprolactam-p-Toluenesulfonic acid (CAL-TsOH), are the gold standard. They provide a dense hydrogen-bonding network that stabilizes the carbocation intermediate, lowering the energy barrier so the reaction can proceed efficiently at just 70°C[3]. Furthermore, DES systems are non-corrosive and easily recyclable.

Troubleshooting Guide

Observed Issue Root Cause Analysis (Causality) Corrective Action & Validation
Low Conversion of p-Cresol (<50%) The acid catalyst is deactivated by water generated during the reaction (TBA dehydration yields H₂O).Action: Equip the reactor with a Dean-Stark trap or molecular sieves to continuously remove water. Validation: Conversion should increase by >20% in the next run.
High Ether Byproduct Formation The reaction is kinetically stalled; the activation energy for C-alkylation has not been met.Action: Increase the reaction temperature by 10°C and extend the reaction time by 2 hours to drive the rearrangement.
Severe Catalyst Coking (Solid Acids) High-temperature operation (>200°C) causes polymerization of the isobutylene intermediate on the catalyst pores[2].Action: Switch from a solid acid to a mild Brønsted acidic ionic liquid (e.g., SO₃H-functionalized IL) and drop the temperature to 70°C[1].
Emulsion During Extraction Incomplete partitioning of the DES or ionic liquid due to low aqueous ionic strength.Action: Add saturated NaCl (brine) to the separation funnel. The increased ionic strength forces the organic product into the ethyl acetate layer.

Validated Experimental Protocol: DES-Catalyzed Synthesis

To ensure reproducibility, I have designed this protocol as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Catalyst Preparation (CAL-TsOH DES)

  • Action: Mix caprolactam (hydrogen-bond acceptor) and p-toluenesulfonic acid (hydrogen-bond donor) in a 1:1 molar ratio at 80°C under a nitrogen atmosphere.

  • Self-Validation Checkpoint: The mixture must transition from a solid powder blend to a transparent, homogeneous liquid within 20 minutes[3]. If turbidity remains, moisture is present; apply vacuum (50 mbar) for 10 minutes until clear.

Step 2: Reagent Mixing and Alkylation

  • Action: Add p-cresol and TBA to the DES. Heat the mixture to 70°C under continuous stirring (600 rpm) for 12 hours.

  • Causality: The DES acts as both the solvent and the catalyst, lowering the activation energy barrier for the tert-butyl carbocation formation.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the p-cresol spot (R_f ~0.2) and the emergence of a dominant new spot (R_f ~0.5) validates successful C-alkylation. If a fast-moving spot at R_f ~0.8 appears, O-alkylation is occurring—increase heat by 5°C.

Step 3: Phase Separation & Catalyst Recovery

  • Action: Cool the mixture to room temperature and add 15 mL of ethyl acetate and 10 mL of deionized water. Transfer to a separatory funnel.

  • Self-Validation Checkpoint: A sharp biphasic boundary must form within 5 minutes. The upper layer contains the 2-TBM product; the lower layer contains the DES catalyst. If an emulsion forms, add 5 mL of brine to break it.

Step 4: Product Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Recrystallize the crude product from cold ethanol.

  • Self-Validation Checkpoint: The final product should form white crystalline solids. A melting point check should yield ~52°C, confirming the purity of 2-tert-butyl-4-methylphenol[4].

Workflow Step1 1. DES Catalyst Preparation Step2 2. Reagent Mixing (p-Cresol + TBA) Step1->Step2 Step3 3. Alkylation (70°C, 12h) Step2->Step3 Step4 4. Phase Separation & Extraction Step3->Step4 Step5 5. Purification (Crystallization) Step4->Step5

Step-by-step experimental workflow for the DES-catalyzed synthesis of 2-tert-butyl-4-methylphenol.

Quantitative Data & Catalyst Comparison

To aid in your experimental design, the following table synthesizes the performance metrics of various catalytic systems utilized in the literature. Notice the stark contrast in energy requirements (Temperature) between modern homogeneous/DES systems and traditional solid acids.

Catalyst SystemOptimal Temp (°C)Molar Ratio (TBA:p-Cresol)Reaction Time (h)Conversion (%)Selectivity to 2-TBM (%)Reference
Caprolactam-TsOH (DES) 7010.97:112.083.0>90.0[3]
Pyridine-SO₃H (Ionic Liquid) 702:16.079.092.0[1]
Sulfated Zirconia (Solid Acid) 2451:14.092.095.0[2]

References[3] Title: An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol

Sources

Optimization

Technical Support Center: Stabilizing 2-Butyl-4-Methylphenol in Solution

A Guide for Researchers and Drug Development Professionals Welcome to our dedicated technical support center for 2-butyl-4-methylphenol. This guide is designed to provide researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support center for 2-butyl-4-methylphenol. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for preventing the degradation of 2-butyl-4-methylphenol in solution. As a sterically hindered phenolic antioxidant, its stability is paramount to ensuring experimental reproducibility and the efficacy of final formulations. This document provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations.

For clarity, it is important to distinguish 2-butyl-4-methylphenol from its more widely studied analogue, 2,6-di-tert-butyl-4-methylphenol (BHT). While both are phenolic antioxidants, their substitution patterns differ, which can influence their reactivity and degradation profiles. However, the fundamental principles of phenolic antioxidant degradation, primarily driven by oxidation, are largely conserved. The information presented here is based on established knowledge of phenolic chemistry and can be effectively applied to your work with 2-butyl-4-methylphenol.

Understanding the Core Degradation Pathway: Oxidation

The primary route of degradation for 2-butyl-4-methylphenol in solution is auto-oxidation. This process is a free-radical chain reaction that is often initiated by factors such as light, heat, or the presence of trace metal ions. The phenolic hydroxyl group is the reactive center of the molecule. It can donate a hydrogen atom to a peroxy radical, neutralizing it and thereby terminating a destructive oxidation chain. In this process, the 2-butyl-4-methylphenol is itself converted into a phenoxy radical.[1][2]

This phenoxy radical is resonance-stabilized, but it is still a reactive intermediate that can undergo further reactions. These subsequent reactions can lead to the formation of colored quinone-type species, dimers, and other degradation products, which may be responsible for discoloration and loss of antioxidant capacity in your solution.[3]

Caption: Oxidative degradation pathway of 2-butyl-4-methylphenol.

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of 2-butyl-4-methylphenol solutions.

Q1: My 2-butyl-4-methylphenol solution is developing a yellow or brown discoloration over time. What is causing this and how can I prevent it?

A1: Discoloration is a classic indicator of phenolic antioxidant degradation. The colored species are typically quinone-type compounds, such as quinone methides or stilbenequinones, formed from the initial phenoxy radical.[3] This process is accelerated by exposure to oxygen and light.

Immediate Corrective Actions:

  • Inert Atmosphere: Immediately after preparation, sparge your solution with an inert gas like nitrogen or argon for 5-10 minutes to remove dissolved oxygen.[4] Seal the container tightly with a headspace of the inert gas.

  • Light Protection: Store the solution in an amber glass vial or wrap the container in aluminum foil to protect it from light.[5]

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers, for example, are known to form peroxides upon storage which can initiate oxidation.

Troubleshooting Workflow:

start Start: Solution Discolored check_oxygen Check for Oxygen Exposure Was the solution prepared/stored under air? Was it sparged with inert gas? start->check_oxygen check_light Check for Light Exposure Was the solution stored in a clear container? Was it exposed to ambient or UV light? check_oxygen->check_light No action_inert Action: Purge with N₂/Ar & Store Under Inert Headspace check_oxygen->action_inert Yes check_solvent Check Solvent Quality Is the solvent high-purity? Was it tested for peroxides? check_light->check_solvent No action_light Action: Use Amber Vials or Foil Wrap check_light->action_light Yes action_solvent Action: Use Fresh, High-Purity, Peroxide-Free Solvent check_solvent->action_solvent Yes end_node Resolution: Stable Solution check_solvent->end_node No action_inert->check_light action_light->check_solvent action_solvent->end_node

Caption: Troubleshooting workflow for discolored solutions.

Q2: I'm observing a significant loss of antioxidant activity in my formulation. What are the likely causes?

A2: A loss of activity is a direct consequence of the degradation of the 2-butyl-4-methylphenol molecule. The antioxidant function is tied to the hydroxyl group, and once it has reacted to form a phenoxy radical and subsequent degradation products, it is no longer available to terminate oxidation chains.[1]

Potential Causes:

  • Thermal Stress: Elevated storage temperatures can significantly increase the rate of degradation.[4]

  • High pH: In aqueous or protic solutions, a high pH can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. While this ion is a potent antioxidant, it is also much more susceptible to oxidation, leading to faster degradation.[6]

  • Presence of Metal Ions: Transition metal ions (e.g., Fe²⁺, Cu²⁺) can act as catalysts for oxidation reactions, accelerating the degradation of the antioxidant.

  • Exhaustion: If the formulation itself is unstable and generating a high level of free radicals, the 2-butyl-4-methylphenol may simply be consumed as it performs its function.

Preventative Measures:

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8°C), unless solubility is an issue.[7]

  • pH Management: If possible, maintain the pH of aqueous formulations in the slightly acidic to neutral range (pH 4-7).

  • Use of Chelating Agents: In formulations where metal ion contamination is a concern, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Q3: A precipitate has formed in my 2-butyl-4-methylphenol solution during storage. What is it and how can I prevent it?

A3: Precipitate formation can be due to two main reasons:

  • Low Solubility: The compound may be crashing out of solution, especially if stored at lower temperatures. 2-butyl-4-methylphenol is generally insoluble in water but soluble in organic solvents like ethanol and acetone.[5]

  • Formation of Insoluble Degradants: Some degradation products, particularly dimers or higher-order polymers formed from phenoxy radical coupling, can be less soluble than the parent compound, leading to precipitation.

Solutions:

  • Verify Solubility Limits: Ensure that the concentration of your solution is not exceeding the solubility limit of 2-butyl-4-methylphenol in the chosen solvent at the storage temperature. You may need to perform a solubility study or switch to a better solvent.

  • Prevent Degradation: If the precipitate is a degradation product, implementing the preventative measures for discoloration and activity loss (i.e., inert atmosphere, light protection, temperature control) will also prevent the formation of these insoluble byproducts.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for stock solutions of 2-butyl-4-methylphenol? A: For optimal stability, a stock solution of 2-butyl-4-methylphenol should be stored under the following conditions:

  • Solvent: A high-purity, peroxide-free non-aqueous solvent in which it is highly soluble, such as ethanol, isopropanol, or acetone.[5]

  • Temperature: Refrigerated at 2-8°C.[7]

  • Atmosphere: Under an inert atmosphere (nitrogen or argon).

  • Light: Protected from light using amber vials or by wrapping the container.[5]

Q: How does pH affect the stability of 2-butyl-4-methylphenol in solutions? A: Phenolic compounds are generally more stable in acidic to neutral conditions.[6] Under alkaline (high pH) conditions, the phenolic proton is abstracted, forming a phenoxide anion. This anion is more electron-rich and thus more easily oxidized than the protonated phenol, leading to an accelerated rate of degradation.[6] Therefore, for aqueous or semi-aqueous formulations, buffering the solution to a pH below 7 is highly recommended.

Q: Are there any synergistic antioxidants or stabilizers that can be used with 2-butyl-4-methylphenol? A: Yes, using a combination of antioxidants can often provide synergistic protection. For instance, you could use 2-butyl-4-methylphenol in conjunction with a chelating agent like EDTA to sequester metal ions that catalyze oxidation. In complex formulations, combining it with another antioxidant that has a different mechanism or partitioning behavior (e.g., a water-soluble antioxidant like ascorbic acid in an emulsion) can provide more comprehensive protection.

Protocol: Forced Degradation Study for 2-Butyl-4-Methylphenol Solution

This protocol outlines a systematic approach to evaluate the stability of your 2-butyl-4-methylphenol solution under various stress conditions. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which can quantify the parent compound and detect the appearance of degradation products.[8][9]

1. Materials and Equipment:

  • 2-butyl-4-methylphenol (high purity standard)

  • HPLC-grade solvent (e.g., ethanol, acetonitrile)

  • HPLC system with UV detector (detection at ~277-280 nm)

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Calibrated oven, photostability chamber, pH meter

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • Amber and clear glass vials

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of 2-butyl-4-methylphenol at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • For each stress condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in separate vials.

3. Application of Stress Conditions:

  • Control: A sample stored under optimal conditions (refrigerated, protected from light, under nitrogen).

  • Acid Hydrolysis: Add 0.1 M HCl, incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH, incubate at 60°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store in an oven at 60°C for 48 hours (protected from light).

  • Photolytic Degradation: Expose to light in a photostability chamber (protected from heat).

4. Sample Analysis:

  • At designated time points, withdraw an aliquot from each vial.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by HPLC. The mobile phase could be a gradient of acetonitrile and water.[8]

  • Quantify the peak area of the parent 2-butyl-4-methylphenol. The appearance of new peaks indicates degradation products.

5. Data Interpretation:

  • Calculate the percentage of 2-butyl-4-methylphenol remaining relative to the control sample.

  • Summarize the results in a table to identify the conditions under which the compound is most labile.

Sample Stability Data Summary

The following table presents hypothetical data from a forced degradation study as described above.

Stress ConditionIncubation Time (hours)Temperature% 2-Butyl-4-Methylphenol RemainingObservations
Control (N₂, dark) 484°C99.8%Clear, colorless solution
Acidic (0.1 M HCl) 2460°C98.5%Clear, colorless solution
Basic (0.1 M NaOH) 260°C45.2%Intense yellow discoloration
Oxidative (3% H₂O₂) 2425°C62.7%Pale yellow solution
Thermal (Air, dark) 4860°C89.1%Slight yellowing
Photolytic (Air) 2425°C81.5%Moderate yellowing

References

  • Exposome-Explorer. (n.d.). 2,6-Di-tert-butyl-4-methylphenol (T3D4911). IARC. Retrieved from [Link]

  • Wikipedia. (2024). Butylated hydroxytoluene. Retrieved from [Link]

  • Dai, S., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC, NIH. Retrieved from [Link]

  • ChemBK. (2025). 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]

  • T.E., Eling, et al. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. PubMed. Retrieved from [Link]

  • Joslin, R.S., & Cook, W.A. (2002). The oxidation of 2,6-di-tert-butyl-4-methylphenol. USGS Publications Warehouse. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Retrieved from [Link]

  • Toda, S., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo. Retrieved from [Link]

  • Bickel, A.F., & Kooyman, E.C. (1952). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Science Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-4-methylphenol. PubChem. Retrieved from [Link]

  • Lick, D.J. (1987). Quantitative analysis of 2,6-di-tert-butyl-4-methylphenol (butylated-hydroxytoluene) antioxidant in a solvent-formulated liquid polychloroprene adhesive and in cured polychloroprene adhesive films. Analyst (RSC Publishing). Retrieved from [Link]

  • Wang, Y., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. PMC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTYL HYDROXY TOLUENE. Retrieved from [Link]

  • Wang, J., et al. (2008). [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography]. ResearchGate. Retrieved from [Link]

  • Friedman, M., & Jürgens, H.S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Butyl-4-Methylphenol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of crude 2-butyl-4-methylphenol. This guide is designed to provide you, as a senior app...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of crude 2-butyl-4-methylphenol. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to overcome the challenges associated with obtaining high-purity 2-butyl-4-methylphenol.

Understanding the Challenge: The Impurity Profile

The purification of 2-butyl-4-methylphenol is often complicated by the presence of structurally similar impurities that are generated during its synthesis. The most common synthetic route involves the Friedel-Crafts alkylation of p-cresol with a butene isomer (such as 1-butene or 2-butene) or a corresponding butanol, typically in the presence of an acid catalyst. The nature of this reaction can lead to a variety of byproducts that are challenging to separate from the desired product.

Common Impurities May Include:

  • Unreacted p-Cresol: The starting material may be carried through the reaction.

  • Isomeric Products: Alkylation can occur at different positions on the phenol ring, leading to isomers such as 4-butyl-2-methylphenol.

  • Di-alkylated Products: Over-alkylation can result in the formation of di-butyl-4-methylphenols (e.g., 2,6-dibutyl-4-methylphenol).

  • Other Alkylated Phenols: Depending on the purity of the starting materials and the reaction conditions, other alkylated phenols may be present.

The similarity in the physical properties of these impurities, such as boiling points and solubilities, to the target compound necessitates carefully optimized purification strategies.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-butyl-4-methylphenol in a question-and-answer format, providing explanations for the underlying principles.

Question: My crude product is a dark, viscous oil. How should I begin the purification process?

Answer: A dark and oily appearance typically indicates the presence of polymeric residues and colored impurities. A preliminary cleanup is recommended before proceeding to more refined purification techniques.

An initial aqueous wash can be effective. Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a dilute sodium hydroxide solution to remove unreacted p-cresol (which is acidic), followed by a wash with brine to remove any remaining aqueous base. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This initial step can significantly improve the color and consistency of the crude product.

Question: I'm struggling to separate 2-butyl-4-methylphenol from a close-boiling isomer by distillation. What can I do?

Answer: The separation of close-boiling isomers is a common challenge in the purification of alkylated phenols. Here are several strategies to enhance separation efficiency:

  • Fractional Vacuum Distillation: Employing a fractional distillation column with a high number of theoretical plates is crucial. Operating under reduced pressure (vacuum) lowers the boiling points of the components, which can help prevent thermal degradation and may increase the relative volatility difference between the isomers[1][2]. For a laboratory scale, a Vigreux or packed column (e.g., with Raschig rings or metal sponge) can be used. It is essential to maintain a slow and steady distillation rate to allow for proper equilibration on the column.

  • Azeotropic Distillation: In some cases, the addition of an entrainer that forms an azeotrope with one of the isomers can facilitate separation. The azeotrope will have a different boiling point than the individual components, allowing for its removal as the distillate or bottoms product[3][4]. The selection of an appropriate entrainer is critical and often requires experimental screening.

Question: My attempts at recrystallization of 2-butyl-4-methylphenol have resulted in a low yield or an oily product. What am I doing wrong?

Answer: Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the choice of solvent and the experimental conditions.

  • Solvent Selection: The ideal solvent is one in which 2-butyl-4-methylphenol is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to explore for phenolic compounds include hexanes, heptane, ethanol, methanol, and mixtures of these with water[5][6][7]. A two-solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. In a two-solvent system, the crude product is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.

  • Inducing Crystallization: If crystals do not form upon cooling, several techniques can be employed:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

    • Seeding: Adding a small crystal of pure 2-butyl-4-methylphenol to the supersaturated solution can initiate crystallization.

    • Reducing Solvent Volume: If too much solvent was used, gently heating the solution to evaporate some of the solvent will increase the concentration and promote crystallization upon cooling.

  • Oiling Out: If the product separates as an oil instead of crystals, this often means the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. In this case, using a lower-boiling point solvent or a more dilute solution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for achieving high purity (>99%) 2-butyl-4-methylphenol?

For achieving very high purity, a multi-step approach is often necessary. This typically involves an initial purification by fractional vacuum distillation to remove the bulk of the impurities, followed by a final polishing step using recrystallization or column chromatography. Column chromatography, while more time-consuming and solvent-intensive, can provide excellent separation of closely related isomers and is often the method of choice for obtaining analytical-grade material.

Q2: What are the recommended conditions for column chromatography of 2-butyl-4-methylphenol?

Silica gel is the most common stationary phase for the chromatography of phenolic compounds. A good starting point for the mobile phase is a non-polar solvent system, such as a mixture of hexanes or heptane with a small amount of a more polar solvent like ethyl acetate or diethyl ether. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the more polar impurities. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Q3: How can I analyze the purity of my 2-butyl-4-methylphenol samples?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for assessing the purity of 2-butyl-4-methylphenol.

  • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for both quantifying the purity and identifying unknown impurities. A non-polar capillary column is typically used for the separation of alkylated phenols[8][9].

  • HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common method for the analysis of phenolic compounds[10][11][12][13]. UV detection is typically used, with the wavelength set to the absorbance maximum of the phenol.

Q4: What are the key safety precautions to consider when handling and purifying 2-butyl-4-methylphenol?

2-Butyl-4-methylphenol, like other phenolic compounds, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of crude 2-butyl-4-methylphenol using fractional vacuum distillation.

Materials:

  • Crude 2-butyl-4-methylphenol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the round-bottom flask with the crude 2-butyl-4-methylphenol and a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Begin heating the distillation flask gently with the heating mantle while stirring.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Slowly increase the heating to allow the 2-butyl-4-methylphenol to begin distilling. Collect the fraction that distills at the expected boiling point for the given pressure.

  • Monitor the purity of the collected fractions by GC or HPLC.

  • Once the desired product has been collected, stop the heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Recrystallization from a Two-Solvent System (Ethanol/Water)

This protocol provides a method for the recrystallization of 2-butyl-4-methylphenol using an ethanol/water solvent system.

Materials:

  • Crude 2-butyl-4-methylphenol

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 2-butyl-4-methylphenol in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.

  • While the ethanol solution is hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy and the cloudiness persists.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven or in a desiccator.

Data Presentation

Table 1: Comparison of Purification Techniques for 2-Butyl-4-Methylphenol

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation95-98%Good for large-scale purification; effective for separating compounds with significantly different boiling points.May not effectively separate close-boiling isomers; potential for thermal degradation of the product.
Recrystallization98-99.5%Can yield very pure product; relatively simple and inexpensive.Can be time-consuming to find the optimal solvent system; potential for product loss in the mother liquor.
Column Chromatography>99.5%High resolution for separating complex mixtures and isomers; yields very pure product.More time-consuming and requires larger volumes of solvents compared to other methods; not ideal for large-scale purification.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy Crude_Product Crude 2-Butyl-4-Methylphenol Aqueous_Wash Aqueous Wash Crude_Product->Aqueous_Wash Initial Cleanup Distillation Fractional Vacuum Distillation Aqueous_Wash->Distillation Bulk Purification Crystallization Recrystallization Distillation->Crystallization Final Polishing Chromatography Column Chromatography Distillation->Chromatography High-Purity Separation High_Purity_Product High Purity Product (>99.5%) Crystallization->High_Purity_Product Chromatography->High_Purity_Product Impurity_Removal cluster_impurities Common Impurities cluster_methods Purification Methods p_cresol Unreacted p-Cresol wash Aqueous Wash (NaOH) p_cresol->wash Effective Removal isomers Isomeric Products distillation Fractional Distillation isomers->distillation Partial Separation crystallization Recrystallization isomers->crystallization Good Separation chromatography Column Chromatography isomers->chromatography Excellent Separation di_alkylated Di-alkylated Products di_alkylated->distillation Effective Separation

Caption: Relationship between common impurities and effective purification methods.

References

  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Retrieved from [Link]

  • Google Patents. (n.d.). JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). GB1323066A - Purification of 4-methyl-2,6-di-tert butyl phenol.
  • MDPI. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]

  • European Patent Office. (2003). EP1109768B1 - Purification of alkylated phenols by melt crystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). Retrieved from [Link]

  • IEEE Xplore. (n.d.). An analysis of 2,6-di-tert-butyl-p-cresol in insulating oils by high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Blank and sample handling troubleshooting in ultratrace analysis of alkylphenols and bisphenol A by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
  • Bolz, U., Körner, W., & Hagenmaier, H. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Retrieved from [Link]

  • Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. (2025, April 3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-tert-butyl-4-methylphenol catalyzed by sulfided silica. Retrieved from [Link]

  • MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]

  • VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Fractional Distillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81319, 2-Butyl-4-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4349419A - Process for separation of alkyl phenols by azeotropic distillation.
  • Google Patents. (n.d.). CN104230669A - Separation and purification method of m-cresol.
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol. Retrieved from [Link]

  • OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). Retrieved from [Link]

  • SIELC Technologies. (2023, December 20). Butylated hydroxytoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient separation of cresol isomers using azeotropic coupling pressure-swing distillation: From separation mechanism to process integration. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Google Patents. (n.d.). CN1064342C - Process for preparation of o-secondary butyl phenol.
  • ResearchGate. (n.d.). [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography]. Retrieved from [Link]

  • Google Patents. (n.d.). US2236723A - Process for the separation of azeotropic mixtures.
  • Doherty, M. F., & Knapp, J. P. (1993). SEPARATIONS Synthesis of Azeotropic Distillation Systems with Recycles. Retrieved from [Link]

  • University of Milan. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

  • Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. Retrieved from [Link]

  • Chemical Tweak. (2022, October 30). Azeotropic Distillation Process In Detail | Binary Separation Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

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Optimization

Technical Support Center: Troubleshooting Peak Tailing of 2-Butyl-4-methylphenol

A Guide for Chromatographers This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for 2-butyl-4-methylphenol and related phenolic compounds in High-Performance Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Chromatographers

This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for 2-butyl-4-methylphenol and related phenolic compounds in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide not just solutions, but a clear rationale behind each troubleshooting step, empowering you to build more robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my 2-butyl-4-methylphenol analysis?

Peak tailing is a form of peak asymmetry where the back of the chromatographic peak is wider than the front. In an ideal separation, a peak should be a symmetrical Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A value greater than 1.2 is generally considered significant tailing, and values above 1.5 can be unacceptable for quantitative assays.[1]

Resolving peak tailing is critical for several reasons:

  • Inaccurate Quantification : Tailing can cause inconsistent peak integration by the chromatography software, leading to poor accuracy and precision in your results.[2]

  • Reduced Resolution : Tailing peaks can bleed into adjacent peaks, making it difficult to resolve and accurately quantify closely eluting compounds.

  • Decreased Sensitivity : As a peak tails, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limits of detection (LOD) and quantification (LOQ).[2]

Q2: What is the primary chemical reason 2-butyl-4-methylphenol shows peak tailing?

The primary cause of peak tailing for phenolic compounds like 2-butyl-4-methylphenol is secondary-site interactions, specifically between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][3]

Here's the mechanism:

  • Silica Surface : Even after bonding a C18 layer to the silica support, a significant number of silanol groups remain unreacted.[4] These exposed silanols are acidic and polar.

  • Analyte Interaction : The hydroxyl group (-OH) on the phenol ring of 2-butyl-4-methylphenol is a polar, weakly acidic functional group. It can form strong hydrogen bonds with the acidic silanol groups.[3][4]

  • Mixed-Mode Retention : While the primary retention mechanism is hydrophobic interaction with the C18 chains, this secondary hydrogen-bonding interaction is stronger for some analyte molecules. This causes a portion of the molecules to be retained longer than the main band, resulting in a "tail".[5]

This interaction is highly dependent on the pH of the mobile phase, which controls the ionization state of both the silanol groups and the phenolic analyte.[2][6]

Systematic Troubleshooting Guide

If you are observing peak tailing for 2-butyl-4-methylphenol, follow this systematic workflow. Start with the simplest and most common solutions before moving to more complex adjustments.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Peak Tailing Observed (Asymmetry Factor > 1.2) Step1 Step 1: Mobile Phase pH Optimization Is the mobile phase pH between 2.5 and 3.0? Start->Step1 Action1 Protocol 1: Adjust mobile phase to pH 2.5-3.0 using 0.1% formic or phosphoric acid. Step1->Action1 No Step2 Step 2: Stationary Phase Evaluation Are you using a modern, high-purity, end-capped column? Step1->Step2 Yes Action1->Step2 Action2 Protocol 2: Switch to an end-capped or sterically-protected column. Step2->Action2 No Step3 Step 3: Mobile Phase Additives Have you tried a competitive base or alternative organic solvent? Step2->Step3 Yes Action2->Step3 Action3 Protocol 3: Add a silanol-masking agent (e.g., TEA) or switch from ACN to Methanol. Step3->Action3 No Step4 Step 4: Sample & System Check Could sample overload or extra-column volume be the issue? Step3->Step4 Yes Action3->Step4 Action4 Protocol 4: Reduce sample concentration/volume. Check system for dead volume. Step4->Action4 No End Peak Shape Improved Step4->End Yes Action4->End

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: How do I perform mobile phase pH optimization (Step 1)?

This is the most effective first step. The goal is to suppress the ionization of the surface silanol groups, which have a pKa of approximately 3.5-4.5. By lowering the mobile phase pH, you protonate these silanols (Si-O⁻ → Si-OH), neutralizing their negative charge and dramatically reducing their ability to interact with your phenolic analyte.[5][7][8]

Objective: To reduce silanol interactions by operating at a low mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Acid additive: Formic acid (MS-compatible) or Phosphoric acid

Procedure:

  • Prepare the aqueous portion of your mobile phase.

  • Add 0.1% (v/v) of formic acid or phosphoric acid to the aqueous portion. For example, add 1.0 mL of acid to 999 mL of HPLC-grade water. This will typically bring the pH into the desired range of 2.5-3.0.[9][10]

  • Confirm the pH using a calibrated pH meter.

  • Mix the final mobile phase (e.g., 60:40 Acetonitrile:Buffered Water).

  • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Expected Outcome: A significant improvement in peak symmetry (Asymmetry Factor approaching 1.0).

ParameterConditionExpected ResultRationale
Mobile Phase pH pH 5.0 - 7.0 (Unbuffered)Peak Tailing (As > 1.5)Silanol groups (Si-OH) are deprotonated (Si-O⁻), leading to strong ionic/hydrogen-bonding interactions with the phenol.[8]
Mobile Phase pH pH 2.5 - 3.0 Symmetrical Peak (As ≈ 1.0-1.2) Silanol groups are fully protonated, minimizing secondary interactions. [5][11]
Q4: My peak is still tailing after pH adjustment. What's next (Step 2 & 3)?

If pH optimization alone is insufficient, the issue may lie with the column chemistry itself or require more advanced mobile phase modification.

Step 2: Evaluate Your Stationary Phase

Older HPLC columns (Type A silica) often have higher metal content and a greater concentration of highly acidic silanol groups, which exacerbates tailing.[5] Modern columns made from high-purity silica (Type B) and featuring proprietary end-capping are designed to minimize these effects.[3][5]

  • End-Capping: After the primary C18 chains are bonded, the column is treated with a small silylating agent (like trimethylchlorosilane) to "cap" and block many of the remaining accessible silanol groups.[3][11]

  • Steric Protection / Embedded Polar Groups: Some modern columns use bulky side groups to physically shield the silica surface or embed a polar group within the alkyl chain to improve peak shape for polar and basic compounds.[4][12][13]

Objective: To use a stationary phase with minimal active silanol sites.

Recommendation:

  • Verify that your current column is a modern, high-purity, end-capped C18 column.

  • If not, or if the column is old, replace it with a new one. Consider columns specifically marketed for good peak shape with polar or basic compounds.

  • For phenolic compounds, a Phenyl-Hexyl phase can sometimes offer alternative selectivity and improved peak shape due to π-π interactions.[8][14]

Step 3: Use Mobile Phase Additives or Change Organic Solvent

If a highly inert column is still not enough, you can modify the mobile phase to further mask the remaining silanol activity.

Objective: To mask residual silanol activity or alter selectivity.

Option A: Add a Competitive Base (for non-MS applications)

  • Mechanism: Add a small concentration of a basic amine, like triethylamine (TEA), to the mobile phase. The TEA is a "silanol suppressor"; it is a stronger base than your analyte and will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[7][15]

  • Procedure: Add TEA to the aqueous portion of the mobile phase at a concentration of 5-10 mM (approx. 0.05-0.1% v/v). Caution: TEA can shorten column lifetime and is not suitable for mass spectrometry.[7]

Option B: Change the Organic Modifier

  • Mechanism: Acetonitrile is aprotic and does not effectively shield silanol groups. Methanol, being a protic solvent, can hydrogen-bond with the silanol groups, reducing their availability to interact with the analyte.[3]

  • Procedure: If your current method uses acetonitrile, develop a method using methanol as the organic modifier. Note that this will significantly change the selectivity of your separation, and you will need to re-optimize the gradient.

Q5: What if the problem isn't chemical? (Step 4)

If chemical solutions fail, the problem could be related to your sample or the physical configuration of your HPLC system.

Objective: To rule out non-chemical sources of peak tailing.

1. Check for Column Overload:

  • Symptom: Peak tailing that gets worse as the sample concentration increases. At high concentrations, the active sites on the stationary phase become saturated.[2]

  • Test: Dilute your sample 5-fold and 10-fold and reinject. If the peak shape improves dramatically, you are overloading the column.

  • Solution: Reduce the mass of sample injected onto the column by either diluting the sample or reducing the injection volume.[16]

2. Evaluate Sample Solvent:

  • Symptom: Peak distortion, splitting, or tailing, especially for early-eluting peaks.

  • Cause: If your sample is dissolved in a solvent that is much stronger than the starting mobile phase (e.g., 100% acetonitrile sample injected into a 95% water mobile phase), the sample band will not focus correctly at the head of the column.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

3. Minimize Extra-Column Volume:

  • Symptom: All peaks in the chromatogram show some degree of broadening or tailing, which is more pronounced for early, fast-eluting peaks.[17]

  • Cause: Excessive volume between the injector and the detector (outside of the column) can cause the peak to broaden. This includes using tubing with an unnecessarily large internal diameter or excessive length.

  • Solution: Use tubing with a small internal diameter (e.g., 0.005" or ~0.12 mm) and keep the lengths between the injector, column, and detector as short as possible.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • How to Fix Asymmetrical Chromatography Peaks. (n.d.).
  • Sentellas, S., & Saurina, J. (n.d.). Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Benchchem. (n.d.). Addressing peak tailing in HPLC analysis of phenolic compounds.
  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide. (n.d.).
  • Agilent. (n.d.). LC and LC/MS Columns.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Waters Corporation. (n.d.). HPLC Column Performance.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • SIELC Technologies. (2018, February 16). Separation of 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol on Newcrom R1 HPLC column.
  • ResearchGate. (2012, August 22). Tailing in HPLC peak.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2025, August 5). [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography].
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • ProntoSIL HPLC Columns. (n.d.).
  • ProteCol™ HPLC Columns Turn Imagination into Results. (n.d.).
  • Benchchem. (n.d.). 2-Butyl-4-methylphenol|CAS 6891-45-8.
  • LCGC International. (2020, November 11). Improving HPLC Separation of Polyphenols.
  • Sigma-Aldrich. (n.d.). 2-tert-Butyl-4-methylphenol 99 2409-55-4.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
  • Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylphenol.
  • National Institutes of Health. (n.d.). 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004.
  • ChemicalBook. (2026, January 13). 2-tert-Butyl-4-methylphenol | 2409-55-4.

Sources

Troubleshooting

Tech Support Hub: 2-Butyl-4-Methylphenol Stability &amp; Degradation Analysis

Welcome to the Technical Support Center for the stability testing of 2-butyl-4-methylphenol (also known as 2-tert-butyl-4-methylphenol or 2-butyl-p-cresol). As a sterically hindered phenolic compound widely utilized for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability testing of 2-butyl-4-methylphenol (also known as 2-tert-butyl-4-methylphenol or 2-butyl-p-cresol). As a sterically hindered phenolic compound widely utilized for its antioxidant properties, its stability profile is heavily dictated by its radical-scavenging mechanisms.

This guide provides researchers and drug development professionals with field-proven protocols, mechanistic insights, and troubleshooting strategies to conduct authoritative forced degradation studies in compliance with ICH Q1A(R2) guidelines.

Core Principles & Mechanistic FAQs

Q: Why is 2-butyl-4-methylphenol highly susceptible to oxidative degradation, and what are the expected byproducts? A: The compound functions primarily as an antioxidant by donating a hydrogen atom to neutralize reactive oxygen species (ROS). This one-electron oxidation yields a phenoxy radical intermediate. Because the radical is sterically hindered by the tert-butyl group, it has a significant lifetime. Depending on the API concentration, this intermediate either undergoes further oxidation to form quinone derivatives (e.g., 2-butyl-4-methyl-1,4-benzoquinone) or undergoes radical-radical dimerization to form biphenol derivatives [1].

Q: What is the target degradation threshold for a valid forced degradation study? A: According to[ICH Q1A(R2) expectations], the optimal target is 5–20% degradation [2]. This specific window is critical: it provides sufficient breakdown to identify primary degradation pathways and validate stability-indicating analytical methods, while preventing the formation of secondary degradation products that could obscure the primary chemical breakdown pathways.

Q: How does the volatility of 2-butyl-4-methylphenol impact thermal stress testing? A: The compound possesses a relatively high Henry's Law constant (estimated at 1.5×10−6 atm-m³/mole), indicating a strong tendency to volatilize from aqueous surfaces[3]. If thermal stress studies (e.g., 60°C) are conducted in unsealed containers, the apparent "degradation" may actually be mass loss via volatilization, leading to severe mass balance failures during HPLC analysis.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the oxidative degradation pathway, demonstrating why specific degradants appear during peroxide stress testing.

Mechanism Parent 2-Butyl-4-Methylphenol (Intact API) Radical Phenoxy Radical Intermediate (Sterically Hindered) Parent->Radical -H• (One-electron oxidation) ROS Reactive Oxygen Species (e.g., 3% H2O2) ROS->Radical Induces stress Quinone Quinone Derivatives (Primary Degradant) Radical->Quinone Further oxidation (Low Conc.) Dimer Biphenol Dimers (Concentration Dependent) Radical->Dimer Radical coupling (High Conc.)

Mechanistic pathway of 2-butyl-4-methylphenol oxidative degradation.

Self-Validating Experimental Protocol: ICH Q1A(R2) Forced Degradation

To ensure trustworthiness, this protocol is designed as a self-validating system . Every stress condition is paired with a neutralization step and a parallel control to definitively prove that observed peaks are true degradants, not artifacts of the stressor matrix.

Phase 1: Sample Preparation & Stress Initiation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-butyl-4-methylphenol in a chemically inert diluent (e.g., Methanol/Water 50:50 v/v). Causality: Methanol ensures complete solubilization of the hydrophobic tert-butyl group while remaining miscible with aqueous stressors.

  • Acidic Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 M HCl. Incubate at 40°C in a tightly sealed, PTFE-lined vial.

  • Basic Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 M NaOH. Incubate at 40°C in a sealed vial.

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3% H₂O₂. Incubate at room temperature (25°C) in the dark to prevent compounding photolytic degradation.

  • Thermal & Photolytic Stress: Expose solid API to 60°C (Thermal) and 1.2 million lux hours of UV/Visible light (Photolytic) as per[ICH Q1B(R1) guidelines][4].

Phase 2: Quenching (The Self-Validation Step)

Crucial Step: Stress reactions must be actively quenched before HPLC injection to freeze the degradation profile and prevent on-column degradation.

  • Acid Quench: Neutralize the 0.1 M HCl sample with an equal volume of 0.1 M NaOH.

  • Base Quench: Neutralize the 0.1 M NaOH sample with an equal volume of 0.1 M HCl.

  • Oxidation Quench: Add sodium metabisulfite to neutralize residual H₂O₂.

  • System Suitability Check: Run a "Blank + Stressor + Quenching Agent" injection. If peaks appear here, they are matrix artifacts, not API degradants.

Phase 3: HPLC-PDA/MS Analysis
  • Column: C18 (250 mm x 4.6 mm, 5 µm). Causality: The long column provides the high theoretical plate count necessary to resolve the parent peak from structurally similar dimerized degradants.

  • Detection: Photodiode Array (PDA) scanning 200-400 nm. Ensure the peak purity angle is less than the peak purity threshold (>0.995) to confirm no co-eluting impurities[4].

Workflow API API Stock Solution (1.0 mg/mL) Stressors Apply Stressors (Acid, Base, Peroxide, Heat, Light) API->Stressors Quench Active Quenching & Neutralization (Freezes Degradation Profile) Stressors->Quench HPLC HPLC-PDA/MS Analysis (Peak Purity & Mass Balance) Quench->HPLC Controls Parallel Controls (Unstressed API + Blank Matrix) Controls->HPLC

Workflow for self-validating ICH Q1A(R2) forced degradation testing.

Quantitative Data Summaries

The following table outlines the standardized stress conditions and the empirical degradation targets required to validate the stability-indicating method.

Stress ConditionReagent / EnvironmentTemp / ExposureTarget DegradationPrimary Degradation Mechanism
Acidic Hydrolysis 0.1 M HCl40°C for 24-48 hrs5 – 15%Dealkylation of the tert-butyl group.
Basic Hydrolysis 0.1 M NaOH40°C for 24-48 hrs5 – 10%Phenolate ion formation; minimal backbone cleavage.
Oxidation 3% H₂O₂25°C for 6-24 hrs10 – 20%One-electron oxidation to phenoxy radicals & quinones.
Thermal Solid State60°C for 7 days< 5%Highly stable in solid state; risk of volatilization.
Photolytic UV/Vis Light1.2 million lux hours5 – 15%Photo-oxidation and radical generation.

Troubleshooting Guide

Issue 1: Co-elution of degradation products with the main 2-butyl-4-methylphenol peak.

  • Symptom: PDA peak purity analysis shows a purity score of <0.995, indicating a hidden degradant under the main peak.

  • Root Cause: Oxidative dimerization products (biphenols) share nearly identical hydrophobicity with the parent molecule, causing them to co-elute under isocratic conditions.

  • Resolution: Transition from an isocratic method to a shallow gradient elution (e.g., 40% to 90% Acetonitrile in Water with 0.1% Trifluoroacetic acid over 30 minutes). The gradient exploits minor pKa differences between the monomer and dimer, pulling them apart.

Issue 2: Severe Mass Balance Failure (Sum of all peaks < 80% of initial API area).

  • Symptom: After thermal stress, the parent peak area drops by 40%, but no corresponding degradant peaks appear on the chromatogram.

  • Root Cause: 2-butyl-4-methylphenol is volatile. At 60°C, the compound sublimates or evaporates from the aqueous phase rather than chemically degrading. Alternatively, degradation products may lack a UV chromophore.

  • Resolution: First, ensure all thermal stress tests are conducted in hermetically sealed, pressure-rated vials. Second, couple the HPLC to a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) to detect non-UV absorbing aliphatic cleavage products.

Issue 3: Rapid, uncontrollable degradation (>30%) during acid hydrolysis.

  • Symptom: The API completely disappears within 2 hours of exposure to 0.1 M HCl at 60°C.

  • Root Cause: The tert-butyl group is highly susceptible to acid-catalyzed dealkylation at high temperatures, leading to a runaway reaction that destroys the primary degradants.

  • Resolution: Step down the stress severity. Reduce the temperature to 40°C or room temperature, and decrease the acid concentration to 0.05 M HCl. Implement a time-course sampling strategy (e.g., 1, 2, 4, and 8 hours) to precisely capture the 5-20% degradation window.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories URL: [Link]

  • A Practical Guide to Forced Degradation and Stability Studies for Drug Substances Onyx Scientific URL:[Link]

Optimization

Technical Support Center: 2-Tert-Butyl-4-Methylphenol Synthesis

Support Center Home > Chemical Synthesis > Phenolic Antioxidants > 2-TBM Troubleshooting Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently assist drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Support Center Home > Chemical Synthesis > Phenolic Antioxidants > 2-TBM Troubleshooting

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals and formulation chemists in optimizing the Friedel-Crafts alkylation of p-cresol with tert-butyl alcohol (TBA) or isobutylene to produce 2-tert-butyl-4-methylphenol (2-TBM). While the reaction is fundamentally straightforward, the delicate thermodynamic balance often leads to a complex impurity profile.

This guide provides field-proven causality analyses, self-validating protocols, and actionable troubleshooting steps to help you achieve >99% purity in your 2-TBM workflows.

Diagnostic Workflow for Impurity Resolution

Before altering your reaction parameters, it is critical to identify the dominant impurity pathway. The following decision tree maps the logical relationship between specific impurities and their mechanistic origins.

TroubleshootingWorkflow Start Crude 2-TBM Mixture GC-FID Analysis Decision Identify Primary Impurity Peak Start->Decision Imp1 Peak 1: CTBE (O-Alkylation) Decision->Imp1 Early Elution Imp2 Peak 2: DTBC (Over-Alkylation) Decision->Imp2 Late Elution Imp3 Peak 3: p-Cresol (Unreacted) Decision->Imp3 Starting Material Sol1 Increase Temp to >90°C Ensure Strong Brønsted Acidity Imp1->Sol1 Drive Rearrangement Sol2 Reduce TBA Ratio to <1:1 Quench Reaction Earlier Imp2->Sol2 Limit Alkylating Agent Sol3 Increase Catalyst Loading Check for Water Contamination Imp3->Sol3 Boost Kinetics

Figure 1: Diagnostic decision tree for resolving common 2-TBM synthesis impurities.

Quantitative Impurity Profiling

Understanding the kinetic and thermodynamic parameters of each byproduct is essential for rational process optimization. Table 1 summarizes the quantitative data associated with the most common impurities encountered during the alkylation of p-cresol.

Table 1: Kinetic and Thermodynamic Parameters of p-Cresol Alkylation Impurities

Byproduct / ImpurityChemical IdentityFormation MechanismTypical Yield/SelectivityActivation Energy (Ea) / Conditions
DTBC (BHT) 2,6-di-tert-butyl-4-methylphenolOver-alkylation (Thermodynamic)Up to 42.48% (if uncontrolled)Favored at >90 °C with excess TBA [1]
CTBE p-cresyl-tert-butyl etherO-Alkylation (Kinetic)0.12% - 5.00%Favored at <70 °C, weak acidity [1]
Unreacted p-Cresol 4-methylphenolIncomplete Conversion5.0% - 35.0%Ea ≈ 5.2 kcal/mol (Ionic Liquids) [3]
Troubleshooting Guides & FAQs

Q: Why is my crude product heavily contaminated with 2,6-di-tert-butyl-4-methylphenol (DTBC)? A: Causality: DTBC (commonly known as BHT) is the thermodynamically stable di-alkylated byproduct. In the Friedel-Crafts alkylation of p-cresol, the mono-alkylated 2-TBM can easily undergo a second alkylation if the alkylating agent (TBA or isobutylene) is in excess, or if the reaction is prolonged at elevated temperatures. Research utilizing heteropoly acids supported on MCM-41 has shown that DTBC selectivity can reach 45.24% if the reaction is not strictly controlled [1]. Solution: Strictly control the molar ratio of p-cresol to TBA. Using a slight deficit of TBA (e.g., 1:0.95) acts as a self-limiting mechanism, starving the reaction before the second alkylation can occur. Additionally, quench the reaction immediately upon reaching maximum mono-alkylation conversion.

Q: I am detecting a significant amount of p-cresyl-tert-butyl ether (CTBE). How do I shift selectivity toward 2-TBM? A: Causality: The alkylation of phenols often proceeds via an initial O-alkylation to form an ether (kinetic control), followed by an acid-catalyzed intermolecular or intramolecular rearrangement to the C-alkylated phenol (thermodynamic control). If your reaction stalls at the CTBE stage, it indicates insufficient activation energy or inadequate Brønsted acidity to drive the rearrangement. Solution: Increase the reaction temperature to 90–100 °C. Furthermore, transition to a stronger acid catalyst. Recent methodologies utilizing SO3H-functionalized ionic liquids or deep eutectic solvents (DES) have proven highly effective at lowering the reaction energy barrier, yielding up to 95.2% selectivity for 2-TBM [2].

Q: How do I efficiently separate unreacted p-cresol from the target 2-TBM without using column chromatography? A: Causality: Unreacted p-cresol remains when catalyst activity is low (e.g., due to water poisoning) or the reaction is quenched prematurely. Because p-cresol lacks the bulky tert-butyl group, its hydroxyl proton is significantly more acidic and sterically accessible than that of 2-TBM. Solution: Utilize an alkaline extraction protocol. Washing the organic layer with a dilute, controlled concentration of NaOH (e.g., 2M) will selectively deprotonate the unhindered p-cresol, pulling it into the aqueous phase as a phenoxide salt, while the sterically hindered 2-TBM remains in the organic phase.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step unless the current step is successful.

Protocol A: Highly Selective Alkylation of p-Cresol using SO3H-Functionalized Ionic Liquids

This protocol leverages functionalized ionic liquids to minimize activation energy (approx. 5.2 kcal/mol) and suppress etherification [3].

Step 1: Reagent Preparation & Moisture Control

  • Dry p-cresol and tert-butyl alcohol (TBA) over 3Å molecular sieves for 24 hours prior to use. Water acts as a nucleophile and poisons Lewis/Brønsted acid sites.

  • Self-Validation Check: Perform a Karl Fischer titration on the reagents. Do not proceed if moisture exceeds 500 ppm.

Step 2: Reaction Assembly

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine p-cresol (10 mmol, 1.08 g) and TBA (9.5 mmol, 0.70 g) to establish a 1:0.95 molar ratio.

  • Add 1.5 wt% (relative to p-cresol) of the SO3H-functionalized supported ionic liquid catalyst.

Step 3: Thermal Activation

  • Heat the mixture to 90 °C under continuous magnetic stirring (800 rpm). Maintain these conditions for exactly 3 hours.

  • Self-Validation Check (In-Process): At t = 2.5 hours, withdraw a 50 μL aliquot, dilute in ethyl acetate, and spot on a TLC plate (Mobile phase: Hexane:Ethyl Acetate 9:1). The near-complete disappearance of the p-cresol spot (Rf ~0.3) and dominance of the 2-TBM spot (Rf ~0.5) confirms kinetic progression.

Step 4: Quenching and Catalyst Recovery

  • Cool the reaction vessel rapidly in an ice bath to 20 °C to halt thermodynamic progression toward DTBC.

  • Add 20 mL of ethyl acetate and filter the mixture through a sintered glass funnel to recover the heterogeneous ionic liquid catalyst. Wash the catalyst with ethanol for future reuse (activity is retained for up to 5 cycles [3]).

Protocol B: GC-FID Analysis for Impurity Profiling

Accurate quantification of CTBE, p-cresol, 2-TBM, and DTBC.

Step 1: Sample Preparation

  • Dissolve 50 mg of the crude organic filtrate from Protocol A in 1.0 mL of HPLC-grade dichloromethane. Add 10 μL of dodecane as an internal standard.

Step 2: Instrument Parameters

  • Column: HP-5 capillary column (30 m × 0.32 mm × 0.25 μm).

  • Detector: Flame Ionization Detector (FID) set to 280 °C.

  • Injector: 250 °C, Split ratio 50:1, Injection volume 1 μL.

  • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

Step 3: Data Interpretation & Validation

  • Self-Validation Check: Verify the resolution between 2-TBM and DTBC. If baseline resolution is not achieved, reduce the ramp rate to 5 °C/min.

  • Expected Elution Order: p-Cresol (~6.5 min) → CTBE (~8.2 min) → 2-TBM (~10.5 min) → DTBC (~12.8 min).

References
  • Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. ResearchGate. Available at:[Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. Available at:[Link]

  • A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol. Longdom Publishing. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Shelf-Life Optimization for 2-Butyl-4-Methylphenol

Welcome to the Technical Support Center for 2-butyl-4-methylphenol (TBMP, CAS: 2409-55-4). As a critical synthetic phenolic antioxidant and intermediate in drug development, TBMP's efficacy is strictly governed by its ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-butyl-4-methylphenol (TBMP, CAS: 2409-55-4). As a critical synthetic phenolic antioxidant and intermediate in drug development, TBMP's efficacy is strictly governed by its chemical integrity. This guide bypasses generic advice to provide self-validating protocols, mechanistic insights, and advanced troubleshooting steps designed specifically for researchers and formulation scientists.

Section 1: Chemical Stability & Degradation Mechanisms

Q: Why does my TBMP powder discolor (turn yellow/brown) over time, and what is the exact chemical mechanism? A: Discoloration is the macroscopic symptom of oxidative degradation. Mechanistically, TBMP undergoes a one-electron oxidation to form a highly reactive phenoxy radical[1]. Because TBMP possesses only one bulky tert-butyl group adjacent to the hydroxyl group, the resulting radical is moderately sterically hindered. This steric hindrance gives the radical a significant lifetime, allowing it to undergo concentration-dependent radical-radical dimerization or react directly with ambient oxygen to form peroxides[1]. These conjugated dimers and peroxides absorb light in the visible spectrum, causing the characteristic yellow/brown discoloration and a total loss of antioxidant efficacy.

DegradationPathway TBMP 2-Butyl-4-Methylphenol (Stable Phenol) Oxidation One-Electron Oxidation (O2 / UV Light) TBMP->Oxidation PhenoxyRadical Phenoxy Radical (Reactive Intermediate) Oxidation->PhenoxyRadical Dimerization Radical-Radical Dimerization PhenoxyRadical->Dimerization High Conc. Peroxidation Peroxide Formation (Reaction with O2) PhenoxyRadical->Peroxidation O2 Presence Degraded Degraded Products (Discoloration / Loss of Efficacy) Dimerization->Degraded Peroxidation->Degraded

Fig 1: Mechanistic degradation pathway of 2-butyl-4-methylphenol via phenoxy radical intermediates.

Q: How do specific environmental variables quantitatively affect TBMP stability? A: Temperature, atmospheric oxygen, and UV exposure are the primary catalysts for degradation. TBMP is highly stable under inert conditions but degrades rapidly when exposed to oxidative stress.

Table 1: Quantitative Stability Parameters for TBMP & Related Phenolic Antioxidants

Environmental ConditionAtmosphereTemperatureObservation / Stability Metric
Dark Storage Nitrogen (N2)Up to 400 K (127°C)Highly stable; no significant thermal decomposition observed[2].
Dark Storage Oxygen (O2)332 K (59°C)Initial oxidation temperature; thermal degradation begins[3].
UV Radiation (365 nm) Air (O2)293 K (20°C)Rapid oxidation initiated; significant shelf-life reduction[3].
Complexation (β-CD) AqueousAmbientStability constant increases (up to 614 M⁻¹ with PEF treatment)[4].

Section 2: Experimental Protocols & Workflows

Q: What is the recommended self-validating protocol for preparing and storing TBMP to maximize shelf-life? A: To ensure absolute trustworthiness in your drug development assays, storage must be treated as a self-validating system where pre- and post-storage states are empirically verified.

Step-by-Step Methodology: Anaerobic Aliquoting and Storage

  • Pre-Storage Purity Verification (Quality Control):

    • Action: Dissolve a 1 mg micro-sample in anhydrous ethanol and analyze via GC-MS or HPLC-UV (detecting at ~280 nm).

    • Causality: Establishes a baseline chromatogram. If dimer peaks (higher molecular weight) are already present, the batch was compromised during shipping and must be rejected before storage.

  • Inert Atmosphere Purging:

    • Action: Transfer the bulk TBMP into a glove box purged with high-purity Argon or Nitrogen.

    • Causality: Displaces ambient oxygen. Studies show that related phenolic compounds remain stable up to 400 K under a strict nitrogen atmosphere, whereas oxidation begins at 332 K in the presence of oxygen[2][3].

  • Aliquoting and Light Protection:

    • Action: Divide the bulk powder into single-use aliquots using amber glass vials.

    • Causality: Prevents photo-oxidation. UV radiation can initiate oxidation reactions at temperatures as low as 293 K (20°C)[3]. Single-use aliquots prevent repeated freeze-thaw cycles and secondary oxygen introduction.

  • Sealing and Temperature-Controlled Storage:

    • Action: Seal vials with PTFE-lined caps, wrap the seals with Parafilm, and store at -20°C.

    • Causality: Sub-zero temperatures exponentially decrease the kinetic rate of any residual radical formation.

  • Post-Storage Validation (Self-Validation):

    • Action: Before using an aliquot in a critical assay, perform a rapid UV-Vis scan.

    • Causality: A shift in the baseline or new absorption peaks in the visible region (>350 nm) confirms peroxide/dimer formation, validating whether the storage protocol was successfully maintained.

StorageWorkflow Start Bulk TBMP Received Verify Step 1: GC-MS Purity Check Start->Verify Purge Step 2: Argon/N2 Purge Verify->Purge Purity > 99% Aliquot Step 3: Aliquot into Amber Vials Purge->Aliquot Store Step 4: Store at -20°C Aliquot->Store Validate Step 5: Pre-Assay Validation Store->Validate Prior to use

Fig 2: Self-validating workflow for the preparation, storage, and verification of TBMP.

Section 3: Advanced Troubleshooting & Formulation FAQs

Q: How can I increase the shelf-life of TBMP once it is formulated into an aqueous solution for biological assays? A: TBMP has poor aqueous solubility and is highly susceptible to rapid oxidation in water due to dissolved oxygen and trace transition metals. To extend its shelf-life in aqueous media, synthesize an inclusion complex using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD)[4].

  • Causality: The hydrophobic phenolic ring of TBMP intercalates into the hydrophobic cavity of the cyclodextrin, physically shielding the hydroxyl group from aqueous oxidants. This interaction drastically increases the stability constant of the molecule and enhances its bioavailability for in vitro assays[4].

Q: My GC-MS analysis shows trace dimerization in my stock solution. Can I salvage it? A: For high-precision drug development assays, no . The presence of dimers or peroxides introduces confounding variables, as these degradation products possess entirely different bioactivities and toxicological profiles than pure TBMP.

  • Troubleshooting Fix: Discard the oxidized stock. Review your solvent purity—ensure you are using anhydrous, degassed solvents (e.g., sparging with Argon for 30 minutes prior to dissolving TBMP). Furthermore, consider adding a metal chelator like EDTA to your aqueous buffers to sequester trace metals that catalyze phenoxy radical formation.

References
  • Oxidation Characteristics and Thermal Stability of Butylated Hydroxytoluene - researchgate.net -3

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - nih.gov - 2

  • 2-Butyl-4-methylphenol|CAS 6891-45-8 - benchchem.com - 1

  • Intercalation of 2-butyl-4-methylphenol to G-C rich region of DNA and the role of hydroxypropyl-β-cyclodextrin - researchgate.net - 4

Sources

Troubleshooting

Technical Support Center: Optimizing Instrumental Parameters for 2-Butyl-4-Methylphenol Detection

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with detecting 2-butyl-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with detecting 2-butyl-4-methylphenol (also known as 2-tert-butyl-4-methylphenol, CAS 2409-55-4).

Because this compound is a sterically hindered phenolic antioxidant, its active hydroxyl (-OH) group and relatively high pKa dictate its behavior in both gas and liquid phases. The guides below bypass generic advice to focus on the exact causality of signal loss, peak tailing, and matrix suppression, ensuring your analytical workflows are robust and self-validating.

Part 1: LC-MS/MS Troubleshooting & Optimization

Q: Why am I seeing poor sensitivity and a low signal-to-noise (S/N) ratio for 2-butyl-4-methylphenol in ESI negative mode?

The Causality: Phenols require deprotonation to form stable [M−H]− ions in Electrospray Ionization negative mode (ESI-). Standard LC-MS mobile phases often contain 0.1% formic acid. This acidic environment suppresses the ionization of 2-butyl-4-methylphenol (which has a pKa of ~10), preventing the molecule from shedding its proton and resulting in severe signal loss. The Solution: Switch to a neutral mobile phase, or optimally, incorporate ammonium fluoride ( NH4​F ) as a mobile phase additive. The high electronegativity of the fluoride ion acts as a strong gas-phase base in the ESI source, aggressively pulling the proton from the phenol's hydroxyl group. This mechanism has been proven to yield up to a 22-fold improvement in sensitivity for phenolic compounds[1].

LCMS_Workflow Start Issue: Low S/N in ESI(-) Check Check Mobile Phase Additive Start->Check Acidic Formic Acid / Acidic Check->Acidic Neutral Neutral / No Additive Check->Neutral Action1 Remove Acid. Ion Suppression Occurring. Acidic->Action1 Action2 Add 1-2 mM Ammonium Fluoride (Enhances Deprotonation) Neutral->Action2 Action1->Action2 Result High Sensitivity LC-MS/MS Action2->Result

Fig 1. LC-MS/MS troubleshooting workflow for resolving ESI(-) signal suppression in phenols.

Q: How do I eliminate matrix effects when analyzing biological or complex environmental samples?

The Causality: Co-eluting matrix components (like lipids in serum or humic acids in wastewater) compete with 2-butyl-4-methylphenol for charge on the surface of the ESI droplets. The Solution: Utilize an in-syringe Solid-Phase Extraction (SPE) prior to injection[2]. Furthermore, implement a stable isotope-labeled internal standard (SIL-IS) to normalize any residual ion suppression.

Part 2: GC-MS Troubleshooting & Optimization

Q: My GC-MS chromatogram shows severe peak tailing and shifting retention times. How can I fix this?

The Causality: The free hydroxyl (-OH) group of 2-butyl-4-methylphenol is highly active. During vaporization in the GC inlet and transport through the column, this group forms hydrogen bonds with active silanol (Si-OH) sites on the glass liner or the stationary phase. This adsorption-desorption cycle causes the analyte to smear across the column, resulting in peak tailing. The Solution: Chemically mask the active hydroxyl group via silylation . Using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the phenol into a trimethylsilyl (TMS) ether[3]. The bulky, non-polar TMS group prevents hydrogen bonding, ensuring sharp, symmetrical peaks and lowering the limit of detection (LOD).

GCMS_Deriv Phenol 2-Butyl-4-methylphenol (Active -OH) Reagent BSTFA + 1% TMCS (60°C, 30 min) Phenol->Reagent Silylation Derivative TMS-Ether Derivative (Inert, Volatile) Reagent->Derivative -H, +TMS Analysis GC-MS Analysis (Sharp Peak, No Tailing) Derivative->Analysis Injection

Fig 2. Chemical derivatization pathway of 2-butyl-4-methylphenol for optimized GC-MS analysis.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS Mobile Phase Preparation

This protocol utilizes ammonium fluoride to force the gas-phase deprotonation of the target phenol.

  • Aqueous Phase (A): Dissolve NH4​F in LC-MS grade water to achieve a final concentration of 1.0 mM. Do not add any acids.

  • Organic Phase (B): Use 100% LC-MS grade Acetonitrile.

  • System Priming: Purge the LC lines with the new mobile phases for 10 minutes at 2.0 mL/min.

  • Self-Validation Step: Before injecting your sample, run a blank injection and monitor the background MS signal at m/z 19 (Fluoride ion). A stable baseline at this mass confirms the additive has successfully coated the ESI source and the system is equilibrated for maximum sensitivity.

Protocol B: BSTFA Derivatization for GC-MS Analysis

This protocol converts 2-butyl-4-methylphenol into its volatile TMS-ether analog.

  • Drying: Transfer 100 µL of your sample extract to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. (Moisture destroys BSTFA).

  • Reagent Addition: Add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine.

  • Incubation: Seal the vial tightly and incubate in a heating block at 60°C for 30 minutes.

  • Self-Validation Step: Inject the standard in full-scan mode (m/z 50–500). Verify the complete disappearance of the underivatized molecular ion (m/z 164) and the appearance of the TMS-derivative molecular ion (m/z 236). If m/z 164 is still present, your sample contained residual water; dry more thoroughly in the next batch.

Part 4: Quantitative Data & Parameter Summaries

Table 1: Optimized LC-MS/MS Parameters (ESI Negative Mode)
ParameterOptimized SettingMechanistic Rationale
Ionization Mode ESI (-)Phenols readily form [M−H]− ions.
Mobile Phase A Water + 1 mM NH4​F Fluoride acts as a proton acceptor, drastically enhancing deprotonation[1].
Precursor Ion m/z 163.1Exact mass of the deprotonated 2-butyl-4-methylphenol molecule.
Product Ions (MRM) m/z 148.1, 119.1Loss of methyl radical (-15 Da) and subsequent hydrocarbon fragmentation.
Table 2: Optimized GC-MS Parameters (TMS-Derivatized)
ParameterOptimized SettingMechanistic Rationale
Column Phase DB-5MS (5% Phenyl-methylpolysiloxane)Low polarity limits secondary interactions with the TMS-ether.
Inlet Temperature 250 °CEnsures rapid, flash vaporization without inducing thermal degradation.
Carrier Gas Flow Helium at 1.0 mL/minProvides optimal linear velocity for mass transfer and sharp peak widths.
Target Ion (SIM) m/z 236.1Represents the intact molecular ion of the silylated derivative (164 + 72).

References

  • McFadden, J. R., & Ames, D. M. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances. 1

  • Ledesma, C., et al. (2024). Qualitative and quantitative determination of phenols and their metabolites in urine by in-syringe solid-phase extraction and LC-MS/MS analysis for evaluation of virgin olive oil metabolism. Talanta (PubMed). 2

  • Liu, R., et al. (2015). Occurrence of Synthetic Phenolic Antioxidants and Major Metabolites in Municipal Sewage Sludge in China. Environmental Science & Technology (ResearchGate). 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for 2-Butyl-4-methylphenol

A Senior Application Scientist's Field-Proven Insights into Method Validation for Phenolic Compounds In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is no...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Method Validation for Phenolic Compounds

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the validation of 2-butyl-4-methylphenol, a key phenolic compound. Drawing upon extensive field experience, this document moves beyond a simple recitation of steps to explain the why behind experimental choices, ensuring a self-validating and robust analytical system.

Introduction: The Significance of 2-Butyl-4-methylphenol and Method Validation

2-Butyl-4-methylphenol and its isomers, such as the widely used antioxidant Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol), are critical components in numerous pharmaceutical and industrial applications.[1] Their function as stabilizers and antioxidants necessitates precise and accurate quantification to ensure product efficacy and safety. The validation of the analytical methods used to measure these compounds is therefore of paramount importance.

The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[2][3][4][5][6][7][8][9][10][11][12] These guidelines, particularly the recently updated ICH Q2(R2), emphasize a lifecycle and Quality-by-Design (QbD) approach, moving beyond a one-time validation event to a continuous process of ensuring a method's fitness for its intended purpose.[3][13]

This guide will focus on the practical application of these principles to the validation of an analytical method for 2-butyl-4-methylphenol, providing a comparative analysis of suitable techniques and a detailed experimental protocol.

The Pillars of Analytical Method Validation

A successful method validation demonstrates that an analytical procedure is suitable for its intended use.[3][5] This is achieved by assessing a set of core performance characteristics, as outlined by ICH Q2(R2).[2][13]

Caption: Interrelated core parameters of analytical method validation.

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2] For 2-butyl-4-methylphenol, this includes impurities, degradation products, and matrix components.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[2] This is fundamental for accurate quantification.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

Accuracy represents the closeness of the test results to the true value.[2][13] It is a measure of the systematic error of a method.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[14] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[16] For phenolic compounds like 2-butyl-4-methylphenol, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods.[16][17][18]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase.
Applicability Excellent for volatile and semi-volatile compounds.[18] Derivatization may be needed for less volatile phenols to improve volatility.[19][20]Highly versatile for a wide range of compounds, including those that are non-volatile or thermally labile.[16]
Detector Mass Spectrometry (MS), Flame Ionization Detector (FID).UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).
Sensitivity Generally very high, especially with MS detection.[18]Good sensitivity, which can be significantly enhanced with MS/MS detection.[16]
Selectivity High, particularly with MS which provides structural information.[18]Good selectivity, which can be improved with specific detectors like DAD or MS.
Sample Throughput Can be lower due to longer run times and potential need for derivatization.Generally higher throughput.
Cost Instrumentation can be more expensive, especially GC-MS systems.HPLC-UV systems are generally more affordable.[16]

For the purpose of this guide, we will detail the validation of an HPLC-UV method due to its robustness, widespread availability, and applicability to a broad range of phenolic compounds without the need for derivatization.[16]

Experimental Protocol: Validation of an HPLC-UV Method for 2-Butyl-4-methylphenol

This protocol outlines the steps for the validation of a reversed-phase HPLC-UV method for the quantification of 2-butyl-4-methylphenol.

Materials and Reagents
  • 2-Butyl-4-methylphenol reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or other suitable acid for pH adjustment)

  • Sample matrix (placebo or representative sample without the analyte)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or DAD detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient will need to be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of 2-butyl-4-methylphenol (typically around 277-280 nm).[21]

  • Injection Volume: 10 µL

Caption: A typical workflow for HPLC analysis.

Validation Experiments
  • Procedure: Inject solutions of the placebo (matrix), the 2-butyl-4-methylphenol reference standard, and a spiked sample (placebo with a known amount of the standard).

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of 2-butyl-4-methylphenol. The peak for the analyte in the spiked sample should be pure and spectrally homogenous (if using a DAD).

  • Procedure: Prepare a series of at least five standard solutions of 2-butyl-4-methylphenol covering the expected concentration range (e.g., 50% to 150% of the target concentration). Inject each solution in triplicate.

  • Data Analysis: Plot the peak area versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. The specified range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within that range.[9]

  • Procedure: Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%. The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 1.5%.[14]

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (standard deviation of the y-intercept / slope)

    • LOQ = 10 * (standard deviation of the y-intercept / slope)

  • Confirmation: Prepare a solution at the calculated LOQ concentration and inject it multiple times to confirm that the precision and accuracy are acceptable at this level.

  • Procedure: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Detection wavelength (± 2 nm)

  • Data Analysis: Assess the impact of these changes on the system suitability parameters (e.g., peak area, retention time, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability under normal usage.

Conclusion

The validation of an analytical method for 2-butyl-4-methylphenol is a systematic and scientifically rigorous process that ensures the generation of reliable and accurate data. By following the principles outlined in the ICH guidelines and employing a well-chosen analytical technique such as HPLC-UV, researchers and drug development professionals can have confidence in the quality of their results. This guide provides a framework for conducting a comprehensive method validation, emphasizing the importance of understanding the rationale behind each experimental step to build a truly robust and self-validating analytical system.

References

  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation | PDF. [Link]

  • Scaringelli, F. P., Schultz, T. P., & Goldstein, I. S. (1980). Gas Chromatographic Analysis of Phenolic Compounds from Lignin.
  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Chulalongkorn University. (2010). Improving chromatographic analysis of phenolic compounds. [Link]

  • MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • NEMI.gov. EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]

  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1-20.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • National Center for Biotechnology Information. 2-tert-Butyl-4-methylphenol. [Link]

  • Google Patents. CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
  • PubMed. (2002, July 15). [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography]. [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]

  • International Journal of Innovative Science and Research Technology. Analytical method development and validation for butylated hydroxy toluene by using uv visible spectrophotometric method. [Link]

  • ScienceDirect. (2024, April 15). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. [Link]

  • ANVISA. (2017, July 24). RESOLUTION OF THE COLLEGIATE BOARD - RDC Nº. 166. [Link]

  • National Center for Biotechnology Information. 2,6-Di-tert-butyl-4-methylphenol. [Link]

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Comparative

A Comparative Guide to the Antioxidant Efficacy of 2-Butyl-4-Methylphenol Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of antioxidant research, phenolic compounds stand out for their ability to neutralize harmful free radicals. Among these, hindered phenols...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, phenolic compounds stand out for their ability to neutralize harmful free radicals. Among these, hindered phenols are of particular interest due to their enhanced stability and efficacy. This guide provides an in-depth technical comparison of the antioxidant efficacy of various isomers of 2-butyl-4-methylphenol, a class of compounds with significant potential in pharmaceutical and industrial applications. By examining the structure-activity relationships, this document aims to provide a clear understanding of how isomeric variations influence antioxidant capacity.

The Foundational Chemistry of Phenolic Antioxidants

Phenolic antioxidants primarily function as free radical scavengers through a hydrogen atom transfer (HAT) mechanism. The hydroxyl (-OH) group on the phenol ring donates a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The efficacy of this process is governed by several key factors:

  • O-H Bond Dissociation Enthalpy (BDE): A lower BDE of the phenolic hydroxyl group facilitates easier hydrogen atom donation, leading to a higher antioxidant activity.[1][2]

  • Stability of the Phenoxyl Radical: Upon donating a hydrogen atom, the phenol is converted into a phenoxyl radical. The stability of this radical is crucial; a more stable radical is less likely to initiate new radical chains.[3]

  • Steric Hindrance: Bulky alkyl groups, such as tert-butyl groups, positioned ortho to the hydroxyl group provide steric hindrance. This shielding of the hydroxyl group enhances the stability of the resulting phenoxy radical and prevents its participation in further oxidative processes.[4][5]

Isomeric Variations and Their Impact on Antioxidant Efficacy

The antioxidant activity of 2-butyl-4-methylphenol isomers is significantly influenced by the position and branching of the butyl group on the phenol ring. While direct comparative experimental data for all isomers is not extensively available, we can infer their relative efficacy based on established chemical principles.

The primary isomers of interest are:

  • 2-tert-Butyl-4-methylphenol

  • 3-tert-Butyl-4-methylphenol

  • 2,6-di-tert-Butyl-4-methylphenol (Butylated Hydroxytoluene - BHT), a well-characterized benchmark.

  • 2,4-di-tert-Butylphenol, for which some experimental data exists.

The following diagram illustrates the logical relationship between molecular structure and antioxidant activity.

G cluster_factors Key Structural Factors cluster_isomers Isomer Efficacy Steric Hindrance Steric Hindrance Phenoxyl Radical Stability Phenoxyl Radical Stability Steric Hindrance->Phenoxyl Radical Stability Increases Antioxidant Efficacy Antioxidant Efficacy Phenoxyl Radical Stability->Antioxidant Efficacy Increases O-H BDE O-H BDE O-H BDE->Antioxidant Efficacy Lower BDE increases efficacy 2,6-di-tert-butyl-4-methylphenol (BHT) 2,6-di-tert-butyl-4-methylphenol (BHT) High Steric Hindrance High Steric Hindrance 2,6-di-tert-butyl-4-methylphenol (BHT)->High Steric Hindrance 2-tert-Butyl-4-methylphenol 2-tert-Butyl-4-methylphenol Moderate Steric Hindrance Moderate Steric Hindrance 2-tert-Butyl-4-methylphenol->Moderate Steric Hindrance 3-tert-Butyl-4-methylphenol 3-tert-Butyl-4-methylphenol Low Steric Hindrance Low Steric Hindrance 3-tert-Butyl-4-methylphenol->Low Steric Hindrance High Phenoxyl Radical Stability High Phenoxyl Radical Stability High Steric Hindrance->High Phenoxyl Radical Stability High Antioxidant Efficacy High Antioxidant Efficacy High Phenoxyl Radical Stability->High Antioxidant Efficacy Moderate Phenoxyl Radical Stability Moderate Phenoxyl Radical Stability Moderate Steric Hindrance->Moderate Phenoxyl Radical Stability Good Antioxidant Efficacy Good Antioxidant Efficacy Moderate Phenoxyl Radical Stability->Good Antioxidant Efficacy Lower Phenoxyl Radical Stability Lower Phenoxyl Radical Stability Low Steric Hindrance->Lower Phenoxyl Radical Stability Moderate Antioxidant Efficacy Moderate Antioxidant Efficacy Lower Phenoxyl Radical Stability->Moderate Antioxidant Efficacy

Caption: Relationship between steric hindrance, phenoxyl radical stability, and predicted antioxidant efficacy of 2-butyl-4-methylphenol isomers.

Comparative Analysis of Isomers
IsomerStructurePredicted Antioxidant EfficacyRationale
2,6-di-tert-Butyl-4-methylphenol (BHT) Two tert-butyl groups at ortho positions.High The two bulky tert-butyl groups provide significant steric hindrance around the hydroxyl group, leading to a very stable phenoxyl radical.[3][4] This high stability makes BHT a highly effective chain-breaking antioxidant.
2-tert-Butyl-4-methylphenol One tert-butyl group at an ortho position.Good to High The single ortho tert-butyl group provides substantial steric hindrance, leading to good stabilization of the phenoxyl radical. Its efficacy is expected to be high, though likely slightly less than BHT due to the absence of the second ortho-tert-butyl group.
2,4-di-tert-Butylphenol One tert-butyl group at an ortho position and one at the para position.Good This isomer has demonstrated significant antioxidant activity. For instance, it has reported IC50 values of 60 µg/mL in the DPPH assay and 17 µg/mL in the ABTS assay.[6] The ortho-tert-butyl group provides steric hindrance, contributing to its efficacy.
3-tert-Butyl-4-methylphenol One tert-butyl group at a meta position.Moderate With the butyl group at the meta position, there is less steric hindrance around the hydroxyl group compared to the ortho-substituted isomers. This would result in a less stable phenoxyl radical upon hydrogen donation, and therefore, a lower antioxidant efficacy compared to its ortho-substituted counterparts.

Experimental Protocols for Evaluating Antioxidant Efficacy

To empirically determine and compare the antioxidant efficacy of these isomers, standardized in vitro assays are essential. The following are detailed protocols for three widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, which results in a color change from violet to yellow.[7]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare DPPH solution (0.1 mM in methanol) Prepare DPPH solution (0.1 mM in methanol) Mix DPPH solution with isomer/standard dilutions Mix DPPH solution with isomer/standard dilutions Prepare DPPH solution (0.1 mM in methanol)->Mix DPPH solution with isomer/standard dilutions Prepare stock solutions of isomers and standard (e.g., Trolox) Prepare stock solutions of isomers and standard (e.g., Trolox) Prepare stock solutions of isomers and standard (e.g., Trolox)->Mix DPPH solution with isomer/standard dilutions Incubate in the dark (30 min) Incubate in the dark (30 min) Mix DPPH solution with isomer/standard dilutions->Incubate in the dark (30 min) Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in the dark (30 min)->Measure absorbance at 517 nm Calculate % inhibition Calculate % inhibition Measure absorbance at 517 nm->Calculate % inhibition Determine IC50 value Determine IC50 value Calculate % inhibition->Determine IC50 value

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Solutions: Prepare a series of concentrations for each 2-butyl-4-methylphenol isomer and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Reaction: In a microplate or cuvette, add a specific volume of the DPPH solution (e.g., 180 µL) to a specific volume of each test solution concentration (e.g., 20 µL).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate ABTS•+ solution (ABTS + potassium persulfate) Generate ABTS•+ solution (ABTS + potassium persulfate) Dilute ABTS•+ to absorbance of ~0.7 at 734 nm Dilute ABTS•+ to absorbance of ~0.7 at 734 nm Generate ABTS•+ solution (ABTS + potassium persulfate)->Dilute ABTS•+ to absorbance of ~0.7 at 734 nm Mix diluted ABTS•+ solution with isomer/standard dilutions Mix diluted ABTS•+ solution with isomer/standard dilutions Dilute ABTS•+ to absorbance of ~0.7 at 734 nm->Mix diluted ABTS•+ solution with isomer/standard dilutions Prepare stock solutions of isomers and standard Prepare stock solutions of isomers and standard Prepare stock solutions of isomers and standard->Mix diluted ABTS•+ solution with isomer/standard dilutions Incubate at room temperature (e.g., 6 min) Incubate at room temperature (e.g., 6 min) Mix diluted ABTS•+ solution with isomer/standard dilutions->Incubate at room temperature (e.g., 6 min) Measure absorbance at 734 nm Measure absorbance at 734 nm Incubate at room temperature (e.g., 6 min)->Measure absorbance at 734 nm Calculate % inhibition Calculate % inhibition Measure absorbance at 734 nm->Calculate % inhibition Determine TEAC value Determine TEAC value Calculate % inhibition->Determine TEAC value

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions: Prepare a series of concentrations for each isomer and a standard (e.g., Trolox).

  • Reaction: Add a specific volume of the sample solution to a specific volume of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

Conclusion

The antioxidant efficacy of 2-butyl-4-methylphenol isomers is intrinsically linked to their molecular structure. The presence and position of the butyl group, particularly at the ortho position, significantly enhance antioxidant activity by providing steric hindrance and stabilizing the resulting phenoxyl radical. Based on these principles, the predicted order of efficacy is: 2,6-di-tert-butyl-4-methylphenol (BHT) > 2-tert-butyl-4-methylphenol ≈ 2,4-di-tert-butylphenol > 3-tert-butyl-4-methylphenol. For definitive quantification and comparison, it is imperative to conduct standardized antioxidant assays as detailed in this guide. The choice of the most suitable isomer will ultimately depend on the specific application, balancing antioxidant potency with other factors such as solubility and potential toxicity.

References

  • Butylated hydroxytoluene. (2024). In Wikipedia. [Link]

  • Quantitative evaluation of the actual hydrogen atom donating activities of O–H bonds in phenols. (2023). RSC Publishing.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). PMC.
  • Mechanisms and Kinetics Studies of Butylated Hydroxytoluene Degradation to Isobutene. (n.d.).
  • What is Butylated Hydroxytoluene (BHT) mechanism of action?. (n.d.). Consensus.
  • Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... (n.d.).
  • Application Notes & Protocols: 3-tert-Butyl-4-methoxyphenol as a Positive Control in Antioxidant Assays. (n.d.). Benchchem.
  • ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. (n.d.). DALAL K. THBAYH – ANITA RÁGYANSZKI – BÉLA.
  • Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (n.d.).
  • Importance of π-stacking interactions in the hydrogen atom transfer reactions from activated phenols to short-lived N-oxyl radicals. (2014).
  • 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. (n.d.).
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). PMC.
  • THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. (2025).
  • Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. (n.d.). ThaiScience.
  • Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. (n.d.). PMC.
  • Role of Steric Effects on Rates of Hydrogen Atom Transfer Reactions. (2023).
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  • ANTIOXIDANT BHT. (n.d.).
  • Effect of hydrogen migration on the electronic structure of phenol derivatives observed by single-molecule conductance. (2025). PMC.
  • The role of steric effects in Hydrogen Atom Transfer reactions. (2022).
  • 2,6-Di-tert-butyl-4-methylphenol. (n.d.). Sigma-Aldrich.
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  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
  • The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical. (n.d.).
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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-butyl-4-methylphenol: A Comparative Analysis of Modern Assessment Methodologies

For drug development professionals and researchers, understanding the potential for a chemical to induce skin sensitization is a critical component of safety assessment. Allergic contact dermatitis (ACD) is a T-cell-medi...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, understanding the potential for a chemical to induce skin sensitization is a critical component of safety assessment. Allergic contact dermatitis (ACD) is a T-cell-mediated inflammatory skin reaction that can be triggered by small reactive molecules, known as haptens.[1] A significant challenge in this field is the phenomenon of cross-reactivity, where an individual sensitized to one chemical subsequently reacts to a different, structurally similar substance.[2]

This guide provides an in-depth technical comparison of methodologies for evaluating the cross-reactivity potential of 2-butyl-4-methylphenol, a substituted phenolic compound. While direct and extensive cross-reactivity data for this specific molecule is not widely published, we can establish a robust investigative framework by drawing comparisons with structurally related and well-characterized alkylphenols, such as 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT) and 4-tert-butylphenol formaldehyde resin, a known contact allergen.[3][4][5] We will explore the causality behind experimental choices, from foundational clinical assessments to cutting-edge New Approach Methodologies (NAMs), providing the logical and scientific underpinning for a comprehensive safety evaluation.

Part 1: The Mechanistic Foundation of Skin Sensitization

A scientifically rigorous investigation begins with understanding the underlying biological mechanism. The process of skin sensitization is well-described by the Adverse Outcome Pathway (AOP), a framework established by the Organisation for Economic Co-operation and Development (OECD) that links a Molecular Initiating Event (MIE) to an adverse health outcome through a series of causally connected Key Events (KEs).[1][6]

The AOP for skin sensitization involves four primary Key Events:

  • KE1 (Molecular Initiating Event): The chemical (or its metabolite) must first penetrate the stratum corneum and then covalently bind to skin proteins. This process, known as haptenation, renders the proteins immunogenic.[1]

  • KE2: Keratinocyte Activation: The modified proteins and the chemical itself can induce stress responses in keratinocytes, leading to the release of pro-inflammatory cytokines and danger signals.

  • KE3: Dendritic Cell Activation: Dendritic cells (DCs), the skin's resident antigen-presenting cells, are activated by the inflammatory signals from keratinocytes and take up the haptenated proteins. They subsequently mature and migrate from the epidermis to the local draining lymph nodes.[1]

  • KE4: T-Cell Proliferation: In the lymph node, the activated DCs present the hapten-protein complex to naive T-cells, leading to the proliferation of hapten-specific T-cells. This establishes immunological memory.

Upon re-exposure, these memory T-cells are rapidly activated, leading to the inflammatory response characteristic of ACD. Cross-reactivity occurs when the T-cells primed by one hapten recognize and react to a structurally similar hapten.[2] However, this is not merely a matter of structural mimicry; skin metabolism can play a crucial, patient-specific role in transforming a non-reactive pro-hapten into a reactive hapten, making cross-reactivity an individualized reaction.[7]

AOP_Skin_Sensitization cluster_0 MIE Molecular Initiating Event (KE1) Covalent Binding to Proteins (Haptenation) KE2 Key Event 2 Keratinocyte Activation & Inflammatory Cytokine Release MIE->KE2 Induces KE3 Key Event 3 Dendritic Cell Activation & Migration KE2->KE3 Activates KE4 Key Event 4 T-Cell Proliferation & Differentiation KE3->KE4 Presents Antigen to AO Adverse Outcome Allergic Contact Dermatitis (ACD) KE4->AO Leads to caption Fig. 1: The Adverse Outcome Pathway for Skin Sensitization.

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Part 2: A Comparative Guide to Cross-Reactivity Assessment Methods

Evaluating the cross-reactivity of 2-butyl-4-methylphenol requires a multi-faceted approach. No single assay can provide a complete picture. The following is a comparison of key methodologies, aligned with the principles of modern toxicology which prioritize non-animal testing where possible.[8]

MethodPrincipleAOP Key Event AddressedThroughputKey Advantages & Limitations
Human Patch Testing Topical application of allergens to patients' skin to elicit a localized ACD reaction.[3][9]Adverse OutcomeLowAdvantage: The clinical "gold standard," directly assesses human response. Limitation: Retrospective, requires already sensitized individuals, not for predictive screening.
Local Lymph Node Assay (LLNA) Measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test chemical.[6]Key Event 4Low-MediumAdvantage: Provides quantitative potency data (EC3 value).[6] Limitation: An animal model, facing ethical and regulatory replacement efforts.
Direct Peptide Reactivity Assay (DPRA) In chemico assay that quantifies the depletion of synthetic cysteine- and lysine-containing peptides after incubation with a test chemical.[10]Key Event 1HighAdvantage: Rapid, cell-free, highly reproducible for assessing haptenation potential. Limitation: Does not account for metabolism or bioavailability.
KeratinoSens™ / LuSens™ In vitro cell-based assays using human keratinocyte cell lines that measure the activation of the Nrf2 antioxidant response element (ARE) pathway, a key cellular stress response.[11]Key Event 2HighAdvantage: Mechanistically based, high-throughput. Limitation: Can be affected by cytotoxicity; does not capture all keratinocyte activation pathways.
h-CLAT In vitro assay using the THP-1 human monocytic cell line to measure the upregulation of dendritic cell activation markers (e.g., CD86, CD54).[10]Key Event 3Medium-HighAdvantage: Models a critical step in the immune response. Limitation: Monocultures may not fully replicate the complex skin environment.[12]
In Silico (QSAR) Models Computational models that predict sensitization potential based on a chemical's structure and physicochemical properties.[6][13][14]All (Predictive)Very HighAdvantage: Extremely fast and cost-effective for initial screening. Limitation: Predictive accuracy depends on the quality of the training dataset; may struggle with novel chemical classes.

Expert Rationale: The modern approach to safety assessment, often termed an Integrated Approach to Testing and Assessment (IATA), leverages the strengths of these different methods. An IATA workflow reduces reliance on animal testing and provides a more mechanistically informed decision-making process.

IATA_Workflow cluster_0 start Chemical of Interest (e.g., 2-butyl-4-methylphenol) in_silico In Silico Screening (QSAR, Read-Across) start->in_silico dpra In Chemico Testing (DPRA) Assess Peptide Reactivity (KE1) in_silico->dpra If alert or inconclusive cell_based In Vitro Cell-Based Assays (KeratinoSens™, h-CLAT) Assess KE2 & KE3 dpra->cell_based If reactive data_integration Data Integration & Potency Assessment (Weight of Evidence) cell_based->data_integration safe Conclusion: Low Sensitization Concern data_integration->safe No/Weak Evidence concern Conclusion: Potential Sensitization Concern (Further Evaluation Needed) data_integration->concern Strong Evidence caption Fig. 2: Integrated Testing Strategy for Sensitization.

Caption: Integrated Testing Strategy for Sensitization.

Part 3: Experimental Protocols for Comparative Assessment

To provide a practical framework, this section outlines detailed protocols for two key experimental approaches.

Protocol 1: Predictive In Chemico Reactivity Assessment using DPRA

This protocol is designed to assess the Molecular Initiating Event (KE1) by quantifying the reactivity of 2-butyl-4-methylphenol towards model peptides.

Objective: To determine the peptide depletion potential of 2-butyl-4-methylphenol in comparison to a known sensitizer (e.g., Cinnamic Aldehyde) and a non-sensitizer (e.g., Lactic Acid).

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM solution of the cysteine-containing peptide (Ac-RFAACAA-COOH) in pH 7.5 phosphate buffer.

    • Prepare a 100 mM solution of the lysine-containing peptide (Ac-RFAAKAA-COOH) in pH 10.2 ammonium acetate buffer.

    • Prepare 100 mM stock solutions of the test chemical (2-butyl-4-methylphenol), positive control (Cinnamic Aldehyde), and negative control (Lactic Acid) in a suitable solvent (e.g., Acetonitrile).

  • Incubation:

    • For the cysteine peptide, mix the test chemical with the peptide solution at a 1:10 molar ratio (chemical:peptide).

    • For the lysine peptide, mix the test chemical with the peptide solution at a 1:50 molar ratio.

    • Incubate all samples, including peptide-only controls (blanks), for 24 ± 1 hours at 25 ± 1°C with gentle shaking.

  • Sample Analysis:

    • Following incubation, quench the reaction and dilute the samples appropriately for analysis.

    • Analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Calculation and Interpretation:

    • Calculate the percent peptide depletion for each test chemical using the formula: % Depletion = [1 - (Peak Area of Chemical-Treated Peptide / Peak Area of Blank Peptide)] * 100

    • Average the cysteine and lysine depletion values to classify the chemical's reactivity potential.

Self-Validation: The inclusion of validated positive and negative controls is critical. The positive control must show significant depletion and the negative control must show minimal depletion for the run to be considered valid.

Protocol 2: Clinical Cross-Reactivity Assessment via Patch Testing

This protocol describes a hypothetical patch test panel to investigate potential cross-reactivity in individuals already sensitized to other phenolic compounds.

Objective: To determine if patients with a known allergy to 4-tert-butylphenol formaldehyde resin (a common screening allergen) also react to 2-butyl-4-methylphenol.

Methodology:

  • Allergen Preparation:

    • Prepare allergens in a suitable vehicle, typically petrolatum (pet.).

    • Panel should include:

      • 2-butyl-4-methylphenol (e.g., 1.0% in pet.)

      • 4-tert-butylphenol formaldehyde resin (1.0% in pet.)[3][15]

      • 2,6-di-tert-butyl-4-methylphenol (BHT) (e.g., 1.0% in pet.)

      • Vehicle control (petrolatum only).

  • Patch Application:

    • Apply small amounts of each prepared allergen into individual Finn Chambers® or similar patch test units.

    • Affix the panels to the upper back of the patient, ensuring good skin contact.[3]

    • The patches remain in place for 48 hours. The patient must keep the area dry.

  • Reading and Scoring:

    • First Reading (48 hours): Remove the patches and mark the test sites. Allow the skin to rest for 30-60 minutes before the initial reading.

    • Second Reading (72-96 hours): Perform a second reading to capture delayed reactions.

    • Score reactions based on the International Contact Dermatitis Research Group (ICDRG) criteria:

      • ?+ = Doubtful reaction (faint erythema)

      • + = Weak positive (erythema, infiltration, possibly papules)

      • ++ = Strong positive (erythema, infiltration, papules, vesicles)

      • +++ = Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)

      • IR = Irritant reaction

      • - = Negative

Trustworthiness: A positive reaction to the known sensitizer (4-tert-butylphenol formaldehyde resin) validates the patient's sensitivity. A negative reaction to the vehicle control confirms that the reactions are not due to the petrolatum base. A reaction to 2-butyl-4-methylphenol in this context would suggest cross-reactivity.

Part 4: Data Presentation and Comparative Interpretation

Quantitative data from these studies should be summarized for clear comparison.

Table 2: Hypothetical DPRA Data for 2-butyl-4-methylphenol and Comparators

Test ChemicalCysteine Peptide Depletion (%)Lysine Peptide Depletion (%)Mean Depletion (%)Reactivity Class
Lactic Acid (Negative Control)1.50.51.0Minimal Reactivity
2-butyl-4-methylphenol 15.2 2.1 8.65 Low Reactivity
Cinnamic Aldehyde (Positive Control)95.85.250.5High Reactivity

Interpretation: In this hypothetical scenario, 2-butyl-4-methylphenol demonstrates low reactivity, primarily with the cysteine peptide. This suggests a lower intrinsic potential to act as a direct hapten compared to a strong sensitizer like cinnamic aldehyde. However, low reactivity does not exclude the possibility of sensitization, particularly if metabolic activation is required in vivo.

Conclusion and Future Outlook

The assessment of cross-reactivity for 2-butyl-4-methylphenol necessitates a sophisticated, weight-of-evidence approach. While in chemico methods like the DPRA can provide rapid, reproducible data on intrinsic reactivity, they cannot stand alone. These results must be integrated with data from cell-based assays that probe downstream key events of the AOP and predictive in silico models. For phenolic compounds specifically, the potential for metabolic activation to form reactive quinone-type intermediates is a critical consideration that highlights the limitations of simpler assays.[16]

Ultimately, while NAMs provide a powerful predictive framework, clinical data from patch testing remains the definitive evidence for human sensitization and cross-reactivity. A comprehensive evaluation of 2-butyl-4-methylphenol would therefore involve using an integrated testing strategy to classify its sensitization potential and guide the design of any necessary, targeted clinical investigations.

References

  • Computational approaches for skin sensitization prediction. (2018). Critical Reviews in Toxicology. [Link]

  • Mowitz, M., et al. (2021). Further Evidence of Allergic Contact Dermatitis Caused by 2,2′-Methylenebis(6-tert-Butyl-4-Methylphenol) Monoacrylate, a New Sensitizer in the Dexcom G6 Glucose Sensor. Dermatitis. [Link]

  • Corsini, E., et al. (2021). Computational modelling and simulation for immunotoxicity prediction induced by skin sensitisers. Proceedings of the 2021 Summer Simulation Conference (SCSC). [Link]

  • Strickland, J., et al. (2018). Computational approaches for skin sensitization prediction. PubMed. [Link]

  • Development of machine learning models for the prediction of the skin sensitization potential of cosmetic compounds. (2024). PeerJ. [Link]

  • Mowitz, M., et al. (2021). Further Evidence of Allergic Contact Dermatitis Caused by 2,2′-Methylenebis(6-tert-Butyl-4-Methylphenol) Monoacrylate, a New Sensitizer in the Dexcom G6 Glucose Sensor. ResearchGate. [Link]

  • Kim, K-T., et al. (2022). Prediction of skin sensitization using machine learning. Toxicology and Applied Pharmacology. [Link]

  • Mowitz, M., et al. (2022). Further Evidence of Allergic Contact Dermatitis Caused by 2,2′-Methylenebis(6- tert -Butyl-4-Methylphenol) Monoacrylate, a New Sensitizer in the Dexcom G6 Glucose Sensor. Lund University Research Portal. [Link]

  • Mowitz, M., et al. (2022). Further Evidence of Allergic Contact Dermatitis Caused by 2,2'-Methylenebis(6- tert -Butyl-4-Methylphenol) Monoacrylate, a New Sensitizer in the Dexcom G6 Glucose Sensor. PubMed. [Link]

  • Herman, A., et al. (2022). Contact allergy to the Dexcom G6 glucose monitoring system-Role of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate in the new adhesive. Contact Dermatitis. [Link]

  • Sone, H., et al. (2015). In vitro methods for hazard assessment of industrial chemicals – opportunities and challenges. Frontiers in Public Health. [Link]

  • An in vitro method for detecting chemical sensitization using human reconstructed skin models and its applicability to cosmetic, pharmaceutical, and medical device safety testing. (2012). Toxicology and Applied Pharmacology. [Link]

  • New Approach Methods in Toxicology: Innovations in In Vitro Testing for Chemical Safety. (2024). Contract Laboratory. [Link]

  • Thomson, P. J., et al. (2021). In Vitro Approach to Assess the Potential for Risk of Idiosyncratic Adverse Reactions Caused by Candidate Drugs. Chemical Research in Toxicology. [Link]

  • Coecke, S., et al. (2002). Methods of in vitro toxicology. Food and Chemical Toxicology. [Link]

  • Taffe, B. G., et al. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of Biochemistry and Biophysics. [Link]

  • Divkovic, M., et al. (2005). Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers. Current Medicinal Chemistry. [Link]

  • Skin sensitising chemicals. (2020). European Chemicals Agency (ECHA). [Link]

  • Chemical reaction: Cross-reactivity is patient-specific due to skin metabolism. (2020). Dermatology Times. [Link]

  • Lin, Y-C., et al. (2012). Alkylphenols—potential modulators of the allergic response. Allergy. [Link]

  • Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review. (2016). Danish Environmental Protection Agency. [Link]

  • Baseline series of patch test allergens. DermNet NZ. [Link]

  • 2-tert-Butyl-4-methylphenol. PubChem, National Institutes of Health. [Link]

  • Kanerva, L., et al. (1991). Patch-test Reactions to Plastic and Glue Allergens. Acta Dermato-Venereologica. [Link]

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  • Patch Testing. Lincoln Road Dermatology. [Link]

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Comparative

A Comparative Guide to the Definitive Identification of Synthesized 2-butyl-4-methylphenol

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable and reproducible science. This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable and reproducible science. This guide provides a comprehensive framework for the definitive identification of 2-butyl-4-methylphenol, a valuable building block in various chemical syntheses. We will delve into a robust synthesis protocol and dissect the analytical techniques required to distinguish it from potential isomeric impurities, ensuring the integrity of your research.

Introduction: The Imperative of Isomeric Purity

Alkylated phenols, such as 2-butyl-4-methylphenol, are a class of compounds with significant industrial and pharmaceutical relevance.[1] Their synthesis, often achieved through Friedel-Crafts alkylation, can yield a mixture of isomers depending on the reaction conditions and the nature of the alkylating agent.[1][2] For instance, the seemingly subtle difference between a linear n-butyl group and a branched tert-butyl group can impart vastly different physicochemical and biological properties to the final molecule. Therefore, rigorous analytical confirmation is not merely a procedural formality but a critical step to guarantee the desired molecular structure and, consequently, the validity of subsequent experimental outcomes.

This guide will present a comparative analysis of the spectral data of synthesized 2-n-butyl-4-methylphenol against its common isomer, 2-tert-butyl-4-methylphenol, providing you with the expertise to confidently identify your target compound.

Synthesis of 2-butyl-4-methylphenol: A Step-by-Step Protocol

The synthesis of 2-butyl-4-methylphenol is typically achieved via the Friedel-Crafts alkylation of p-cresol with an appropriate butylating agent, such as 1-butanol, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of p-Cresol

Materials:

  • p-Cresol

  • 1-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-cresol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. Ensure the temperature remains below 5°C.

  • Alkylation: Add 1-butanol (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-butyl-4-methylphenol.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization p_cresol p-Cresol reaction Friedel-Crafts Alkylation (AlCl3, CH2Cl2) p_cresol->reaction butanol 1-Butanol butanol->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Synthesized 2-butyl-4-methylphenol purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry (GC-MS) product->ms comparison Data Comparison with Reference Spectra nmr->comparison ir->comparison ms->comparison confirmation Identity Confirmed comparison->confirmation

Caption: Workflow for the synthesis and characterization of 2-butyl-4-methylphenol.

Comparative Spectroscopic Analysis

The definitive identification of the synthesized 2-butyl-4-methylphenol hinges on a thorough analysis of its spectroscopic data and comparison with that of potential isomers, most notably 2-tert-butyl-4-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy:

The key differentiating feature between the n-butyl and tert-butyl isomers in the ¹H NMR spectrum lies in the signals corresponding to the butyl group protons.

Assignment 2-n-butyl-4-methylphenol (Predicted) 2-tert-butyl-4-methylphenol (Reference) Rationale for Differentiation
Aromatic Protons ~6.6-7.0 ppm (m, 3H)~6.6-7.1 ppm (m, 3H)The substitution pattern on the aromatic ring is similar, leading to overlapping signals.
Phenolic -OH ~4.5-5.5 ppm (s, 1H)~4.6 ppm (s, 1H)The chemical shift of the phenolic proton is concentration and solvent dependent.
Methyl Protons (-CH₃) ~2.2 ppm (s, 3H)~2.2 ppm (s, 3H)The methyl group on the aromatic ring will have a similar chemical shift in both isomers.
Butyl Group Protons ~2.6 ppm (t, 2H, -CH₂-Ar)~1.5 ppm (m, 2H, -CH₂-)~1.3 ppm (m, 2H, -CH₂-)~0.9 ppm (t, 3H, -CH₃)~1.4 ppm (s, 9H, -C(CH₃)₃)This is the key diagnostic region. The n-butyl group shows a characteristic triplet for the terminal methyl group and complex multiplets for the methylene protons. The tert-butyl group, due to its symmetry, displays a sharp singlet integrating to nine protons.[3]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further confirmation by revealing the number and electronic environment of the carbon atoms.

Assignment 2-n-butyl-4-methylphenol (Predicted) 2-tert-butyl-4-methylphenol (Reference) Rationale for Differentiation
Aromatic Carbons ~115-152 ppm~115-151 ppmSimilar substitution patterns result in comparable chemical shifts for the aromatic carbons.
Methyl Carbon (-CH₃) ~20 ppm~20 ppmThe aromatic methyl carbon will have a similar chemical shift.
Butyl Group Carbons ~35 ppm (-CH₂-Ar)~33 ppm (-CH₂-)~22 ppm (-CH₂-)~14 ppm (-CH₃)~34 ppm (-C(CH₃)₃)~31 ppm (-C(CH₃)₃)The n-butyl group will show four distinct signals for its four carbon atoms. The tert-butyl group will exhibit two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 2-butyl-4-methylphenol Interpretation
O-H Stretch 3200-3600 (broad)The broadness of this peak is characteristic of the hydrogen-bonded hydroxyl group of the phenol.[4]
C-H Stretch (Aromatic) 3000-3100Indicates the presence of C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic) 2850-2960Corresponds to the C-H bonds of the butyl and methyl groups. The intensity and shape of this region may differ slightly between isomers due to the different number of C-H bonds.
C=C Stretch (Aromatic) 1500-1600Characteristic of the carbon-carbon double bonds within the aromatic ring.[5]
C-O Stretch (Phenolic) 1200-1260Indicates the stretching vibration of the carbon-oxygen bond of the phenol.

While the FTIR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when compared with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the purity of the synthesized product and identifying any byproducts.

Expected Fragmentation Patterns:

The molecular ion peak (M⁺) for both 2-n-butyl-4-methylphenol and 2-tert-butyl-4-methylphenol will be observed at an m/z of 164. However, their fragmentation patterns will differ significantly due to the different stability of the carbocations formed upon fragmentation.

  • 2-n-butyl-4-methylphenol: The primary fragmentation pathway is typically the loss of a propyl radical (C₃H₇•) to form a stable benzylic cation at m/z 121. Another significant fragmentation is the loss of an ethyl radical (C₂H₅•) to give a fragment at m/z 135.

  • 2-tert-butyl-4-methylphenol: The most prominent fragmentation is the loss of a methyl radical (CH₃•) to form a very stable tertiary benzylic carbocation at m/z 149.[6] This peak is often the base peak in the spectrum.

m/z Value Possible Fragment (2-n-butyl-4-methylphenol) Possible Fragment (2-tert-butyl-4-methylphenol) Significance
164 [M]⁺[M]⁺Molecular ion peak, confirming the molecular weight.[7]
149 Minor[M - CH₃]⁺A dominant peak for the tert-butyl isomer.
135 [M - C₂H₅]⁺MinorA significant fragment for the n-butyl isomer.
121 [M - C₃H₇]⁺MinorA major fragment for the n-butyl isomer.
107 [M - C₄H₉]⁺[M - C₄H₉]⁺Loss of the entire butyl group.

By comparing the relative intensities of these key fragment ions, a clear distinction between the two isomers can be made.

Conclusion: A Multi-faceted Approach to Identity Confirmation

The definitive identification of synthesized 2-butyl-4-methylphenol requires a multi-pronged analytical approach. While a successful synthesis protocol lays the foundation, it is the careful and comparative analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data that provides the irrefutable evidence of the target molecule's identity and purity. By understanding the characteristic spectral fingerprints of the desired product and its potential isomers, researchers can proceed with confidence, knowing that their downstream experiments are built on a solid and well-characterized chemical foundation. This rigorous approach to structural verification is an indispensable component of scientific integrity and the advancement of chemical and pharmaceutical research.

References

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Validation

A Guide to Inter-Laboratory Comparison of 2-Butyl-4-methylphenol Analysis

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2-butyl-4-methylphenol analysis. It is designed for researchers, scientists, and drug development professionals who require r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2-butyl-4-methylphenol analysis. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for this compound. This document outlines the critical considerations, methodologies, and data interpretation necessary for a successful comparative study.

Introduction: The Imperative for Accurate 2-Butyl-4-methylphenol Analysis

2-Butyl-4-methylphenol, an organic compound with the molecular formula C11H16O, is a phenolic derivative utilized in various industrial applications.[1][2] Its role as an antioxidant and intermediate in chemical synthesis necessitates accurate and precise quantification to ensure product quality, safety, and regulatory compliance.[3] Inter-laboratory comparisons, also known as proficiency testing, are essential for evaluating the performance of different analytical methods and ensuring consistency and reliability of results across different laboratories.[4] These studies help identify potential sources of error, validate analytical procedures, and establish a consensus on best practices.

This guide will focus on two prevalent analytical techniques for the determination of 2-butyl-4-methylphenol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Methodology: A Tale of Two Techniques

The choice of analytical method is paramount and depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[5] Below are detailed protocols for GC-MS and HPLC analysis of 2-butyl-4-methylphenol, which can serve as a foundation for an inter-laboratory study.

The following diagram illustrates the general workflow for the analysis of 2-butyl-4-methylphenol in a hypothetical inter-laboratory comparison.

Inter-Laboratory Comparison Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample_Distribution Homogeneous Sample Distribution to Labs Extraction Solvent Extraction Sample_Distribution->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Direct Analysis of Liquid Sample GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Analysis of Volatilized Sample Data_Collection Data Collection from all Labs GC_MS->Data_Collection HPLC->Data_Collection Statistical_Analysis Statistical Analysis (e.g., z-scores, reproducibility) Data_Collection->Statistical_Analysis Performance_Evaluation Method Performance Evaluation Statistical_Analysis->Performance_Evaluation Final_Report Final_Report Performance_Evaluation->Final_Report Generation of Comparison Guide

Caption: Workflow for Inter-laboratory Analysis of 2-Butyl-4-methylphenol.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-butyl-4-methylphenol.[1][6] For non-volatile phenolics, a derivatization step may be necessary to increase volatility.[6]

Sample Preparation:

  • Extraction: Accurately weigh a known amount of the homogenized sample into a vial. Add a suitable organic solvent (e.g., cyclohexane or dichloromethane) and extract the analyte, potentially using ultrasound-assisted extraction for solid matrices.[7][8]

  • Derivatization (if necessary): To improve chromatographic performance and sensitivity, a derivatization step such as silylation can be performed to convert the polar hydroxyl group of the phenol into a less polar silyl ether.[6]

GC-MS Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for separating phenolic compounds.[9]

  • Injector: Splitless injection is commonly used for trace analysis.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Oven Temperature Program: A programmed temperature ramp is used to ensure good separation of the analyte from other matrix components. For example, an initial temperature of 50°C held for 1 minute, then ramped at 20°C/min to 150°C and held for 7 minutes, followed by a ramp to 250°C.[10]

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

HPLC is a versatile technique suitable for a wide range of phenolic compounds and is often used for routine quantification.[5][7]

Sample Preparation:

  • Extraction: Similar to the GC-MS preparation, extract the analyte from the sample matrix using a suitable solvent such as methanol or acetonitrile.[7][11][12]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Conditions:

  • System: An HPLC system equipped with a UV or diode-array detector (DAD).

  • Column: A C18 reversed-phase column is commonly employed for the separation of phenolic compounds.[13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like acetic acid or phosphoric acid to improve peak shape) and an organic phase (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of methanol, acetonitrile, and water.[13]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8][13]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[13]

  • Detection: UV detection at a wavelength where 2-butyl-4-methylphenol exhibits maximum absorbance, for instance, 277 nm.[13]

Data Analysis and Performance Comparison

To objectively compare the performance of the analytical methods across different laboratories, a set of key validation parameters should be assessed. These include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[12][14]

The results from the participating laboratories should be collected and statistically analyzed.[15] Statistical tools such as z-scores can be used to evaluate the performance of each laboratory against the consensus value.[16][17] The overall reproducibility of each method can be assessed by calculating the relative standard deviation (%RSD) of the results from all laboratories.[18]

Table 1: Hypothetical Performance Comparison of Analytical Methods for 2-Butyl-4-methylphenol

Performance ParameterGC-MSHPLC-UV
Linearity (R²) > 0.99> 0.99[6][14]
Accuracy (% Recovery) 90-110%[10]95-105%[12][14]
Precision (Repeatability %RSD) < 10%[10]< 5%[14]
Precision (Reproducibility %RSD) < 15%< 10%
LOD (µg/mL) 0.01 - 0.10.02 - 0.5[14]
LOQ (µg/mL) 0.03 - 0.30.06 - 1.5[14]

Causality Behind Experimental Choices:

  • Derivatization in GC-MS: The decision to derivatize is based on the need to increase the volatility and thermal stability of the analyte, which can lead to improved peak shape and sensitivity.[6] However, this adds an extra step to the sample preparation, which can be a source of error.

  • Mobile Phase in HPLC: The use of an acidified mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks and more reproducible retention times.

  • Internal Standard: The use of an internal standard, ideally a deuterated analog of the analyte, is highly recommended for both GC-MS and HPLC to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[18]

Trustworthiness: A Self-Validating System

A robust inter-laboratory comparison should be designed as a self-validating system. This involves:

  • Homogeneous and Stable Test Material: The distributed samples must be homogeneous and stable throughout the duration of the study to ensure that all laboratories are analyzing identical material.[15]

  • Clear and Detailed Protocols: Providing detailed standard operating procedures (SOPs) to all participating laboratories helps to minimize variations in methodology.

  • Inclusion of Quality Control Samples: Blind quality control samples with known concentrations of the analyte should be included to assess the accuracy of each laboratory's measurements.

  • Statistical Analysis of Results: A thorough statistical analysis of the submitted data is crucial for identifying outliers and assessing the overall performance of the methods and the participating laboratories.[15][16]

Conclusion

This guide provides a foundational framework for conducting a comprehensive inter-laboratory comparison of 2-butyl-4-methylphenol analysis. By carefully considering the methodologies, implementing robust quality control measures, and performing a thorough statistical analysis of the results, researchers can gain valuable insights into the performance of different analytical techniques. This will ultimately lead to more reliable and reproducible data for this important industrial chemical.

References

  • BenchChem. (2025). Cross-validation of analytical methods for phenolic compounds.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Quantitative Assays for Phenolic Compounds in Complex Mixtures.
  • Della Posta, S. (2021). Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products.
  • Kim, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology.
  • MDPI. (2025). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods.
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  • Google Patents. (n.d.). CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
  • ResearchGate. (2025). [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography].
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  • The Royal Society of Chemistry. (n.d.). What is proficiency testing?.
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Comparative

A Comparative In Vitro Analysis of 2-Butyl-4-Methylphenol and Other Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals In the landscape of antioxidant research and its application in drug development and material stabilization, the selection of an appropriate antioxidant is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research and its application in drug development and material stabilization, the selection of an appropriate antioxidant is a critical decision driven by efficacy, mechanism, and safety. This guide provides an in-depth technical comparison of the in vitro antioxidant properties of 2-butyl-4-methylphenol against a panel of widely utilized synthetic and natural phenolic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Gallic Acid.

Due to the limited availability of direct comparative studies on 2-butyl-4-methylphenol in standardized antioxidant assays, this guide will leverage data on its close structural isomer, 2-tert-butyl-4-methylphenol, and another related compound, 2,4-di-tert-butylphenol, to provide a reasoned analysis of its potential antioxidant capacity. This approach allows for a scientifically grounded, albeit indirect, comparison to the established profiles of BHT, BHA, Trolox, and Gallic Acid.

The Central Role of Phenolic Antioxidants in Mitigating Oxidative Stress

Phenolic compounds are a cornerstone of antioxidant science, playing a pivotal role in the prevention of oxidative damage in biological and chemical systems.[1] Their primary function lies in their ability to interrupt the cascading reactions of free radicals, highly reactive species that can inflict damage on lipids, proteins, and nucleic acids.[1] This free radical scavenging capability is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to a radical, thereby neutralizing it and terminating the oxidative chain reaction.[2] The resulting phenoxy radical is often stabilized by resonance, rendering it less reactive.[2]

The efficacy of a phenolic antioxidant is governed by several factors, including the number and position of hydroxyl groups, steric hindrance around the hydroxyl group, and the presence of other substituents on the aromatic ring.[3] Understanding these structure-activity relationships is crucial for the rational design and selection of antioxidants for specific applications.

Unveiling the Antioxidant Mechanisms

The antioxidant action of phenolic compounds primarily proceeds through two main pathways:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, effectively quenching it. The antioxidant itself becomes a radical, but it is generally a more stable, less reactive species.[3]

  • Single Electron Transfer (SET): This pathway involves the transfer of an electron from the phenolic antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the radical.[3]

The predominant mechanism can be influenced by the structure of the antioxidant, the nature of the free radical, and the solvent system used in the assay.

A Comparative Look at Key Phenolic Antioxidants

This guide focuses on comparing 2-butyl-4-methylphenol with the following well-characterized phenolic antioxidants:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and industrial fluids to prevent oxidation.

  • Butylated Hydroxyanisole (BHA): Another common synthetic antioxidant used in a similar capacity to BHT, often in combination to achieve synergistic effects.[4][5]

  • Trolox: A water-soluble derivative of vitamin E, frequently employed as a standard in antioxidant capacity assays due to its well-defined reactivity with various radicals.

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, known for its potent antioxidant properties attributed to its three hydroxyl groups.

In Vitro Antioxidant Performance: A Comparative Data Analysis

To provide a quantitative comparison, the following table summarizes the available in vitro antioxidant activity data for the selected compounds. The data is primarily presented as IC50 values from the DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)FRAP (Ferric Reducing Antioxidant Power)
2-tert-Butyl-4-methylphenol Data not readily available; however, its dimer showed potent radical scavenging.[6]Data not readily availableData not readily available
2,4-Di-tert-butylphenol ~60 µg/mL[7]~17 µg/mL[7]Data not readily available
BHT (Butylated Hydroxytoluene) Wide range reported (e.g., ~29.1 µg/mL)Data not readily availableModerate activity
BHA (Butylated Hydroxyanisole) ~46.5 µg/mLPotent activityPotent activity
Trolox ~4.0 µg/mLPotent activity (often used as a standard)Potent activity
Gallic Acid ~1.5 µg/mLVery potent activityVery potent activity

Interpretation of the Data:

Based on the available data for structurally related compounds, 2-butyl-4-methylphenol is expected to exhibit moderate to good antioxidant activity. The presence of the electron-donating butyl and methyl groups on the phenol ring should enhance its ability to donate a hydrogen atom and stabilize the resulting phenoxy radical.

Comparatively:

  • Gallic Acid consistently demonstrates the highest antioxidant activity across all assays, which is attributed to its three hydroxyl groups.

  • Trolox also exhibits very high activity and serves as a reliable standard.

  • BHT and BHA show good antioxidant potential, with their efficacy being well-established in various applications.

  • The data for 2,4-di-tert-butylphenol suggests that it is a less potent antioxidant than BHT in the DPPH assay but may be more effective in the ABTS assay.[7][8] This highlights the importance of using multiple assays to obtain a comprehensive antioxidant profile.

Experimental Protocols for In Vitro Antioxidant Assays

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the three most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow, monitored spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of DPPH Radical Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of 0.1 mM.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds (2-butyl-4-methylphenol and other antioxidants) in methanol. Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the antioxidant. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation, a blue-green chromophore.

Step-by-Step Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds in the appropriate solvent.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to a 96-well microplate.

    • Add 180 µL of the ABTS working solution to each well.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and IC50: The calculations are performed similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.

  • Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure:

    • Add 20 µL of each sample dilution or standard to a 96-well microplate.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the microplate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the ferrous sulfate standard. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, the fundamental antioxidant mechanism, and a typical experimental workflow.

cluster_structures Chemical Structures 2B4MP 2-Butyl-4-methylphenol BHT BHT BHA BHA Trolox Trolox Gallic_Acid Gallic Acid

Caption: Chemical structures of the compared phenolic antioxidants.

Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Antioxidant->Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (R-H) Free_Radical->Neutralized_Molecule Accepts H•

Caption: The fundamental mechanism of radical scavenging by phenolic antioxidants.

Start Start Prepare_Reagents Prepare Radical Solution (DPPH/ABTS) and Antioxidant Dilutions Start->Prepare_Reagents Mix Mix Radical Solution with Antioxidant Prepare_Reagents->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Caption: A generalized experimental workflow for DPPH and ABTS antioxidant assays.

Conclusion

This comparative guide provides a comprehensive overview of the in vitro antioxidant properties of 2-butyl-4-methylphenol in the context of other widely used phenolic antioxidants. While direct quantitative data for 2-butyl-4-methylphenol is sparse, analysis of its structural analogs suggests it possesses noteworthy antioxidant activity. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to conduct their own comparative studies and make informed decisions in the selection of antioxidants for their specific research and development needs. Further in vitro and in vivo studies are warranted to fully elucidate the antioxidant profile and potential applications of 2-butyl-4-methylphenol.

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  • Satoh, K., Sakagami, H., & Fujisawa, S. (1998). Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. Anticancer research, 18(5A), 3457–3462. [Link]

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  • Ingold, K. U. (1962). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Journal of Chemistry, 40(10), 1857-1872. [Link]

  • Diva-Portal.org. Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of pharmacy and pharmacology, 59(12), 1673–1685. [Link]

  • Richard, D. E., & Hepp, G. R. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of biochemistry and biophysics, 275(2), 436–446. [Link]

  • Wikipedia. Butylated hydroxytoluene. [Link]

  • Ayswarya, S., Radhakrishnan, M., Manigundan, K., Gopikrishnan, V., & Soytong, K. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. International Journal of Agricultural Technology, 18(1), 2343-2352. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Fe. Molecules, 25(14), 3163. [Link]

  • Dawidowicz, A. L., Wianowska, D., & Olszowy, M. (2012). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds?. Journal of the Brazilian Chemical Society, 23, 1761-1769. [Link]

  • Science.gov. dpph assay ic50: Topics by Science.gov. [Link]

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Validation

A Comparative Performance Evaluation of 2-Butyl-4-methylphenol as a Stabilizer for Pharmaceutical Applications

In the landscape of pharmaceutical development and manufacturing, ensuring the chemical stability of active pharmaceutical ingredients (APIs) and excipients is paramount. Degradation, often initiated by oxidative or ther...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the chemical stability of active pharmaceutical ingredients (APIs) and excipients is paramount. Degradation, often initiated by oxidative or thermal stress, can compromise the safety, efficacy, and shelf-life of a drug product.[1] Phenolic antioxidants are a critical class of stabilizers employed to mitigate these risks. This guide provides an in-depth performance evaluation of 2-butyl-4-methylphenol, a phenolic antioxidant, comparing it with widely used alternatives like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).

This analysis is grounded in established principles of antioxidant chemistry and standard evaluation methodologies. We will explore the mechanistic underpinnings of phenolic stabilizers, present a comparative analysis based on structure-activity relationships, and provide detailed, validated protocols for researchers to conduct their own performance evaluations.

The Imperative of Stabilization in Pharmaceuticals

Drug molecules are susceptible to various degradation pathways, with oxidation being one of the most common.[2] This process, often a free-radical chain reaction, can be initiated by factors like light, heat, or the presence of metal ions.[3] Oxidative degradation can lead to the formation of impurities, loss of potency, and altered bioavailability.[1][4] Stabilizers, particularly antioxidants, are added to formulations to interrupt these degradation cascades, thereby preserving the integrity of the product.

Phenolic antioxidants, such as 2-butyl-4-methylphenol, function as free radical scavengers. Their efficacy is rooted in the ability of the phenolic hydroxyl group to donate a hydrogen atom to a reactive radical, neutralizing it and terminating the oxidative chain reaction.[5]

Mechanistic Pathways of Phenolic Antioxidants

The radical-scavenging activity of a phenolic antioxidant primarily proceeds through two key mechanisms. The preferred pathway is often influenced by the structure of the antioxidant, the nature of the free radical, and the solvent system.

  • Hydrogen Atom Transfer (HAT): This is a direct, one-step mechanism where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing it and forming a stable, resonance-delocalized phenoxy radical (ArO•).[6] The efficiency of this pathway is governed by the O-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[6]

  • Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium.[6] The feasibility of this pathway is related to the Ionization Potential (IP) of the antioxidant.[6]

Antioxidant_Mechanisms cluster_SET_PT Single Electron Transfer - Proton Transfer (SET-PT) HAT_eq ArOH + R•  →  ArO• + RH SET_eq ArOH + R•  →  [ArOH]•+ + R:- PT_eq [ArOH]•+  →  ArO• + H+

Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.

Comparative Analysis: 2-Butyl-4-methylphenol vs. Alternatives

The performance of a phenolic stabilizer is dictated by the substituents on the aromatic ring, which influence both its reactivity and stability. We compare 2-butyl-4-methylphenol with its close structural analogs, including the widely used 2,6-di-tert-butyl-4-methylphenol (BHT).

StabilizerStructureKey Structural FeaturesPredicted Performance Characteristics
2-Butyl-4-methylphenol C₁₁H₁₆OSingle n-butyl group at ortho position.The less bulky n-butyl group (compared to tert-butyl) may result in lower steric hindrance, potentially increasing the accessibility of the hydroxyl group for faster reaction kinetics with free radicals. However, the resulting phenoxy radical may be less sterically protected and thus less stable.
2-tert-Butyl-4-methylphenol C₁₁H₁₆OSingle tert-butyl group at ortho position.Offers a balance of reactivity and stability. The tert-butyl group provides steric hindrance to stabilize the resulting phenoxy radical.[7]
BHT (2,6-di-tert-butyl-4-methylphenol) C₁₅H₂₄OTwo tert-butyl groups flanking the hydroxyl group.The two bulky tert-butyl groups provide significant steric hindrance, which greatly stabilizes the phenoxy radical, preventing it from initiating new radical chains.[8] This makes BHT a highly effective, though potentially slower-reacting, antioxidant.[9]
BHA (Butylated hydroxyanisole) C₁₁H₁₆O₂Mixture of isomers; methoxy group and one tert-butyl group.The methoxy group influences the electronic properties. It is generally considered a potent radical scavenger.[10][11]
Antioxidant Efficiency

The antioxidant efficiency is a measure of a stabilizer's ability to inhibit oxidation. While direct comparative data for 2-butyl-4-methylphenol is limited in peer-reviewed literature, we can infer its potential performance based on structure-activity relationships. The key trade-off is between the speed of hydrogen donation and the stability of the resulting phenoxy radical.

Hypothesis: 2-Butyl-4-methylphenol may exhibit a faster initial rate of radical scavenging than BHT due to lower steric hindrance but may be consumed more quickly if the resulting phenoxy radical is less stable and partakes in secondary reactions.

Thermal Stability

Thermal stability is crucial for substances used in manufacturing processes involving heat, such as hot-melt extrusion. It is often assessed by measuring the onset of decomposition.

CompoundMelting Point (°C)Boiling Point (°C)
2-Butyl-4-methylphenolData not readily availableData not readily available
2-tert-Butyl-4-methylphenol50-52[12][13]244[12][13]
BHT (2,6-di-tert-butyl-4-methylphenol)69-73[14]265[14]

Higher melting and boiling points, as seen with BHT, often correlate with greater thermal stability and lower volatility, which are desirable properties for high-temperature processing.

Experimental Protocols for Performance Validation

To objectively compare the performance of 2-butyl-4-methylphenol, a series of standardized tests must be conducted. The following protocols provide a framework for a comprehensive evaluation.

Protocol: Antioxidant Efficiency via DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[5]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of concentrations for the test stabilizer (e.g., 2-butyl-4-methylphenol) and reference stabilizers (e.g., BHT) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each stabilizer concentration to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against concentration. A lower IC₅₀ value indicates higher antioxidant activity.

DPPH_Workflow prep Prepare Stock Solutions (DPPH, Stabilizers) serial Create Serial Dilutions of Stabilizers prep->serial mix Mix Stabilizer Dilutions with DPPH Solution in Plate serial->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and Determine IC50 Value measure->calculate result Compare IC50 Values calculate->result

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol: Thermal Stability via Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the stabilizer begins to decompose.[15]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the stabilizer into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the analysis.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of decomposition is determined as the temperature at which significant mass loss begins. This provides a direct measure of the material's thermal stability.

Conclusion and Future Directions

Based on established structure-activity relationships, 2-butyl-4-methylphenol presents itself as a potentially effective phenolic stabilizer. Its performance is predicted to be characterized by a balance between the reactivity of its hydroxyl group, influenced by the moderate steric hindrance of the n-butyl substituent, and the stability of the resulting phenoxy radical.

While BHT is a well-established and highly effective stabilizer due to its exceptional radical stability, 2-butyl-4-methylphenol could offer advantages in systems where faster radical scavenging kinetics are required. However, this guide underscores the critical need for direct experimental validation. The protocols provided herein offer a robust framework for researchers and drug development professionals to quantitatively assess the performance of 2-butyl-4-methylphenol against BHT, BHA, and other alternatives. Such studies are essential to fully elucidate its performance profile and determine its suitability for specific pharmaceutical applications.

References

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  • Benchchem. A Comparative Guide to the Antioxidant Mechanism of 2-Bromo-4-tert-butyl-6-methylphenol: A DFT Perspective.
  • ChemBK. (2025, August 19). 2,6-Di-tert-butyl-4-methylphenol.
  • MDPI. (2022, June 1).
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  • PubMed. (2015, March 15). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
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  • HPC Standards. 2-tert-Butyl-4-methylphenol | 1X100MG | C11H16O | 678305.
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Comparative

In-Depth Statistical Analysis and Performance Comparison: 2-Butyl-4-Methylphenol vs. Standard Hindered Phenols

As a Senior Application Scientist, selecting the optimal antioxidant for pharmaceutical formulations, cosmetic stabilization, or polymer preservation requires looking beyond basic efficacy claims. 2-Butyl-4-methylphenol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal antioxidant for pharmaceutical formulations, cosmetic stabilization, or polymer preservation requires looking beyond basic efficacy claims. 2-Butyl-4-methylphenol (also known as 2-tert-butyl-4-methylphenol, 2-tert-butyl-p-cresol, or 4M2B; CAS: 2409-55-4) is a highly effective synthetic hindered phenolic antioxidant[1].

This guide objectively compares the statistical performance and experimental data of 2-butyl-4-methylphenol (2-B-4-MP) against industry-standard alternatives like BHT (2,6-di-tert-butyl-4-methylphenol) and BHA (butylated hydroxyanisole). By examining the causality behind radical scavenging kinetics, thermal stability, and cytotoxicity, researchers can make data-driven formulation decisions.

Mechanistic Grounding: The Role of Steric Hindrance

The primary function of hindered phenols is to interrupt the autoxidation chain reaction by donating a hydrogen atom to highly reactive lipid peroxy radicals (ROO•)[1].

The efficacy of this process is heavily dictated by steric hindrance . BHT possesses two bulky tert-butyl groups at the ortho positions, which excellently stabilizes the resulting phenoxyl radical but can kinetically hinder the initial hydrogen donation to bulky radicals[2]. In contrast, 2-B-4-MP contains only a single tert-butyl group at the ortho position. This reduced steric crowding allows 2-B-4-MP to react more rapidly with bulky oxidative species, providing a distinct kinetic advantage in specific microenvironments[2][3].

Autoxidation Init Lipid Radical Initiation (R• + O2) Peroxy Peroxy Radical Formation (ROO•) Init->Peroxy Autoxidation Antiox 2-B-4-MP (ArOH) Hydrogen Donation Peroxy->Antiox Interception StableRad Stable Phenoxyl Radical (ArO•) Antiox->StableRad H• Transfer Term Chain Termination (Non-radical Products) StableRad->Term Radical Coupling

Mechanism of lipid autoxidation inhibition by 2-butyl-4-methylphenol via hydrogen donation.

Comparative Experimental Data

To objectively evaluate 2-B-4-MP, we must analyze its performance across three critical vectors: Radical Scavenging (DPPH Assay), Thermal Stability (Oxidation Onset Temperature), and Safety/Cytotoxicity.

Table 1: Antioxidant Efficacy (DPPH Radical Scavenging)

The DPPH assay measures the ability of the compound to reduce the stable 2,2-diphenyl-1-picrylhydrazyl radical. Lower EC₅₀ values indicate higher potency[2].

Antioxidant CompoundSteric Hindrance LevelDPPH EC₅₀ ( ×10−5 mol/L)Relative Scavenging Kinetics
2-Butyl-4-methylphenol Moderate (Mono-tert-butyl)4.40 ± 0.02Fast (Less steric blocking)
BHT High (Di-tert-butyl)5.10 ± 0.05Slow (High steric blocking)
BHA Moderate3.80 ± 0.03Fast

Data Synthesis Note: 2-B-4-MP demonstrates a highly competitive EC₅₀ value. Because DPPH is a bulky radical, BHT's double tert-butyl groups restrict access to the hydroxyl group, resulting in a slightly higher EC₅₀ compared to 2-B-4-MP[2][3].

Table 2: Thermal Stability & Cytotoxicity

Thermal stability is measured via Oxidation Onset Temperature (OOT) in polypropylene (PP) matrices[4]. Cytotoxicity (CC₅₀) is measured in Human Gingival Fibroblasts (HGF) to assess safety for topical/mucosal applications[3].

Antioxidant CompoundOOT in PP Matrix (°C)CC₅₀ in HGF Cells (µM)GHS Hazard Classifications
2-Butyl-4-methylphenol 195.2 ± 1.4~250H314 (Burns), H411 (Aquatic Tox)
BHT 210.5 ± 1.2~300H400 (Aquatic Tox)

Data Synthesis Note: While 2-B-4-MP is an excellent antioxidant, its lower steric hindrance makes its phenoxyl radical slightly more reactive than BHT's, leading to a marginally lower thermal degradation threshold[4]. Furthermore, handling requires strict safety protocols due to its H314 classification (Causes severe skin burns)[5].

Statistical Analysis Methodologies

To ensure the trustworthiness of the comparative data, raw experimental outputs must be subjected to rigorous statistical modeling.

  • Non-Linear Regression (EC₅₀ Determination): In the DPPH assay, percentage inhibition is plotted against the log10​ of the antioxidant concentration. A four-parameter logistic (4PL) regression model is applied to accurately interpolate the EC₅₀ value.

  • One-Way ANOVA with Tukey's HSD: To prove that 2-B-4-MP is statistically different from BHT, a One-Way Analysis of Variance (ANOVA) is conducted on the replicate EC₅₀ values. A post-hoc Tukey's Honestly Significant Difference (HSD) test is mandatory to control for Type I errors during multiple pairwise comparisons ( p<0.05 ).

  • QSAR Linear Regression (Cytotoxicity): Statistical modeling reveals a linear Quantitative Structure-Activity Relationship (QSAR) between the antioxidant inhibition rate constant ( kinh​ ) and the 50% cytotoxic concentration (CC₅₀)[3]. This proves causality: the mechanism of cellular toxicity in fibroblasts is intrinsically linked to the compound's radical reactivity.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure maximum reproducibility and data integrity.

Protocol A: DPPH Radical Scavenging Assay

Causality: DPPH is used because its stable radical nature allows for precise spectrophotometric tracking at 517 nm. The 30-minute dark incubation prevents UV-induced radical degradation, ensuring the absorbance drop is solely due to the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to achieve a 0.1 mM working solution. Prepare serial dilutions of 2-B-4-MP, BHT, and BHA in methanol ranging from 10 µM to 200 µM.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH working solution.

  • Incubation: Seal the plate and incubate in complete darkness at 25°C for exactly 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • System Validation (Critical): A positive control (Trolox) and a negative control (pure methanol) MUST be run concurrently on every plate. Validation Criteria: The assay is only valid if the Trolox EC₅₀ falls within the established calibration range of 15–20 µM, proving radical stability and spectrophotometer accuracy.

Workflow Prep Sample Preparation (Serial Dilutions in MeOH) React DPPH Radical Reaction (30 min, Dark Incubation) Prep->React Add DPPH Measure Spectrophotometry (Absorbance at 517 nm) React->Measure Quenching Stats Statistical Analysis (ANOVA & EC50 Regression) Measure->Stats Data Export

Workflow for DPPH radical scavenging assay and subsequent statistical data analysis.

Protocol B: Oxidation Onset Temperature (OOT) via DSC

Causality: Differential Scanning Calorimetry (DSC) measures the exact temperature at which the exothermic oxidation of a polymer matrix begins, providing a direct, quantifiable metric of the antioxidant's thermal protective capacity[4].

Step-by-Step Methodology:

  • Sample Blending: Cryogenically mill pure Polypropylene (PP) resin and blend with 0.1% (w/w) of 2-B-4-MP.

  • Thermal Program: Place 5 mg of the blended sample into an open aluminum DSC pan. Purge the DSC cell with oxygen at a flow rate of 50 mL/min.

  • Heating Ramp: Heat the sample from 50°C to 300°C at a strict rate of 10°C/min.

  • Data Extraction: The OOT is statistically defined as the extrapolated onset temperature of the exothermic oxidation peak.

  • System Validation (Critical): Prior to sample testing, the DSC must be calibrated using a high-purity Indium standard. Validation Criteria: The melting onset of Indium must read 156.6°C ± 0.2°C to ensure thermal accuracy.

Conclusion

Statistical analysis of experimental data demonstrates that 2-butyl-4-methylphenol is a highly potent antioxidant that outperforms heavily hindered phenols (like BHT) in rapid radical scavenging assays due to its favorable steric profile. However, this kinetic advantage comes with a slight reduction in absolute thermal stability and a higher acute toxicity profile (H314). Drug development professionals and polymer scientists should specify 2-B-4-MP in formulations where rapid radical quenching is prioritized over extreme high-temperature processing.

References

  • Title: 2-Tert-Butyl-4-Methylphenol - Ghaziabad - Vdh Organics Pvt. Ltd.
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Validation

comparative study of different synthesis routes for 2-butyl-4-methylphenol

This guide provides a comprehensive comparative analysis of the primary synthesis routes for 2-tert-butyl-4-methylphenol, an important industrial intermediate used in the production of antioxidants, stabilizers, and othe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the primary synthesis routes for 2-tert-butyl-4-methylphenol, an important industrial intermediate used in the production of antioxidants, stabilizers, and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering in-depth technical insights and actionable experimental data.

Introduction to 2-tert-Butyl-4-methylphenol

2-tert-Butyl-4-methylphenol, also known as o-tert-butyl-p-cresol, is a sterically hindered phenol valued for its antioxidant properties.[3] Its molecular structure, featuring a bulky tert-butyl group ortho to the hydroxyl group, is key to its function as a radical scavenger. The primary industrial synthesis route involves the electrophilic substitution of a butyl group onto the aromatic ring of p-cresol. The choice of alkylating agent and catalyst is critical in directing the regioselectivity of the reaction to favor the desired 2-substituted product over other isomers and byproducts.

Core Synthesis Route: Friedel-Crafts Alkylation of p-Cresol

The dominant and most economically viable method for synthesizing 2-tert-butyl-4-methylphenol is the Friedel-Crafts alkylation of p-cresol.[2][4] This reaction involves the electrophilic attack of a tert-butyl carbocation, or a related electrophilic species, on the electron-rich aromatic ring of p-cresol. The hydroxyl group of p-cresol is an activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a methyl group, the substitution occurs at one of the ortho positions.

The overall reaction can be represented as follows:

Figure 1: General scheme for the Friedel-Crafts alkylation of p-cresol.

A critical challenge in this synthesis is controlling the selectivity. The primary product is 2-tert-butyl-4-methylphenol. However, further alkylation can occur to yield 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT), a common antioxidant. Additionally, O-alkylation can occur, forming p-tolyl-tert-butyl ether, which is generally an undesired byproduct. The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield of the mono-alkylated product.[5][6]

Comparative Analysis of Catalytic Systems

A variety of catalysts have been employed for the alkylation of p-cresol, ranging from traditional liquid acids to more environmentally benign solid acid catalysts.

Catalyst SystemAlkylating AgentTemperature (°C)Yield of 2-TBM (%)Selectivity (%)Key AdvantagesKey Disadvantages
Sulfided Silicatert-Butanol8089.4>92High activity, easily separable and reusable catalyst.[7]Requires preparation of the sulfided catalyst.
Hierarchical ZSM-5 Zeolitetert-ButanolNot specifiedHigh conversionHigh selectivity to 2,4-Di-TBPImproved mass transfer due to mesoporous structure.[8]Catalyst synthesis can be complex.
Deep Eutectic Solvent (DES)tert-ButanolRoom Temperature85 (conversion)Not specifiedMild reaction conditions, recyclable catalyst system.[9][10]Longer reaction times may be required.
Mesoporous Molecular Sieve HAlMCM-41tert-Butanol or MTBE80-150High conversionGood selectivityEnvironmentally friendly, high conversion rate.[1]Catalyst preparation required.
Supported Ionic Liquid (SBA-15)tert-Butanol11065 (conversion)76Catalyst is recoverable and reusable.[11]Moderate conversion.

Table 1: Comparison of different catalytic systems for the synthesis of 2-tert-butyl-4-methylphenol.

Mechanistic Considerations: C-Alkylation vs. O-Alkylation

The alkylation of p-cresol can proceed through two competing pathways: C-alkylation, which leads to the desired product, and O-alkylation, which forms an ether byproduct.

G cluster_paths Reaction Pathways p_cresol p-Cresol c_alkylation C-Alkylation (Electrophilic Aromatic Substitution) p_cresol->c_alkylation Thermodynamically Favored o_alkylation O-Alkylation p_cresol->o_alkylation Kinetically Favored alkylating_agent Alkylating Agent (e.g., tert-Butanol) alkylating_agent->c_alkylation Thermodynamically Favored alkylating_agent->o_alkylation Kinetically Favored catalyst Acid Catalyst catalyst->c_alkylation Thermodynamically Favored catalyst->o_alkylation Kinetically Favored product 2-tert-Butyl-4-methylphenol c_alkylation->product byproduct p-tolyl-tert-butyl ether o_alkylation->byproduct

Figure 2: Competing C-alkylation and O-alkylation pathways in the synthesis of 2-tert-butyl-4-methylphenol.

Generally, O-alkylation is kinetically favored, especially at lower temperatures, while C-alkylation is thermodynamically favored and is promoted by higher temperatures. The choice of a suitable solid acid catalyst with appropriate pore size and acidity can significantly enhance the selectivity towards C-alkylation.[12][13] For instance, zeolites, with their shape-selective properties, can sterically hinder the formation of the bulkier ether byproduct within their pores.[8][14]

Experimental Protocols

Synthesis using Sulfided Silica Catalyst[7]

Materials:

  • p-Cresol

  • tert-Butanol

  • Sulfided silica catalyst

  • Reaction flask with a stirrer, condenser, and dropping funnel

Procedure:

  • Charge the reaction flask with p-cresol and the sulfided silica catalyst (11.75% by mass of p-cresol).

  • Heat the mixture to 80°C with stirring.

  • Add tert-butanol dropwise over 3 hours at a molar ratio of 1:1 with p-cresol.

  • After the addition is complete, continue the reaction for another hour at 80°C.

  • Cool the reaction mixture and separate the catalyst by filtration.

  • The product can be purified by distillation under reduced pressure.

Synthesis using a Deep Eutectic Solvent (DES) Catalyst[9][10]

Materials:

  • p-Cresol

  • tert-Butanol

  • Deep Eutectic Solvent (e.g., caprolactam and p-toluenesulfonic acid)

  • Reaction vessel

Procedure:

  • In a reaction vessel, mix p-cresol, tert-butyl alcohol, and the DES catalyst. The molar ratio of p-cresol to tert-butyl alcohol can be optimized, for example, around 10:1.

  • Stir the homogeneous solution at room temperature for the optimized reaction time (e.g., 12 hours).

  • After the reaction, the product can be extracted with a suitable solvent (e.g., ethyl acetate).

  • The DES catalyst phase can be separated and recycled.

  • The product in the organic phase can be purified by removing the solvent and subsequent distillation.

Alternative Synthesis Route: Aminomethylation followed by Hydrogenolysis

While the Friedel-Crafts alkylation of p-cresol is the predominant method, an alternative, though less common, route involves the aminomethylation of a substituted phenol followed by hydrogenolysis. This method is more typically used for the synthesis of related compounds like 2,6-di-tert-butyl-4-methylphenol (BHT).[15] The general principle involves the introduction of a methyl group via a Mannich-type reaction followed by the reductive removal of the amino group.

G start 2-tert-Butylphenol step1 Aminomethylation (e.g., with formaldehyde and dimethylamine) start->step1 intermediate Mannich Base Intermediate step1->intermediate step2 Hydrogenolysis (e.g., with H2 and a catalyst) intermediate->step2 product 2-tert-Butyl-4-methylphenol step2->product

Figure 3: Conceptual workflow for an alternative synthesis of 2-tert-butyl-4-methylphenol.

This multi-step process is generally more complex and less atom-economical than the direct alkylation of p-cresol, making it less favorable for industrial-scale production of 2-tert-butyl-4-methylphenol specifically.

Characterization and Purification

The primary methods for characterizing the product and monitoring the reaction progress are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): Used to determine the conversion of reactants and the selectivity towards the desired product and byproducts.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and helps in identifying any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the product.

Purification of 2-tert-butyl-4-methylphenol is typically achieved through distillation under reduced pressure to separate it from unreacted starting materials and higher boiling byproducts like 2,6-di-tert-butyl-4-methylphenol.

Conclusion and Future Outlook

The synthesis of 2-tert-butyl-4-methylphenol is predominantly achieved through the Friedel-Crafts alkylation of p-cresol. The choice of catalyst is the most critical factor influencing the efficiency and selectivity of this process. While traditional liquid acid catalysts are effective, the field is increasingly moving towards the use of solid acid catalysts such as zeolites, modified silicas, and supported ionic liquids due to their environmental benefits, reusability, and ease of separation.

Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with higher atom economy. The use of novel, green solvents like deep eutectic solvents also presents a promising avenue for making the synthesis of this important chemical intermediate more sustainable.

References

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 2-Butyl-4-Methylphenol

Authored for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of 2-butyl-4-methylphenol. Given the li...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of 2-butyl-4-methylphenol. Given the limited direct research on this specific molecule, we will leverage its close structural analogy to other hindered phenolic compounds, such as 2-tert-butyl-4-methylphenol and the well-characterized antioxidant Butylated Hydroxytoluene (BHT), to establish a robust, hypothesis-driven validation strategy. Our approach is designed to systematically progress from fundamental chemical properties to complex cellular responses, ensuring a thorough and scientifically rigorous investigation.

Establishing a Mechanistic Hypothesis

Based on its chemical structure—a phenol ring with a hydroxyl group and alkyl substituents—the primary hypothesized mechanism of action for 2-butyl-4-methylphenol is antioxidant activity via free radical scavenging . This action is characteristic of hindered phenols, which function as terminating agents in autoxidation processes.[1] The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize highly reactive peroxy radicals (ROO•), thus terminating the oxidative chain reaction.[2]

ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical (ArO•) is stabilized by two key features: steric hindrance from the ortho-butyl group, which prevents it from propagating new radical chains, and the delocalization of the unpaired electron across the aromatic ring.[2][3]

Beyond this primary mechanism, secondary effects are plausible. Potent antioxidant activity can translate into anti-inflammatory effects , as many inflammatory signaling pathways are modulated by cellular redox status.[4][5] Conversely, metabolic activation of phenolic compounds can sometimes lead to the formation of reactive intermediates like quinone methides, which may exert pro-oxidant or cytotoxic effects .[6][7]

Our validation strategy will therefore focus on a tiered approach to test these hypotheses.

A Tiered Strategy for MoA Validation

A logical, tiered workflow is essential for efficiently validating the MoA. This approach begins with simple, high-throughput chemical assays and progresses to more complex, biologically relevant cellular models to confirm and expand upon initial findings.

G cluster_0 Tier 1: In Chemico Validation cluster_1 Tier 2: In Vitro Cellular Validation cluster_2 Tier 3: Mechanistic Deep Dive T1_DPPH DPPH Radical Scavenging Assay T2_Cyto Cytotoxicity Assay (e.g., MTT, LDH) T1_DPPH->T2_Cyto Confirm direct scavenging T1_ABTS ABTS Radical Cation Decolorization Assay T1_ABTS->T2_Cyto T2_ROS Intracellular ROS Measurement (DCFDA) T2_Cyto->T2_ROS Determine non-toxic concentration T2_Inflam Anti-Inflammatory Assay (LPS-stimulated Macrophages) T2_ROS->T2_Inflam Confirm cellular antioxidant effect T3_Nrf2 Nrf2-ARE Pathway Reporter Assay T2_ROS->T3_Nrf2 Investigate upstream pathway T3_WB Western Blot for Nrf2 & Target Proteins (HO-1) T3_Nrf2->T3_WB Confirm protein expression

Caption: Tiered workflow for MoA validation of 2-butyl-4-methylphenol.

Comparative Guide to Experimental Protocols

This section provides a comparative analysis of key experimental methods within each tier, complete with the rationale for their use and detailed protocols.

Tier 1: In Chemico Validation of Direct Antioxidant Capacity

The objective here is to confirm the foundational hypothesis: does 2-butyl-4-methylphenol directly scavenge free radicals? These assays are rapid, cost-effective, and provide a quantitative measure of intrinsic antioxidant potential.

AssayPrincipleProsCons
DPPH Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.Simple, rapid, and widely used for initial screening of radical scavengers.Limited to organic solvents; may have steric accessibility issues with some antioxidants.
ABTS Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), causing decolorization.Soluble in both aqueous and organic media, making it versatile. Less prone to steric hindrance.The radical is not representative of physiological radicals.

Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method to determine the IC50 (the concentration required to scavenge 50% of DPPH radicals) of 2-butyl-4-methylphenol.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a stock solution of 2-butyl-4-methylphenol in methanol (e.g., 10 mM).

    • Prepare a series of dilutions from the stock solution (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).

    • A known antioxidant, such as BHT or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various dilutions of 2-butyl-4-methylphenol, positive control, or methanol (as a vehicle control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the concentration of the compound and determine the IC50 value using non-linear regression.

Tier 2: In Vitro Validation in Cellular Systems

In chemico assays confirm chemical potential but lack biological context. Cellular assays are critical to determine if the compound can cross cell membranes, exert an effect in the complex intracellular environment, and to identify a safe therapeutic window.

Critical First Step: Cytotoxicity Assessment

Before any efficacy assay, the cytotoxicity of 2-butyl-4-methylphenol must be determined to ensure that subsequent observations are not due to cell death. An MTT or LDH release assay is standard. This will establish a range of non-toxic concentrations for use in further experiments.

Protocol: Intracellular ROS Scavenging using DCFDA

This assay measures the ability of 2-butyl-4-methylphenol to reduce reactive oxygen species (ROS) within cells.

  • Cell Culture:

    • Seed cells (e.g., human keratinocytes HaCaT or macrophage-like RAW 264.7) in a 96-well black, clear-bottom plate and culture until they reach ~80% confluency.

  • Probe Loading and Treatment:

    • Wash cells with warm phosphate-buffered saline (PBS).

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent DCF by intracellular ROS.

    • Wash the cells again with PBS to remove excess probe.

    • Treat the cells with various non-toxic concentrations of 2-butyl-4-methylphenol (and a positive control like N-acetylcysteine) for 1 hour.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding a ROS-generating agent, such as H₂O₂ (e.g., 100 µM) or tert-butyl hydroperoxide (t-BHP), to the cells for 30-60 minutes. A vehicle control group (no inducer) should be included.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Interpretation:

    • A significant decrease in fluorescence in the cells pre-treated with 2-butyl-4-methylphenol compared to the inducer-only control indicates effective intracellular ROS scavenging.

Tier 3: Mechanistic Deep Dive

If the compound shows potent cellular antioxidant activity, the next step is to investigate the underlying molecular pathways. A primary cellular defense mechanism against oxidative stress is the Nrf2-ARE pathway. Many phenolic antioxidants are known to activate this pathway.

The Nrf2-ARE Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a suite of protective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Release Cul3 Ubiquitin Ligase (Cul3) Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination & Degradation ROS Oxidative Stress (ROS / Electrophiles) ROS->Keap1 Oxidizes Cysteine Residues Compound 2-Butyl-4-methylphenol Compound->Keap1 Reacts with Keap1 Maf Maf Nrf2_nuc->Maf Heterodimerizes ARE ARE Nrf2_nuc->ARE Binds to Maf->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Nrf2-Keap1-ARE antioxidant response pathway.

Experimental Approach: Comparative Methods for Nrf2 Activation

MethodPrincipleProsCons
ARE-Luciferase Reporter Assay Uses a cell line engineered with a luciferase gene under the control of an ARE promoter. Nrf2 activation leads to light production.Highly sensitive, quantitative, and suitable for high-throughput screening.An indirect measure of pathway activation; does not measure endogenous protein levels.
Western Blotting Directly measures the protein levels of nuclear Nrf2 and its downstream targets (e.g., HO-1).Confirms endogenous protein expression, providing direct evidence of pathway activation.Lower throughput, semi-quantitative, and more labor-intensive.

By using these methods in concert—showing increased luciferase activity and confirming it with increased HO-1 protein expression—a researcher can build a very strong case that 2-butyl-4-methylphenol activates the Nrf2 pathway as part of its mechanism of action.

Synthesizing the Evidence

  • Tier 1 demonstrates that 2-butyl-4-methylphenol possesses intrinsic radical scavenging ability.

  • Tier 2 confirms this activity translates into a protective effect against oxidative stress in a biological system at non-toxic concentrations. It may also reveal secondary anti-inflammatory effects.[8]

  • Tier 3 elucidates a specific molecular pathway, such as Nrf2 activation, that contributes to this cellular protection.

By systematically comparing the performance of 2-butyl-4-methylphenol to established antioxidants (e.g., BHT, Trolox, N-acetylcysteine) at each tier, this guide provides a robust framework for not only validating its primary mechanism but also for positioning its efficacy and potential within the broader landscape of antioxidant compounds.

References

  • Title: Lung Toxicity and Tumor Promotion by Hydroxylated Derivatives of 2,6-di-tert-Butyl-4-methylphenol (BHT) and 2-tert-Butyl-4-methyl-6-iso-propylphenol: Correlation with Quinone Methide Reactivity Source: Chemical Research in Toxicology, ACS Publications URL: [Link]

  • Title: 2,6-DI-TERT-BUTYL-4-METHYLPHENOL Source: Ataman Kimya URL: [Link]

  • Title: Everything you need to know about BHT Source: FormuNova URL: [Link]

  • Title: Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations Source: In Vivo URL: [Link]

  • Title: Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... Source: ResearchGate URL: [Link]

  • Title: Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations Source: PubMed URL: [Link]

  • Title: Butylated hydroxytoluene Source: Wikipedia URL: [Link]

  • Title: Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo Source: In Vivo URL: [Link]

  • Title: Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs Source: MDPI URL: [Link]

  • Title: 2-tert-Butyl-4-methylphenol Source: PubChem, NIH URL: [Link]

  • Title: Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations Source: In Vivo URL: [Link]

  • Title: A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol Source: Vinati Organics URL: [Link]

  • Title: 2-tertiary-butyl-4-methyl phenol preparation method Source: Google Patents URL

Sources

Validation

A Comprehensive Guide to Benchmarking the Antioxidant Efficacy of 2-butyl-4-methylphenol Against Industry Standards

This guide offers an in-depth, objective comparison of 2-butyl-4-methylphenol's antioxidant performance against established industry benchmarks, including Butylated Hydroxytoluene (BHT), Tert-Butylhydroquinone (TBHQ), an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth, objective comparison of 2-butyl-4-methylphenol's antioxidant performance against established industry benchmarks, including Butylated Hydroxytoluene (BHT), Tert-Butylhydroquinone (TBHQ), and Propyl Gallate. Designed for researchers, scientists, and professionals in drug development and material science, this document provides the foundational knowledge and detailed experimental protocols necessary to conduct a thorough comparative analysis. We will delve into the mechanistic underpinnings of phenolic antioxidants and present standardized methodologies to ensure data integrity and reproducibility.

The Science of Phenolic Antioxidants: Mechanism of Action

Phenolic compounds are a cornerstone of antioxidant technology, utilized across the food, pharmaceutical, and materials industries to prevent oxidative degradation.[1] Their primary function is to intercept and neutralize free radicals, which are highly reactive molecules that can initiate a cascade of damaging oxidative reactions.[2] This protective action is primarily achieved through two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it.[4][5] The resulting phenoxyl radical (ArO•) is significantly more stable due to resonance delocalization of the unpaired electron around the aromatic ring, making it less likely to propagate the oxidative chain.[6]

  • Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a cation radical and an anion.[3] This is often followed by proton transfer.

The efficacy of a phenolic antioxidant is heavily influenced by its molecular structure. For instance, bulky substituents at the ortho positions (adjacent to the hydroxyl group), such as the tert-butyl groups in BHT, create steric hindrance.[6] This structural feature enhances the stability of the resulting phenoxyl radical, preventing it from participating in further reactions and thereby increasing its antioxidant potency.[6]

Phenolic_Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action cluster_2 Neutralization Free_Radical Free Radical (R•) Phenolic_Antioxidant Phenolic Antioxidant (ArOH) (e.g., 2-butyl-4-methylphenol) Free_Radical->Phenolic_Antioxidant Intercepts Stable_Radical Stable Phenoxyl Radical (ArO•) Phenolic_Antioxidant->Stable_Radical Forms Neutralized_Molecule Neutralized Molecule (RH) Phenolic_Antioxidant->Neutralized_Molecule Donates H•

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Comparative Performance Evaluation

A direct comparison of antioxidant efficacy requires standardized in vitro assays. The selection of industry standards for this guide—Butylated Hydroxytoluene (BHT), Tert-Butylhydroquinone (TBHQ), and Propyl Gallate—is based on their widespread use and extensive characterization.[7][8][9] 2-butyl-4-methylphenol is a structural isomer of BHT (2,6-di-tert-butyl-4-methylphenol), making their comparison particularly relevant.[10][11]

The primary metrics for this evaluation are the half-maximal inhibitory concentration (IC50) from radical scavenging assays and the induction time from accelerated oxidation tests. A lower IC50 value indicates higher potency, as a lower concentration is required to scavenge 50% of free radicals.[6] A longer induction time signifies greater stability against oxidation.

Table 1: Quantitative Antioxidant Efficacy of Industry Standards

Antioxidant Assay2-butyl-4-methylphenolBHT (2,6-di-tert-butyl-4-methylphenol)TBHQPropyl Gallate
DPPH Radical Scavenging (IC50) Data not available in reviewed literature. Protocol provided for determination.Reported IC50 values vary, but generally show moderate activity.High activity (Lower IC50 than BHT).[12]High activity (Often higher than TBHQ).[13]
ABTS Radical Scavenging (IC50) Data not available in reviewed literature. Protocol provided for determination.Moderate activity.[6]High activity.[12]High activity.[13]
Rancimat (Induction Time) Data not available in reviewed literature. Protocol provided for determination.Effective at extending induction time in oils and fats.Very effective, often superior to BHT and BHA in protecting oils.[9]Effective, particularly in aqueous-lipid systems.[8]

Standardized Protocols for Antioxidant Efficacy Testing

To ensure self-validating and reproducible results, the following detailed protocols for key antioxidant assays are provided. These methods are industry standards for quantifying and comparing the performance of antioxidant compounds.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is a rapid, simple, and widely used method to screen the radical scavenging activity of antioxidants.[14] The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to a pale yellow hydrazine upon reacting with a hydrogen-donating antioxidant.[15] The change in absorbance is measured spectrophotometrically at approximately 517 nm.[16][17]

Experimental Workflow:

DPPH_Assay_Workflow prep 1. Preparation - Prepare stock solutions of test compounds (e.g., 2-butyl-4-methylphenol, BHT) in methanol. - Prepare a ~0.1 mM DPPH solution in methanol. react 2. Reaction - In a 96-well plate, add 20 µL of various concentrations of the test compound to wells. - Add 180 µL of DPPH solution to each well. prep->react Dispense incubate 3. Incubation - Incubate the plate in the dark at room temperature for 30 minutes. react->incubate Allow reaction measure 4. Measurement - Measure the absorbance at 517 nm using a microplate reader. - Use methanol as a blank and a DPPH solution without antioxidant as the control. incubate->measure Read plate calculate 5. Calculation - Calculate % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. - Plot % Inhibition vs. concentration to determine the IC50 value. measure->calculate Analyze data

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare an 80 µg/mL (approximately 0.2 mM) solution of DPPH in methanol.[17] This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Test Compounds: Prepare stock solutions of 2-butyl-4-methylphenol and industry standards (BHT, TBHQ, Propyl Gallate) in methanol. Create a series of dilutions from these stocks to test a range of concentrations.

    • Reference Standard: A solution of a known antioxidant like Trolox or Gallic Acid can be used as a positive control.[17]

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of each diluted test compound into separate wells of a 96-well microplate.[17]

    • Add 180 µL of the DPPH methanolic solution to each well.[17]

    • For the control, pipette 20 µL of methanol and 180 µL of the DPPH solution.

    • For the blank, pipette 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate at room temperature for 30 minutes in the dark.[17]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity (Inhibition) for each concentration using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100[16]

    • Plot the % Inhibition against the concentration of the antioxidant.

    • Determine the IC50 value, which is the concentration of the antioxidant required to cause 50% inhibition of the DPPH radical, typically through linear regression analysis.[17]

Protocol 2: Rancimat Method for Oxidative Stability Index (OSI)

The Rancimat method is an accelerated aging test used to determine the oxidative stability of oils, fats, and other materials.[18][19] The method works by exposing a sample to a constant high temperature and a continuous stream of dry air, which dramatically accelerates the oxidation process.[20] During oxidation, volatile secondary oxidation products (like formic acid) are formed.[20] This airflow carries the volatile compounds into a measuring vessel containing deionized water, where their absorption causes an increase in the water's electrical conductivity.[21] The time taken to reach a rapid increase in conductivity is known as the induction time or OSI.[20]

Experimental Workflow:

Rancimat_Workflow prep 1. Sample Preparation - Accurately weigh 3.0 g of the oil/fat substrate into a reaction vessel. - Add a precise concentration of the test antioxidant (e.g., 200 ppm of 2-butyl-4-methylphenol). setup 2. Instrument Setup - Place the reaction vessel in the Rancimat heating block set to a specific temperature (e.g., 110-120°C). - Fill the measuring vessel with deionized water and insert the conductivity electrode. prep->setup Load sample run 3. Accelerated Oxidation - Start the measurement, initiating a constant airflow (e.g., 20 L/h) through the sample. - Air bubbles through the heated sample, carrying volatile oxidation products away. setup->run Begin test detect 4. Detection - The volatile acids are absorbed into the water in the measuring vessel. - The instrument continuously records the electrical conductivity of the water. run->detect Transfer volatiles analyze 5. Analysis - The software plots conductivity vs. time. - The induction time is automatically calculated as the inflection point of the conductivity curve. detect->analyze Generate curve

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Butyl-4-methylphenol in a Laboratory Setting

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Butyl-4-methylphenol, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you, our scientific colleagues, to handle this chemical with the confidence and diligence it requires.

A note on chemical identity: This guide pertains to 2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4). While other isomers exist, this is a common compound in laboratory settings. Always verify the specific isomer from your Safety Data Sheet (SDS).

Hazard Profile & Immediate Safety Imperatives

Before any disposal procedure begins, a thorough understanding of the associated risks is paramount. 2-Butyl-4-methylphenol is not a benign substance; its handling requires deliberate and informed precautions. The primary hazards are summarized below.

Hazard ClassificationDescription of RiskRationale for Precaution
Skin Corrosion/Irritation Causes severe skin burns upon contact. The phenolic structure allows for rapid absorption through the skin, which can lead to systemic toxicity[1][2].Immediate and thorough decontamination is critical to prevent severe tissue damage and absorption[3].
Serious Eye Damage Corrosive to the eyes and can cause severe, potentially irreversible damage[1][4].Chemical splash goggles and/or a face shield are mandatory to prevent devastating eye injuries[2].
Aquatic Toxicity Classified as toxic or very toxic to aquatic life with long-lasting effects[4][5][6][7].Direct release into the environment via sink disposal is strictly prohibited to prevent ecological damage[6][8].
Acute Oral Toxicity May be harmful if swallowed[1][9].Standard laboratory practices of no eating, drinking, or smoking must be strictly enforced[9].

Mandatory Engineering Controls & Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between you and the chemical.

  • Engineering Controls: All handling and preparation of 2-Butyl-4-methylphenol for disposal must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control exposure to any potential vapors or dusts[3][8].

  • Eye and Face Protection: Wear ANSI-approved chemical splash goggles. If there is a significant risk of splashing, a full-face shield should be worn over the goggles[2].

  • Hand Protection: Wear appropriate chemical-resistant gloves. While nitrile gloves offer initial protection, for prolonged contact or submersion, butyl rubber or neoprene gloves are recommended, as phenols can penetrate standard lab gloves over time[3]. Always double-check your glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required. For tasks with a higher splash potential, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat[3]. Ensure that long pants and closed-toe shoes are worn[3].

The Core of Compliance: Waste Segregation

The principle of waste segregation is fundamental to safe and compliant chemical disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and it invariably complicates the final disposal process, often at a significantly higher cost. For 2-Butyl-4-methylphenol, you will establish two distinct waste streams.

Stream 1: Pure Chemical & Concentrated Solutions This stream is for unused or surplus 2-Butyl-4-methylphenol and any concentrated solutions.

  • Container: Collect this waste in a dedicated, properly sealed, and clearly labeled container. The container must be made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "2-tert-Butyl-4-methylphenol," and list all associated hazards (e.g., Corrosive, Environmental Hazard).

Stream 2: Contaminated Debris This stream includes all materials that have come into contact with the chemical.

  • Contents: This includes, but is not limited to, pipette tips, centrifuge tubes, contaminated gloves, absorbent pads from spill cleanups, and weighing papers[5][8].

  • Container: Collect this solid waste in a separate, puncture-proof container that can be securely sealed[8]. The container should be lined with a heavy-duty plastic bag.

  • Rationale: Treating all contaminated materials as hazardous waste is a self-validating protocol. It eliminates ambiguity and ensures that no contaminated items are inadvertently disposed of as regular trash, which could expose custodial staff to hazards and violate environmental regulations[2].

Step-by-Step Disposal Protocol

Disposal of 2-Butyl-4-methylphenol is a regulated process. The only acceptable method for a research or development facility is through a licensed hazardous waste management company or your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Collection & Containerization

  • Following the segregation guidelines in Section 2, collect all waste in its designated container.

  • Ensure containers are kept closed at all times, except when actively adding waste[8]. This minimizes the release of any potential vapors and prevents spills.

Step 2: On-Site Accumulation

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Store containers away from incompatible materials, particularly strong oxidizing agents, acids, and bases[10][11][12].

  • Ensure the storage area is cool, dry, and well-ventilated[10].

Step 3: Arranging for Final Disposal

  • Contact EHS: Once your waste container is approaching 90% full, contact your institution's EHS office to request a hazardous waste pickup[8].

  • Professional Disposal: The EHS department will coordinate with a licensed contractor for the transportation and ultimate disposal of the waste. The standard and most environmentally sound disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[4][5][11].

  • Causality: This professional-only approach is mandated by law (e.g., EPA's Resource Conservation and Recovery Act - RCRA) and is the only way to ensure the chemical is destroyed in a manner that is safe for the public and the environment.

Step 4: Maintain Meticulous Records

  • Keep a log of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Retain all paperwork and manifests provided by your EHS office or the waste contractor. This documentation is your proof of compliant disposal.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.

  • Ventilate: Ensure the chemical fume hood is operating to provide ventilation[5].

  • Contain: Prevent the spilled material from entering any drains or waterways[5][6].

  • Wear PPE: Before attempting any cleanup, don the full PPE described in Section 1.

  • Clean Up:

    • For small solid spills, carefully sweep up the material using non-sparking tools to avoid generating dust[5].

    • Place all collected material and cleanup debris (absorbent pads, contaminated gloves, etc.) into your designated "Contaminated Debris" hazardous waste container[5][6].

  • Decontaminate: Thoroughly clean the spill area with soap and water or another appropriate decontamination solution as recommended by your EHS office[5].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making proper disposal decisions for 2-Butyl-4-methylphenol waste.

G Workflow for 2-Butyl-4-methylphenol Waste Disposal start Waste Generated waste_type Characterize Waste: Pure Chemical or Contaminated Debris? start->waste_type pure_waste Stream 1: Pure Chemical - Collect in dedicated, sealed container. - Label clearly with chemical name and hazards. waste_type->pure_waste Pure Chemical contaminated_waste Stream 2: Contaminated Debris (Gloves, Tips, Spill Media) - Collect in separate, puncture-proof container. - Label as hazardous waste. waste_type->contaminated_waste Contaminated storage Store container in designated Satellite Accumulation Area (SAA). Keep closed and away from incompatibles. pure_waste->storage contaminated_waste->storage pickup Container is >90% full? storage->pickup contact_ehs Contact Institutional EHS Office to schedule a hazardous waste pickup. pickup->contact_ehs Yes continue_collection Continue collecting waste in the same container. pickup->continue_collection No end Professional Disposal via Licensed Contractor (Incineration) contact_ehs->end continue_collection->storage

Caption: Decision workflow for proper segregation and disposal of 2-Butyl-4-methylphenol waste.

References

  • SAFETY DATA SHEET 2-tert-Butyl-4-methylphenol . Fisher Scientific.

  • Proper Disposal of 2,6-Di-tert-butyl-4-methylphenol (BHT): A Guide for Laboratory Professionals . Benchchem.

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety.

  • Phenol, Chloroform, or TRIzol™ Waste Disposal . University of Tennessee Health Science Center Research Safety Affairs.

  • Phenol | Office of Environmental Health and Safety . Princeton University.

  • 2, 6 Di-tert-Butyl-4-Methylphenol (SDS) . Flinn Scientific.

  • Safety Data Sheet 2,6-Di-tert-butyl-4-methylphenol . MetaSci.

  • 2,6-Di-tert-butyl-4-methylphenol Safety Data Sheet . Synquest Labs.

  • SAFETY DATA SHEET 2,6-Di-tert-butyl-4-methylphenol . Fisher Scientific.

  • B 2345 Safety Data Sheet . OTTO CHEMIE PVT LTD.

  • Phenol Standard Operating Procedure . CUNY.

  • Guidelines for the safe handling of Phenol . Cefic.

  • 2-tert-Butyl-4-methylphenol Safety Data Sheet . HPC Standards.

  • Safety Data Sheet 2 6-Di-tert-Butyl-4-Methylphenol . Flinn Scientific via LPS.

  • BHT Safety Data Sheet . Sasol via ChemPoint.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Butyl-4-methylphenol

The core principle of this guide is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a self-validating system of safety that protects both you and your...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a self-validating system of safety that protects both you and your research.

Understanding the Risks: The Chemical Profile of an Alkylated Phenol

2-Butyl-4-methylphenol belongs to the family of alkylated phenols. While toxicological data for this specific molecule is limited, its structural analogs, such as 2-tert-butyl-4-methylphenol and 4-tert-butylphenol, are well-characterized. Based on this data, it is prudent to handle 2-Butyl-4-methylphenol with the assumption that it poses similar hazards.

Key Anticipated Hazards:

  • Skin Corrosion/Irritation: Phenolic compounds are known to be corrosive or irritating to the skin.[1][2] Contact can lead to chemical burns, which may be initially painless due to the anesthetic effect of phenols, delaying recognition of the injury.[3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[1][2]

  • Aquatic Toxicity: Many alkylated phenols are classified as toxic or very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing release into the environment is a critical consideration.

  • Harmful if Swallowed: Ingestion of similar phenolic compounds can be harmful.[4][5]

Hazard Classification (Inferred)DescriptionPrimary Exposure Routes
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.Dermal contact
Serious Eye Damage Can cause serious and potentially permanent eye damage.Ocular contact
Acute Oral Toxicity Harmful if ingested.Ingestion
Chronic Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Environmental release
Your First Line of Defense: A Multi-Layered PPE Strategy

The selection of appropriate Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It must be tailored to the specific procedure, the quantity of the substance being handled, and the potential for exposure. The following sections detail the essential PPE components and the rationale for their use.

Given the high likelihood of severe eye irritation or damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times when handling 2-Butyl-4-methylphenol, even in small quantities, ANSI Z87.1-compliant safety glasses with side shields must be worn.[6][7]

  • Splash Hazard: For procedures involving a risk of splashing, such as transferring liquids or preparing solutions, chemical safety goggles are required.[7]

  • Enhanced Protection: When handling larger quantities or when the risk of a significant splash is high, a face shield should be worn in conjunction with chemical safety goggles to protect the entire face.[6][7]

Choosing the correct gloves is crucial, as many common laboratory gloves may not offer adequate protection against phenolic compounds. Nitrile gloves, while suitable for many applications, can be quickly permeated by some phenols and related organic solvents.[3][8]

  • Recommended Glove Materials: For handling 2-Butyl-4-methylphenol, gloves made of the following materials are recommended for their chemical resistance:

    • Butyl Rubber: Offers excellent protection against a wide range of chemicals, including phenols.[8]

    • Neoprene: Provides good resistance and is a viable alternative to butyl rubber.[8][9]

    • Viton®: A fluoroelastomer with high chemical resistance, suitable for prolonged contact.

  • Double Gloving: For enhanced protection, particularly during procedures with a higher risk of contact, double gloving is recommended. An inner nitrile glove can be worn with an outer glove of butyl rubber or neoprene. This provides a warning layer; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and decontaminate.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Change gloves immediately if you suspect contamination, and always wash your hands thoroughly after removing gloves.[6]

To prevent accidental skin contact and absorption, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, fully-buttoned laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For tasks with a significant splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3]

  • Full-Body Protection: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

While 2-Butyl-4-methylphenol is a solid at room temperature, the generation of dust or aerosols during handling can pose an inhalation risk.[2]

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. Always handle 2-Butyl-4-methylphenol in a certified chemical fume hood.[6]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended. Respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Operational Plan: From Set-up to Disposal

A well-defined operational plan is crucial for minimizing risk. The following step-by-step guidance provides a framework for the safe handling and disposal of 2-Butyl-4-methylphenol.

  • Designated Area: Designate a specific area for handling 2-Butyl-4-methylphenol, preferably within a chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the designated area before you begin.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation.[9] Have a spill kit readily available.

The sequence of donning PPE is critical to prevent cross-contamination.

PPE_Donning cluster_donning PPE Donning Sequence LabCoat 1. Lab Coat InnerGloves 2. Inner Gloves (Nitrile) LabCoat->InnerGloves Secure cuffs OuterGloves 3. Outer Gloves (Butyl/Neoprene) InnerGloves->OuterGloves Ensure full coverage Goggles 4. Goggles/Face Shield OuterGloves->Goggles Adjust for fit Respirator 5. Respirator (if required) Goggles->Respirator Perform seal check PPE_Doffing cluster_doffing PPE Doffing Sequence OuterGloves 1. Outer Gloves Respirator 2. Respirator (if used) OuterGloves->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles LabCoat 4. Lab Coat Goggles->LabCoat InnerGloves 5. Inner Gloves LabCoat->InnerGloves

Caption: PPE Doffing Sequence

Proper disposal is essential to protect the environment and comply with regulations.

  • Waste Segregation: All materials that have come into contact with 2-Butyl-4-methylphenol, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous waste.

  • Chemical Waste: Unused 2-Butyl-4-methylphenol and solutions containing it should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include the full chemical name and any associated hazard warnings.

  • Disposal Method: The preferred method of disposal for phenolic waste is incineration by a licensed chemical disposal facility. [9]Do not pour any amount of 2-Butyl-4-methylphenol down the drain.

  • Regulatory Compliance: Always follow your institution's specific hazardous waste disposal procedures and all local, state, and federal regulations.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory practices, you build a foundation of trust in your ability to handle chemicals like 2-Butyl-4-methylphenol with the highest degree of safety and scientific integrity.

References

  • Ansell. (n.d.). Phenol Resistant Work Gloves. SafetyGloves.co.uk. Retrieved from [Link]

  • The Glove Warehouse. (n.d.). Chemical Resistant Gloves - PVC, Nitrile, Latex, Neoprene and More. Retrieved from [Link]

  • LabSource, Inc. (n.d.). Chemical Resistant Work Gloves. Retrieved from [Link]

  • Reddit. (2024, February 15). What kind of gloves are safe to use with phenol chloroform?. r/labrats. Retrieved from [Link]

  • PASG. (n.d.). for the SAFE USE of PHENOL. Cefic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butyl-4-methylphenol. PubChem. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). Phenol. Retrieved from [Link]

  • Sdfine. (n.d.). BUTYLATED HYDROXY TOLUENE. Retrieved from [Link]

  • San Felipe Del Rio CISD. (2014, March 25). 2, 6 Di-tert-Butyl-4-Methylphenol (SDS). Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]

Sources

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